Pelorol
Descripción
Propiedades
Fórmula molecular |
C23H32O4 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
methyl (4aS,6aR,11aR,11bS)-9,10-dihydroxy-4,4,6a,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-7-carboxylate |
InChI |
InChI=1S/C23H32O4/c1-21(2)8-6-9-22(3)16(21)7-10-23(4)17(22)12-13-18(23)14(20(26)27-5)11-15(24)19(13)25/h11,16-17,24-25H,6-10,12H2,1-5H3/t16-,17+,22-,23+/m0/s1 |
Clave InChI |
FFBLMLRQAKGTJN-VQDLLJBESA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC4=C3C(=CC(=C4O)O)C(=O)OC)C)(C)C |
SMILES canónico |
CC1(CCCC2(C1CCC3(C2CC4=C3C(=CC(=C4O)O)C(=O)OC)C)C)C |
Sinónimos |
pelorol |
Origen del producto |
United States |
Foundational & Exploratory
The Marine Meroterpenoid Pelorol: A Technical Whitepaper on its Origin, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelorol is a naturally occurring meroterpenoid first isolated from marine sponges. Structurally classified as a drimane meroterpenoid or a labdane-type diterpene, it has garnered significant interest within the scientific community due to its diverse and potent biological activities. This document provides a comprehensive technical overview of this compound, detailing its natural origins, total synthesis, and mechanisms of action. Particular focus is given to its roles as a SHIP1 (SH2-containing inositol-5'-phosphatase 1) activator and a phosphatidylinositol 3-kinase (PI3K) inhibitor. Quantitative data on its bioactivities are presented, along with detailed experimental protocols for its synthesis and key biological assays.
Origin and Discovery
(-)-Pelorol is a secondary metabolite of marine origin, first identified in the tropical marine sponge Dactylospongia elegans[1]. Subsequent isolations have been reported from other marine sponges, including Petrosaspongia metachromia and Hyrtros erectus[1][2]. As a member of the drimane meroterpenoid class of natural products, this compound is biosynthetically derived from a combination of terpenoid and polyketide pathways[3]. These compounds are recognized for their structural diversity and a wide array of biological functions, making them promising candidates for drug discovery and development[2][3].
Biological Activity and Quantitative Data
This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-malarial, anti-trypanosomal, and anti-fungal properties[1][4]. Its mechanism of action is primarily attributed to its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Table 1: Summary of this compound's Biological Activities (IC50/EC50)
| Biological Activity | Target/Assay | IC50/EC50 (µM) | Reference(s) |
| Anti-malarial | Plasmodium falciparum | 0.8 | [1][2][4] |
| Anti-fungal | Rhizoctonia solani | 7.7 | [4][5] |
| PI3Kα Inhibition | In vitro kinase assay | 38.17 | [3] |
| Cytotoxicity | HeLa cancer cells | Not specified | [2][4] |
| Cytotoxicity | 501Mel melanoma cells | 3.02 (after 72h) | [6] |
| Anti-trypanosomal | Trypanosoma sp. | Weak activity reported | [1] |
Mechanism of Action: SHIP1 Activation and PI3K Inhibition
This compound's anti-inflammatory and anti-cancer effects are largely mediated through its dual action on the PI3K signaling pathway. It functions as an activator of SHIP1 and an inhibitor of PI3K[3][4][7].
-
SHIP1 Activation: this compound allosterically activates SHIP1, a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the 5' position to generate phosphatidylinositol-3,4-diphosphate (PI(3,4)P2)[7][8]. This action counteracts the activity of PI3K.
-
PI3K Inhibition: By directly inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to PIP3[3][4].
The net effect of these actions is a reduction in the cellular levels of the second messenger PIP3. This, in turn, prevents the recruitment and phosphorylation of downstream effectors such as Akt (also known as Protein Kinase B), thereby inhibiting the pro-survival and pro-proliferative Akt/mTOR signaling cascade[8][9].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Marine (−)-Pelorol and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Isolation, and Biological Activity of Pelorol from Marine Sponges
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelorol, a bioactive drimane meroterpenoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Initially discovered in marine sponges, this natural product integrates a sesquiterpenoid unit with a phenolic moiety, forming a unique tetracyclic structure.[1] This guide provides an in-depth overview of the discovery and isolation of this compound, its quantitative biological activities, detailed experimental protocols for its purification and characterization, and a visualization of its known mechanisms of action. The information compiled herein serves as a critical resource for researchers engaged in natural product chemistry, marine biotechnology, and the development of novel therapeutic agents.
Discovery and Sourcing
This compound was first isolated from the tropical marine sponge Dactylospongia elegans, collected from the Great Barrier Reef.[2] Subsequent isolations have been reported from other marine sponges, including Petrosaspongia metachromia and Hyrtros erectus, indicating a distribution across different species and geographical locations.[1][3] Sponges of the families Dysideidae, Thorectidae, and Spongiidae are known producers of a variety of sesquiterpene hydroquinones and quinones, a class of compounds to which this compound belongs.[2] The recurring discovery of this compound and related structures underscores the importance of marine sponges as a rich source of novel chemical entities with therapeutic potential.[4]
Biological Activity and Quantitative Data
This compound exhibits a broad spectrum of biological activities, making it a compelling candidate for further drug development. Its efficacy has been quantified in various assays, including anti-parasitic, antifungal, anti-inflammatory, and anticancer models. A summary of its key activities is presented below.
| Activity Type | Target | Metric | Value | Reference |
| Antiplasmodial | Plasmodium falciparum (chloroquine-resistant Dd2 strain) | IC₅₀ | 0.8 µM | [1][3][5] |
| Antifungal | Rhizoctonia solani | EC₅₀ | 7.7 µM | [1][6] |
| Kinase Inhibition | Phosphatidylinositol 3-Kinase (PI3Kα) | IC₅₀ | 38.17 µM | [7] |
| Anti-inflammatory | Inositol-5-phosphatase (SHIP) | - | Activator | [3][8] |
| Cytotoxicity | Human Melanoma Cells (501Mel) - 24h | IC₅₀ | 12.51 ± 1.10 µM | [3] |
| Cytotoxicity | Human Melanoma Cells (501Mel) - 48h | IC₅₀ | 4.17 ± 1.08 µM | [3] |
| Cytotoxicity | Human Melanoma Cells (501Mel) - 72h | IC₅₀ | 3.02 ± 1.06 µM | [3] |
| Cytotoxicity | HeLa Cancer Cells | - | Active | [1][3] |
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and characterization of this compound from its natural source.
Extraction and Isolation Workflow
The general workflow for obtaining pure this compound from a marine sponge involves collection, extraction with organic solvents, partitioning, and chromatographic purification.
Protocol for Extraction and Purification
This protocol is a representative methodology based on procedures reported for this compound and related meroterpenoids.
-
Preparation of Sponge Material: Collect the sponge (Dactylospongia elegans) and freeze-dry immediately to preserve the chemical integrity of its metabolites. Grind the lyophilized sponge tissue into a fine powder.
-
Solvent Extraction: Macerate the powdered sponge material (e.g., 500 g) exhaustively with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature (3 x 2 L). Combine the solvent extracts.
-
Concentration: Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
-
Initial Fractionation: The initial isolation of this compound was achieved from the dichloromethane solubles of the sponge extract.[5] To achieve this, the crude extract can be partitioned between n-hexane and 90% aqueous MeOH. The aqueous MeOH fraction is then further extracted with CH₂Cl₂. Concentrate the resulting CH₂Cl₂ fraction.
-
Silica Gel Chromatography: Subject the CH₂Cl₂ soluble fraction to flash column chromatography on silica gel (200-300 mesh). Elute the column with a step gradient of ethyl acetate (EtOAc) in petroleum ether (e.g., 0% to 50% EtOAc). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Final Purification (HPLC): Pool the fractions containing this compound and subject them to further purification using reverse-phase High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., MeOH/H₂O or ACN/H₂O) to yield pure this compound.
Protocol for Structural Characterization
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra using an ESI-Q-TOF mass spectrometer to confirm the molecular formula (C₂₃H₃₂O₄).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6] The structural elucidation is based on the comprehensive analysis of these 1D and 2D NMR datasets.
Mechanism of Action and Signaling Pathways
This compound's biological effects are attributed to its interaction with key cellular signaling pathways, particularly those involved in cell growth, proliferation, and apoptosis.
Inhibition of the PI3K Pathway via SHIP Activation
This compound is an activator of the SH2-containing inositol 5-phosphatase (SHIP), a critical negative regulator of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[7] The PI3K pathway is frequently overactive in various cancers and inflammatory diseases.[9] By activating SHIP, this compound enhances the conversion of the signaling lipid PIP₃ to PIP₂, thereby dampening the downstream pro-survival signals mediated by effectors like AKT.[10]
Induction of Apoptosis in Melanoma Cells
In human melanoma cells, this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[3][11] Its pro-apoptotic effect is mediated by the regulation of specific microRNAs (miRNAs) that control the expression of key apoptosis-related proteins. This compound treatment leads to an increase in the expression of the pro-apoptotic protein BAX and a concurrent decrease in several anti-apoptotic proteins, including BCL-2, MCL1, and BIRC-5 (survivin). This shifts the cellular balance towards apoptosis, leading to cell death.[3]
Conclusion and Future Directions
This compound stands out as a marine natural product with a unique structure and a compelling, multi-faceted biological profile. Its discovery highlights the vast, untapped potential of marine invertebrates as a source for novel drug leads. The ability of this compound to modulate critical signaling pathways, such as the PI3K/AKT cascade and the intrinsic apoptosis pathway, provides a strong rationale for its further investigation as an anti-inflammatory and anticancer agent. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profiles, conducting in vivo efficacy studies, and exploring the total synthesis of analogs to optimize its potency and drug-like properties. This technical guide provides a foundational resource to support and accelerate these research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pro-Apoptotic Activity of the Marine Sponge Dactylospongia elegans Metabolites this compound and 5-epi-Ilimaquinone on Human 501Mel Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aqxpharma.com [aqxpharma.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Chemical structure and properties of Pelorol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelorol is a marine-derived meroterpenoid, a class of natural products with a mixed biosynthetic origin. Isolated from the sponge Dactylospongia elegans, this compound has garnered significant attention within the scientific community due to its unique chemical architecture and promising biological activities. Structurally, this compound integrates a sesquiterpenoid drimane core with a substituted catechol moiety. This intricate structure is the basis for its diverse pharmacological profile, which includes anti-inflammatory, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action in cancer cells. Detailed experimental protocols for its isolation and total synthesis are also presented to aid researchers in their scientific endeavors.
Chemical Structure and Properties
This compound, with the molecular formula C22H30O3, is a tetracyclic meroterpenoid. Its structure is characterized by a drimane sesquiterpenoid skeleton fused to a hydroquinone-derived aromatic ring. The absolute configuration of the naturally occurring enantiomer is (-)-Pelorol.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C22H30O3 | |
| Exact Molecular Weight | 342.2195 g/mol | Calculated |
| Melting Point | Not Reported | |
| Optical Rotation | [α]D25 -38.7 (c 0.1, CHCl3) | [1] |
| 1H-NMR | See Table 2 | [2] |
| 13C-NMR | See Table 3 | [3] |
Table 2: 1H-NMR Spectroscopic Data for a synthetic intermediate of (-)-Pelorol (400 MHz, CDCl3)[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.23 | s | 1H | Ar-H |
| 3.91 | s | 3H | OCH3 |
| 3.87 | s | 3H | OCH3 |
| 2.77–2.69 | m | 2H | |
| 2.57 | dd, J = 14.6, 12.9 Hz | 1H | |
| 1.73–1.62 | m | 3H | |
| 1.60–1.55 | m | 2H | |
| 1.49–1.44 | m | 1H | |
| 1.43–1.37 | m | 2H | |
| 1.27 | s | 3H | CH3 |
| 1.21–1.11 | m | 2H | |
| 1.07 | s | 3H | CH3 |
| 1.05–0.99 | m | 1H | |
| 0.96–0.92 | m | 1H | |
| 0.86 | s | 3H | CH3 |
| 0.84 | s | 3H | CH3 |
Table 3: 13C-NMR Spectroscopic Data for (-)-Pelorol (101 MHz, CDCl3)[3]
| Chemical Shift (δ) ppm |
| 168.3 |
| 149.8 |
| 148.8 |
| 148.3 |
| 137.1 |
| 121.2 |
| 111.5 |
| 64.8 |
| 60.4 |
| 57.1 |
| 56.0 |
| 51.8 |
| 48.1 |
| 42.5 |
| 40.2 |
| 37.1 |
| 36.4 |
| 33.4 |
| 33.1 |
| 25.3 |
| 21.1 |
| 20.0 |
| 19.5 |
| 18.35 |
| 16.3 |
Biological Activity and Signaling Pathway
This compound exhibits a range of biological activities, with its anticancer properties being of particular interest. It has been shown to be an activator of the SH2 domain-containing inositol 5-phosphatase (SHIP1) and an inhibitor of phosphatidylinositol 3-kinase (PI3K).[4] This dual activity modulates the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.
In human melanoma cells, this compound's modulation of the PI3K/Akt pathway leads to the induction of apoptosis.[5] The proposed signaling cascade is initiated by the activation of SHIP1, which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the PI3K pathway. The resulting decrease in PIP3 levels leads to the inactivation of Akt, a downstream effector of PI3K. The inactivation of Akt, in turn, affects the expression of apoptosis-related proteins, ultimately leading to programmed cell death.
Experimental Protocols
Isolation from Dactylospongia elegans
The following protocol is based on the method described for the isolation of this compound from the marine sponge Dactylospongia elegans.
1. Extraction:
-
Freeze-dried and ground sponge material (approximately 100-200 g) is extracted with methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then partitioned between n-hexane and methanol.
2. Chromatographic Separation:
-
The n-hexane soluble fraction is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and concentrated.
3. Purification:
-
The enriched fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.
-
Elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water) yields pure this compound.
Total Synthesis of (-)-Pelorol
The enantioselective total synthesis of (-)-Pelorol has been achieved from the commercially available starting material (+)-sclareolide. A key step in the synthesis is a Friedel-Crafts-type cyclization to form the tetracyclic core. The following is a generalized workflow based on reported syntheses.[4]
Key Synthetic Steps:
-
Preparation of the Drimane Moiety: (+)-Sclareolide is converted to a suitable drimane derivative, such as drimanaldehyde, through a series of degradation and oxidation reactions.
-
Coupling with the Aromatic Ring: The drimane derivative is coupled with a functionalized aromatic piece, for example, via a Suzuki coupling reaction.
-
Friedel-Crafts Cyclization: The coupled product undergoes an intramolecular Friedel-Crafts-type cyclization, often promoted by a Lewis acid such as tin(IV) chloride (SnCl4), to construct the tetracyclic core of this compound.
-
Final Functional Group Manipulations: The synthesis is completed by functional group interconversions, which typically involve the demethylation of methoxy groups on the aromatic ring to yield the final catechol moiety of (-)-Pelorol.
Conclusion
This compound stands as a compelling natural product with a unique chemical structure and significant therapeutic potential. Its ability to modulate the PI3K/Akt signaling pathway through a dual mechanism of SHIP1 activation and PI3K inhibition makes it an attractive lead compound for the development of novel anticancer agents. The detailed experimental protocols for its isolation and synthesis provided herein are intended to facilitate further research into this fascinating molecule and its biological activities. As our understanding of the intricate signaling pathways in human diseases continues to grow, natural products like this compound will undoubtedly play a crucial role in the discovery of next-generation therapeutics.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Marine (−)-Pelorol and Future Perspectives [mdpi.com]
- 5. researchgate.net [researchgate.net]
Pelorol: A Marine-Derived Compound Targeting Key Survival Pathways in Cancer Cells
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pelorol, a meroterpenoid isolated from marine sponges of the Dactylospongia genus, has emerged as a promising anti-cancer agent. Extensive preclinical research demonstrates its ability to induce apoptosis and cause cell cycle arrest in various cancer cell types, with a particularly notable mechanism involving the activation of the SH2-containing inositol-5'-phosphatase 1 (SHIP1). This activation leads to the inhibition of the critical pro-survival PI3K/Akt signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action: SHIP1 Activation and PI3K/Akt Pathway Inhibition
The primary mechanism through which this compound exerts its anti-cancer effects is by targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism that is frequently hyperactivated in cancer. This compound and its synthetic analogues act as activators of the SHIP1 enzyme.[1][2]
SHIP1 is a phosphatase that dephosphorylates phosphatidylinositol-3,4,5-trisphosphate (PIP3), the product of PI3K, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1] This action counteracts the activity of PI3K, thereby reducing the levels of PIP3 at the plasma membrane. The reduction in PIP3 prevents the recruitment and subsequent phosphorylation-mediated activation of the serine/threonine kinase Akt.[1][2] The downstream consequences of Akt inhibition are multifaceted and lead to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound's inhibition of the PI3K/Akt pathway directly triggers the intrinsic apoptotic cascade. Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and by inhibiting the expression of other pro-apoptotic factors. By inhibiting Akt, this compound relieves this suppression, leading to the activation of the apoptotic machinery.
Studies in human melanoma cells (501Mel) have shown that this compound treatment leads to an increase in the expression of the pro-apoptotic protein BAX and a decrease in the expression of the anti-apoptotic proteins BCL-2, MCL1, and the inhibitor of apoptosis protein BIRC5 (survivin). This shift in the BAX/BCL-2 ratio is a critical event in the induction of apoptosis. Furthermore, this compound has been shown to induce caspase-dependent apoptosis.[1]
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been demonstrated to cause cell cycle arrest, primarily in the G1 phase. This is a common outcome of PI3K/Akt pathway inhibition, as Akt plays a crucial role in promoting the G1 to S phase transition. Akt can phosphorylate and inactivate cell cycle inhibitors such as p21 and p27, and it can promote the expression of G1 cyclins, such as cyclin D1.
In 501Mel melanoma cells, treatment with this compound resulted in a significant accumulation of cells in the G1 phase of the cell cycle. This G1 phase block prevents cancer cells from replicating their DNA and proceeding with cell division. The inhibition of cyclin D1 and its associated cyclin-dependent kinases, CDK4 and CDK6, is a likely mechanism for this G1 arrest.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the anti-cancer effects of this compound.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 501Mel | Melanoma | ~20 | 24 | Carpi et al., 2022 |
| 501Mel | Melanoma | ~10 | 48 | Carpi et al., 2022 |
| 501Mel | Melanoma | ~5 | 72 | Carpi et al., 2022 |
Note: Comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in publicly available literature. The data presented here is from a key study on melanoma cells.
Table 2: Effect of this compound on Cell Cycle Distribution in 501Mel Melanoma Cells
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control | 55.2 ± 2.5 | 24.7 ± 1.8 | 20.1 ± 1.3 | Carpi et al., 2022 |
| This compound (4 µM, 48h) | 72.4 ± 3.1 | 15.3 ± 1.5 | 12.3 ± 1.1 | Carpi et al., 2022 |
Table 3: Effect of this compound on Apoptosis-Related Gene Expression in 501Mel Melanoma Cells
| Gene | Function | Fold Change (this compound 4 µM, 48h vs. Control) | Reference |
| BAX | Pro-apoptotic | ~1.8-fold increase | Carpi et al., 2022 |
| BCL-2 | Anti-apoptotic | ~0.6-fold decrease | Carpi et al., 2022 |
| MCL1 | Anti-apoptotic | ~0.5-fold decrease | Carpi et al., 2022 |
| BIRC5 (Survivin) | Anti-apoptotic | ~0.4-fold decrease | Carpi et al., 2022 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells (e.g., 501Mel) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, and 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cancer cells in 6-well plates and treat with this compound (e.g., 4 µM) or vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., Akt, p-Akt, caspases, cyclins).
Protocol:
-
Treat cancer cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-cyclin D1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
References
The Biological Activity of Pelorol and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelorol, a meroterpenoid natural product isolated from marine sponges, has garnered significant attention in the scientific community due to its diverse and potent biological activities.[1] As a labdane-type diterpene, this compound and its synthetic analogs have demonstrated a range of promising pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antiparasitic effects.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Biological Activity Data
The biological activities of this compound and its synthesized analogs have been evaluated through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their potency.
Table 1: Anticancer Activity of this compound and Its Analogs
The antiproliferative effects of this compound and its analogs have been tested against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MOLT-4 | Leukemia | >100 | [1] |
| U937 | Leukemia | >100 | [1] | |
| DU145 | Prostate Cancer | >100 | [1] | |
| Analog 2 (Carboxylic acid-substituted) | MOLT-4 | Leukemia | >100 | [1] |
| U937 | Leukemia | >100 | [1] | |
| DU145 | Prostate Cancer | >100 | [1] | |
| Analog 3 (Acetyl-substituted) | MOLT-4 | Leukemia | 25.34 | [1] |
| U937 | Leukemia | 31.76 | [1] | |
| DU145 | Prostate Cancer | 45.81 | [1] | |
| Analog 4 (Ethyl-substituted) | MOLT-4 | Leukemia | >100 | [1] |
| U937 | Leukemia | >100 | [1] | |
| DU145 | Prostate Cancer | >100 | [1] | |
| Analog 5 (Aldehyde-substituted) | MOLT-4 | Leukemia | 10.11 | [1] |
| U937 | Leukemia | 12.55 | [1] | |
| DU145 | Prostate Cancer | 15.23 | [1] | |
| Analog 6 (Cyano-substituted) | MOLT-4 | Leukemia | 18.79 | [1] |
| U937 | Leukemia | 22.43 | [1] | |
| DU145 | Prostate Cancer | 28.97 | [1] |
Table 2: Antifungal Activity of this compound and Related Compounds
This compound and its analogs have also been investigated for their antifungal properties. The half-maximal effective concentration (EC50) values against the plant pathogen Rhizoctonia solani are detailed below.
| Compound | Fungal Species | EC50 (µM) | Reference |
| (-)-Pelorol | Rhizoctonia solani | 7.7 | [2] |
| (+)-Aureol | Rhizoctonia solani | 6.9 | [2] |
Table 3: Enzyme Inhibitory Activity of this compound and Its Analogs
A key mechanism of action for this compound and its analogs is the inhibition of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cell signaling pathways. The IC50 values for the inhibition of the PI3Kα isoform are summarized here.
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | PI3Kα | 38.17 | [1] |
| Analog 2 (Carboxylic acid-substituted) | PI3Kα | 20.70 | [1] |
| Analog 3 (Acetyl-substituted) | PI3Kα | 8.76 | [1] |
| Analog 4 (Ethyl-substituted) | PI3Kα | 83.69 | [1] |
| Analog 5 (Aldehyde-substituted) | PI3Kα | 5.06 | [1] |
| Analog 6 (Cyano-substituted) | PI3Kα | 49.51 | [1] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The biological activities of this compound and its analogs are largely attributed to their modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and apoptosis.[1]
This compound has been identified as an activator of the SH2 domain-containing inositol 5-phosphatase (SHIP1).[1] SHIP1 is a negative regulator of the PI3K pathway. By activating SHIP1, this compound enhances the dephosphorylation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger produced by PI3K. The reduction in PIP3 levels leads to the downregulation of the downstream effector protein Akt, a serine/threonine kinase. The inhibition of Akt activation ultimately results in the suppression of anti-apoptotic signals and the promotion of programmed cell death in cancer cells.[1]
Furthermore, direct inhibition of PI3K enzyme activity by this compound and its analogs contributes to the overall suppression of this signaling cascade.[1] The dual action of SHIP1 activation and direct PI3K inhibition makes this compound and its derivatives potent modulators of this critical cancer-related pathway.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activity of this compound and its analogs.
PI3Kα Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of PI3Kα by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
PI3Kα enzyme (recombinant)
-
PI3K Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation:
-
Prepare a mixture of PI3K Reaction Buffer and the lipid substrate.
-
Dilute the PI3Kα enzyme into the prepared buffer/lipid mixture to the desired concentration.
-
-
Assay Plate Setup:
-
Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM) to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kα activity. Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software.
Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MOLT-4, U937, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (this compound and analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells to dissolve the formazan crystals. It may be necessary to incubate the plate overnight at room temperature in the dark for complete solubilization.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound and its analogs represent a promising class of marine-derived compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their dual mechanism of action, involving both the activation of the tumor suppressor SHIP1 and the direct inhibition of the oncogenic PI3K enzyme, provides a strong rationale for their further investigation. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to explore and optimize the therapeutic potential of this fascinating family of natural products. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the development of more potent and selective analogs to advance these compounds towards clinical applications.
References
Pelorol: A Marine-Derived Dual-Action Modulator of the PI3K Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pelorol, a labdane-type diterpene isolated from marine sponges, has emerged as a noteworthy natural product with potential anticancer properties. This technical guide provides a comprehensive analysis of this compound as a modulator of the PI3K pathway. Evidence suggests a dual mechanism of action: direct, albeit moderate, enzymatic inhibition of PI3Kα and indirect pathway inhibition through the activation of Src homology 2-containing inositol 5-phosphatase (SHIP1), a negative regulator of PI3K signaling. This document synthesizes the available preclinical data, presents detailed experimental protocols for its evaluation, and visualizes the complex biological interactions and research workflows, offering a foundational resource for scientists engaged in oncology and natural product drug discovery.
Introduction: The PI3K Pathway in Oncology
The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] It is initiated by the activation of receptor tyrosine kinases or G-protein-coupled receptors, which recruit and activate Class I PI3Ks at the plasma membrane.[3][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[4] This recruitment leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to drive cell growth and proliferation.[1][6]
Given its central role, the PI3K pathway is one of the most frequently hyperactivated signaling networks in human cancer, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by dephosphorylating PIP3.[3][7] Consequently, significant efforts have been made to develop inhibitors targeting key nodes in this pathway, with several agents approved for clinical use.[8][9]
This compound: A Bioactive Marine Meroterpenoid
This compound is a meroterpenoid natural product first isolated from the marine sponge Dactylospongia elegans.[10] Structurally, it integrates a sesquiterpenoid drimane unit with a phenolic moiety.[10] Natural products from marine organisms are a rich source of novel chemical scaffolds with significant biological activities.[11] this compound has demonstrated a range of bioactivities, including anti-inflammatory, antifungal, and cytotoxic effects against cancer cells.[10] Its potential as a PI3K pathway modulator is of particular interest to the oncology research community.
Mechanism of Action: A Dual-Pronged Approach
This compound's interaction with the PI3K pathway is multifaceted. It has been shown to act through both direct inhibition of the PI3K enzyme and indirect regulation via the activation of a key phosphatase.
-
Direct PI3Kα Inhibition: In vitro enzymatic assays have demonstrated that this compound can directly inhibit the activity of the PI3Kα isoform.[2]
-
SHIP1 Activation: this compound is also recognized as an activator of SHIP1 (src homology 2-containing inositol 5-phosphatase).[2][4] SHIP1 is a crucial negative regulator of the PI3K pathway, specifically in hematopoietic cells, that functions by dephosphorylating PIP3 at the 5' position of the inositol ring to generate PI(3,4)P2.[2] By activating SHIP1, this compound effectively reduces the levels of PIP3, thereby attenuating downstream AKT signaling. This activation of a natural brake on the PI3K pathway represents a promising therapeutic strategy.[7]
This dual mechanism suggests that this compound could be a valuable lead compound, potentially offering a more nuanced modulation of the PI3K pathway compared to conventional ATP-competitive inhibitors.
Figure 1. PI3K/AKT/mTOR signaling pathway showing dual points of modulation by this compound.
Quantitative Analysis of In Vitro Activity
The inhibitory potential of this compound and several synthesized analogs has been quantified against the PI3Kα isoform. The data, summarized below, indicates that while this compound itself has moderate activity, specific structural modifications can significantly enhance its inhibitory potency.
| Compound | R1 Substituent | R2 Substituent | IC50 (μM) against PI3Kα[2] |
| This compound (1) | -OH | -CH2OH | 38.17 |
| Analog 2 | -OH | -COOH | 20.70 |
| Analog 3 | -OH | -C(O)CH3 | 8.76 |
| Analog 4 | -OCH3 | -C(O)OCH3 | > 50 |
| Analog 5 | -OH | -CHO | 5.06 |
| Analog 6 | -OH | -CH=NOH | > 50 |
Table 1. In Vitro PI3Kα Inhibitory Activity of this compound and Its Analogs.
In addition to direct enzymatic inhibition, this compound and its analogs were evaluated for their antiproliferative effects across a panel of eight human cancer cell lines. While the specific IC50 values from the primary study are not fully detailed in the available literature, the cell lines tested included HeLa, K562, and MCF-7.[11] This testing indicates that the PI3K inhibitory activity may translate to cytotoxic or cytostatic effects in cancer cells.
Detailed Experimental Methodologies
Reproducibility is paramount in scientific research. This section provides detailed, representative protocols for the key experiments used to characterize this compound's activity.
Chemical Synthesis of this compound
The total synthesis of this compound has been achieved through multi-step processes, often starting from commercially available precursors like (+)-sclareolide.[2] A generalized synthetic scheme involves:
-
Preparation of a Drimanyl Derivative: The starting material undergoes a series of reactions, including reductions and oxidations, to form a key drimanyl intermediate.[10]
-
Coupling Reaction: The drimanyl unit is coupled with a functionalized aromatic compound, often via a Suzuki or similar cross-coupling reaction.[2][10]
-
Cyclization: An intramolecular Friedel–Crafts-type cyclization is performed to construct the tetracyclic core of the meroterpenoid.[10]
-
Final Functional Group Manipulations: The synthesis is completed through steps such as esterification and selective demethylation to yield the final this compound product.[2][10] For example, the final demethylation step can be achieved using boron tribromide (BBr3) or boron triiodide (BI3) at low temperatures.[2][12]
PI3Kα Enzymatic Activity Assay (Representative Protocol)
To determine the IC50 values, a luminescent kinase assay such as the ADP-Glo™ Kinase Assay is commonly employed. This assay quantifies the amount of ADP produced during the kinase reaction.[3]
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing PI3K Reaction Buffer, the lipid substrate (e.g., PIP2), and the PI3Kα enzyme.[3]
-
Compound Addition: Add this compound or its analogs at various concentrations (typically in a serial dilution) to the reaction wells. Include a vehicle control (e.g., DMSO).[3]
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[3]
-
ADP-Glo™ Reagent Addition: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Antiproliferative Assay (MTT Assay Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[1]
-
Compound Treatment: Treat the cells with serial dilutions of this compound or its analogs for a specified duration (e.g., 72 hours). Include untreated and vehicle-treated controls.[1]
-
MTT Addition: Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[1][12]
-
Absorbance Reading: Agitate the plate to ensure complete dissolution and measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.
Figure 2. Experimental workflow for the evaluation of this compound as a PI3K pathway modulator.
In Vivo Studies: Current Status and Future Directions
While in vitro data positions this compound as a promising PI3K pathway modulator, the available in vivo evidence primarily focuses on its role as a SHIP1 activator. Studies using a passive cutaneous anaphylaxis mouse model have shown that certain water-soluble this compound analogs possess potent in vivo anti-inflammatory activity, with ED50 values as low as 0.1 mg/kg following oral administration.[13] This confirms that the SHIP1-activating mechanism is viable in a whole-animal context.
However, to date, there is a lack of publicly available in vivo studies evaluating the efficacy of this compound or its direct PI3K-inhibiting analogs in cancer xenograft models.[14][15] Such studies are a critical next step to validate this compound's potential as an anticancer agent acting through PI3K inhibition. Future research should aim to establish a pharmacokinetic/pharmacodynamic relationship and assess the tumor growth inhibition capabilities of potent analogs like compound 5 (IC50 = 5.06 μM) in relevant preclinical cancer models.
Conclusion
This compound, a natural product derived from marine sponges, presents a compelling case as a lead compound for the development of novel cancer therapeutics targeting the PI3K signaling pathway. Its unique dual mechanism—combining direct enzymatic inhibition of PI3Kα with indirect pathway suppression via SHIP1 activation—offers a distinctive approach to pathway modulation. While in vitro studies have successfully quantified its inhibitory and antiproliferative effects, further optimization of its analogs for improved potency and drug-like properties is warranted. The most critical unmet need is the in vivo evaluation of these compounds in oncology models to translate the promising in vitro findings into tangible preclinical efficacy data. This technical guide provides the foundational data and methodologies to support and guide these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.de [promega.de]
- 4. Synthesis of this compound and analogues: activators of the inositol 5-phosphatase SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Marine (−)-Pelorol and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3-Kinase Activity AlphaScreen Assay - Echelon Biosciences [echelon-inc.com]
- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. PI3K (p110α/p85α) Protocol [promega.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. PI3-kinase inhibition synergistically promoted the anti-tumor effect of lupeol in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Pelorol in SHIP1 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the marine natural product Pelorol and its role as an activator of the SH2-containing inositol 5'-phosphatase 1 (SHIP1). This compound, a meroterpenoid isolated from marine sponges, has been identified as a valuable tool for studying the intricate signaling pathways governed by SHIP1 and serves as a promising scaffold for the development of novel therapeutics targeting diseases characterized by aberrant phosphoinositide 3-kinase (PI3K) signaling.
Quantitative Data on SHIP1 Activation
| Compound | Description | SHIP1 Activation Data | Reference |
| This compound | Natural product isolated from marine sponges. | Induces a 2-fold activation of SHIP1 at a concentration of 5 µg/mL. | |
| AQX-MN100 | A synthetic, more water-soluble analog of this compound. | EC50 of 0.5896 µM in a fluorescence polarization assay. | [1] |
| AQX-C5 | A synthetic analog of this compound. | Effectively inhibits PI(3,4,5)P3-mediated signaling in primary CLL cells. | [2] |
| AQX-435 | A novel, water-soluble synthetic analog of this compound. | Sufficient to inhibit anti-IgM-induced PI3K-mediated signaling. | [3] |
Mechanism of SHIP1 Activation by this compound
This compound and its analogs function as allosteric activators of SHIP1. This activation is critically dependent on the presence of the C2 domain of the SHIP1 enzyme. Studies with synthetic analogs, such as AQX-MN100, have demonstrated that these molecules bind to the C2 domain, which is located adjacent to the catalytic phosphatase domain. This binding event induces a conformational change in the enzyme, leading to an enhancement of its catalytic activity. The allosteric nature of this activation provides a mechanism for modulating SHIP1 activity with a degree of specificity.
Signaling Pathways Modulated by this compound-Induced SHIP1 Activation
The primary role of SHIP1 is to dephosphorylate the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3), converting it to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). PIP3 is a critical second messenger in the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. By activating SHIP1, this compound effectively reduces the intracellular levels of PIP3, thereby downregulating the PI3K/AKT pathway. This leads to decreased phosphorylation and activation of downstream effectors such as AKT, which in turn can induce apoptosis in cancer cells and modulate immune responses.
References
- 1. Allosteric Site on SHIP2 Identified Through Fluorescent Ligand Screening and Crystallography: A Potential New Target for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evaluation of a Novel SHIP1 Phosphatase Activator for Inhibition of PI3K Signaling in Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of Pelorol and its structurally related compounds. These marine-derived meroterpenoids have garnered significant interest in the scientific community for their potent and diverse pharmacological properties, making them promising candidates for drug discovery and development.
Natural Sources and Distribution
This compound and its analogs are primarily isolated from marine sponges, particularly those belonging to the genera Dactylospongia, Petrosaspongia, and Hyrtios. These sponges are found in various marine environments, and the production of these secondary metabolites is believed to be a form of chemical defense.
The primary species known to produce this compound are:
These sponges are also a rich source of a variety of other structurally related drimane meroterpenoids and sesquiterpene quinones and hydroquinones.
Structurally Related Compounds
A diverse array of compounds structurally related to this compound have been isolated from the same and related sponge species. These compounds often share the characteristic drimane sesquiterpenoid core coupled with a quinone or hydroquinone moiety. A summary of some of these compounds and their natural sources is presented in Table 1.
Table 1: this compound and Structurally Related Compounds from Marine Sponges
| Compound Name | Chemical Class | Natural Source(s) |
| This compound | Drimane Meroterpenoid | Dactylospongia elegans, Petrosaspongia metachromia, Hyrtios erectus[1][2][3][4][5][6] |
| 5-epi-Ilimaquinone | Sesquiterpene Quinone | Dactylospongia elegans, Petrosaspongia metachromia[2][4][5] |
| Ilimaquinone | Sesquiterpene Quinone | Dactylospongia elegans, Petrosaspongia metachromia[3] |
| Smenospongine | Sesquiterpene Quinone | Petrosaspongia metachromia[5][7] |
| 5-epi-Smenospongine | Sesquiterpene Quinone | Petrosaspongia metachromia[4][5] |
| Isospongiaquinone | Sesquiterpene Quinone | Petrosaspongia metachromia[7] |
| Dictyoceratin-A | Drimane Meroterpenoid | Petrosaspongia metachromia[7] |
| Dictyoceratin-C | Drimane Meroterpenoid | Petrosaspongia metachromia[7] |
| Puupehenone | Sesquiterpene Quinone | Hyrtios sp. |
| Dactyloquinones | Sesquiterpene Quinone | Dactylospongia elegans[1] |
Quantitative Yields from Natural Sources
The yield of this compound and related compounds from their natural sponge sources can vary significantly depending on factors such as the geographical location of the collection, the season, and the specific extraction and purification methods employed. The available quantitative data is summarized in Table 2. It is important to note that the low abundance of these compounds in their natural sources often necessitates large-scale collection of sponge biomass, which has prompted significant research into their total synthesis.
Table 2: Reported Yields of this compound and Related Compounds from Marine Sponges
| Compound | Sponge Species | Starting Material (dry weight) | Yield | Reference |
| This compound | Dactylospongia elegans | 130 g | 3.9 mg (0.003%) | [2] |
| 5-epi-Ilimaquinone | Dactylospongia elegans | 130 g | 42.3 mg (0.033%) | [2] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound and its analogs typically involve solvent extraction of the sponge material followed by a series of chromatographic separations. The following is a representative protocol for the isolation of this compound and 5-epi-Ilimaquinone from Dactylospongia elegans.[2]
4.1. General Experimental Procedures
-
Extraction: Freeze-dried and ground sponge material is exhaustively extracted with methanol (MeOH). The resulting extract is concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning between water and a series of organic solvents of increasing polarity, typically n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Chromatography: The fractions containing the compounds of interest (often the n-hexane and EtOAc fractions for these types of compounds) are further purified using a combination of chromatographic techniques, which may include:
-
Silica gel column chromatography
-
Sephadex LH-20 size-exclusion chromatography
-
Reversed-phase C18 vacuum flash chromatography
-
High-performance liquid chromatography (HPLC), often using a reversed-phase C18 column.
-
4.2. Detailed Protocol for Isolation from Dactylospongia elegans
-
Extraction: 130 g of freeze-dried and powdered Dactylospongia elegans was extracted with methanol. The methanol extract was concentrated under vacuum to yield a solid residue (5.35 g).[2]
-
Solvent Partitioning: The residue was dispersed in 300 mL of water and successively partitioned with n-hexane (1 L), ethyl acetate (1 L), and n-butanol (1 L). Each fraction was evaporated to dryness.[2]
-
Silica Gel Chromatography: The n-hexane fraction (2.71 g) was subjected to silica gel column chromatography (250 g of silica gel 60) using a gradient elution of n-hexane-ethyl acetate (from 100:0 to 0:100).[2]
-
Preparative HPLC: Subfraction V4 (207 mg), obtained from the silica gel column with a 1:1 mixture of n-hexane:EtOAc, was further purified by preparative HPLC to yield this compound (3.9 mg) and 5-epi-ilimaquinone (42.3 mg).[2]
Biosynthesis
This compound and related compounds are classified as meroterpenoids, indicating a mixed biosynthetic origin from both the terpenoid and polyketide pathways. The drimane sesquiterpene core is derived from the mevalonate pathway, leading to the formation of farnesyl pyrophosphate (FPP). FPP is then cyclized by a terpene synthase to form the characteristic bicyclic drimane skeleton. This sesquiterpenoid unit is subsequently coupled with a polyketide-derived aromatic moiety, which undergoes further modifications such as hydroxylation, methylation, and in the case of quinones, oxidation.
Biological Activities and Signaling Pathways
This compound and its related compounds exhibit a wide range of potent biological activities, making them attractive candidates for drug development. The primary activities and the associated signaling pathways are detailed below.
6.1. This compound: SHIP-1 Activation and Anti-inflammatory Effects
This compound is a known activator of the SH2-containing inositol 5-phosphatase (SHIP-1).[7] SHIP-1 is a crucial negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is often dysregulated in inflammatory diseases and cancers. By activating SHIP-1, this compound can attenuate the pro-survival and pro-inflammatory signals mediated by the PI3K/Akt pathway.
6.2. Ilimaquinone: Induction of Apoptosis in Cancer Cells
Ilimaquinone has demonstrated potent anticancer activity through the induction of apoptosis via multiple signaling pathways.
-
ROS-ERK/p38 MAPK-CHOP Pathway: Ilimaquinone can induce the production of reactive oxygen species (ROS), which in turn activates the ERK and p38 MAPK signaling pathways. This leads to the upregulation of the transcription factor CHOP, a key mediator of ER stress-induced apoptosis.
-
p53 Activation: Ilimaquinone has also been shown to activate the tumor suppressor protein p53, a central regulator of cell cycle arrest and apoptosis in response to cellular stress.
6.3. Puupehenone: Antifungal and Anti-inflammatory Mechanisms
Puupehenone exhibits a unique mechanism of action, particularly in its antifungal activity. It potentiates the effects of existing antifungal drugs by disrupting the function of heat shock protein 90 (Hsp90) and interfering with the cell wall integrity pathway in fungi. Additionally, puupehenone possesses anti-inflammatory and antioxidant properties, which are attributed to its ability to inhibit lipoxygenases and influence the hypoxia-inducible factor 2-alpha (HIF-2α) and glycogen synthase kinase 3-beta (GSK-3β) signaling pathways.
Conclusion
This compound and its structurally related drimane meroterpenoids represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, anticancer, and antifungal properties, are mediated through distinct and important cellular signaling pathways. While the low natural abundance of these compounds presents a challenge for their development, ongoing research into their total synthesis and the elucidation of their mechanisms of action will undoubtedly pave the way for the development of novel therapeutics based on these unique marine-derived scaffolds. Further investigation into the quantitative analysis of these compounds in a wider range of sponge species and the detailed elucidation of their biosynthetic pathways will provide valuable insights for both natural product chemists and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ilimaquinone - Wikipedia [en.wikipedia.org]
- 4. Pro-Apoptotic Activity of the Marine Sponge Dactylospongia elegans Metabolites this compound and 5-epi-Ilimaquinone on Human 501Mel Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Meroterpenoids from a Tropical Dysidea sp. Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 7. Dactylospongia elegans—A Promising Drug Source: Metabolites, Bioactivities, Biosynthesis, Synthesis, and Structural-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Pelorol on Melanoma Cell Viability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Pelorol, a marine-derived sesquiterpenoid, on the viability of melanoma cells. The information presented herein is synthesized from a key study investigating the pro-apoptotic activity of this compound on the human 501Mel melanoma cell line. This document details the quantitative impact of this compound on cell viability and proliferation, outlines the experimental methodologies employed, and visualizes the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
The anti-melanoma activity of this compound was assessed by evaluating its impact on cell viability, cell cycle progression, and the expression of key apoptosis-related molecules in the 501Mel human melanoma cell line.
Table 1: Inhibitory Concentration (IC50) of this compound on 501Mel Melanoma Cells
The IC50 values represent the concentration of this compound required to inhibit the growth of 501Mel melanoma cells by 50% after different incubation periods.
| Time Point | IC50 (µM) |
| 24 hours | 3.8 ± 1.02 |
| 48 hours | 3.5 ± 1.05 |
| 72 hours | 3.0 ± 1.06 |
Table 2: Effect of this compound on Cell Cycle Distribution in 501Mel Melanoma Cells
Treatment with this compound at a concentration of 4 µM for 48 hours resulted in a significant alteration of the cell cycle distribution, indicating a block in the G1 phase.
| Cell Cycle Phase | Control (%) | This compound (4 µM) (%) |
| G1 | 54.3 ± 2.1 | 68.4 ± 2.5 |
| S | 28.1 ± 1.8 | 15.2 ± 1.5 |
| G2/M | 17.6 ± 1.5 | 16.4 ± 1.7 |
Table 3: Modulation of Apoptosis-Related miRNA and mRNA Expression by this compound
This compound treatment (4 µM for 48 hours) induced changes in the expression of microRNAs (miRNAs) and their target messenger RNAs (mRNAs) that are critically involved in the apoptotic process. The data is presented as fold change relative to control-treated cells.
| Molecule | Type | Fold Change vs. Control |
| miR-16-5p | miRNA | 1.8 ± 0.1 |
| miR-193a-3p | miRNA | 2.5 ± 0.2 |
| miR-214-3p | miRNA | 0.4 ± 0.05 |
| BCL-2 | mRNA | 0.5 ± 0.04 |
| MCL1 | mRNA | 0.6 ± 0.05 |
| BIRC5 (Survivin) | mRNA | 0.4 ± 0.03 |
| BAX | mRNA | 2.2 ± 0.2 |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research article, supplemented with standard laboratory procedures.
Cell Culture
The human melanoma cell line 501Mel was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
The effect of this compound on the viability of 501Mel cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: 501Mel cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubation: The plates were incubated for 24 hours to allow for cell attachment.
-
Treatment: The culture medium was then replaced with fresh medium containing increasing concentrations of this compound (0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation Periods: The cells were incubated for 24, 48, or 72 hours.
-
MTT Addition: Following the incubation periods, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
Formazan Crystal Formation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium was carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control, and the IC50 values were calculated.
Cell Cycle Analysis
Cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide (PI).
-
Cell Seeding and Treatment: 501Mel cells were seeded in 6-well plates and treated with 4 µM this compound or vehicle control for 48 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).
-
Fixation: The cells were fixed in 70% ethanol at -20°C for at least 2 hours.
-
Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using appropriate software.
Apoptosis Assay (Internucleosomal DNA Fragmentation)
The induction of apoptosis was confirmed by detecting internucleosomal DNA fragmentation.
-
Treatment: 501Mel cells were treated with 4 µM this compound for 48 hours.
-
DNA Extraction: Cytoplasmic histone-associated DNA fragments were extracted using a specific cell death detection ELISA kit according to the manufacturer's instructions.
-
Quantification: The amount of fragmented DNA was quantified by measuring the absorbance at 405 nm.
miRNA and mRNA Expression Analysis (Real-Time Quantitative PCR)
The expression levels of specific miRNAs and mRNAs were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
RNA Extraction: Total RNA, including the miRNA fraction, was extracted from this compound-treated and control cells using a suitable RNA isolation kit.
-
Reverse Transcription:
-
For miRNA analysis, specific stem-loop primers were used for the reverse transcription of mature miRNAs.
-
For mRNA analysis, oligo(dT) primers were used for the reverse transcription of total RNA.
-
-
Real-Time qPCR: The resulting cDNA was used as a template for real-time PCR using specific primers for the target miRNAs (miR-16-5p, miR-193a-3p, miR-214-3p) and mRNAs (BCL-2, MCL1, BIRC5, BAX) and a suitable fluorescent dye-based detection system.
-
Normalization: The expression levels of miRNAs were normalized to U6 small nuclear RNA, and mRNA expression levels were normalized to a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative expression of each target gene was calculated using the 2-ΔΔCt method.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis in Melanoma Cells
Caption: Signaling pathway of this compound-induced apoptosis in 501Mel melanoma cells.
Experimental Workflow for Assessing this compound's Effect on Melanoma Cell Viability
Caption: Experimental workflow for evaluating the effects of this compound on melanoma cells.
Unveiling the Anti-inflammatory Potential of Pelorol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelorol, a marine-derived meroterpenoid, has emerged as a promising natural compound with notable anti-inflammatory properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental methodologies. The primary mode of action of this compound involves the activation of the Src homology 2 (SH2) domain-containing inositol 5-phosphatase 1 (SHIP1), a crucial negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. By activating SHIP1, this compound effectively dampens pro-inflammatory signaling cascades, highlighting its therapeutic potential in inflammatory and autoimmune disorders. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and its analogs.
Introduction
The marine environment is a rich and largely untapped source of novel bioactive compounds with significant therapeutic potential. This compound, a natural product isolated from marine sponges, has been identified as a molecule of interest due to its diverse biological activities, including anti-cancer, antifungal, and pronounced anti-inflammatory effects.[1][2][3] The growing interest in this compound's anti-inflammatory properties stems from its unique mechanism of action, which targets a key regulatory node in inflammatory signaling. This guide synthesizes the available scientific literature to provide a detailed overview of this compound's anti-inflammatory capabilities.
Mechanism of Action: SHIP1 Activation and PI3K/Akt Pathway Inhibition
The cornerstone of this compound's anti-inflammatory activity lies in its ability to allosterically activate SHIP1.[2] SHIP1 is a phosphatase that plays a critical role in immune cell signaling by hydrolyzing the signaling lipid phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). PIP3 is a key second messenger produced by PI3K, and its accumulation at the plasma membrane is essential for the activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.
By activating SHIP1, this compound accelerates the degradation of PIP3, thereby attenuating the PI3K/Akt signaling pathway.[2][4] This pathway is central to a multitude of cellular processes that drive inflammation, including cell proliferation, survival, and the production of pro-inflammatory cytokines. The inhibition of this pathway by this compound leads to a reduction in the inflammatory response.
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory signaling pathway.
Quantitative Data on Anti-inflammatory Activity
The available quantitative data for this compound's anti-inflammatory and related activities are summarized below. It is important to note that research is ongoing, and further studies are needed to provide a more comprehensive quantitative profile.
| Target/Assay | Compound | Result | Concentration | Reference |
| SHIP1 Activation | This compound | 2-fold activation | 5 µg/mL | [2] |
| PI3Kα Inhibition | This compound | IC₅₀ = 38.17 μM | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key assays used to evaluate the anti-inflammatory properties of compounds like this compound.
In Vitro SHIP1 Activation Assay
This assay is designed to measure the ability of a compound to directly enhance the enzymatic activity of SHIP1.
Objective: To quantify the activation of recombinant SHIP1 by this compound.
Methodology:
-
Reagents and Materials:
-
Recombinant human SHIP1 enzyme.
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) substrate.
-
Malachite green-based phosphate detection reagent.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well microplate.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant SHIP1 enzyme, and the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the PIP3 substrate.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of free phosphate released, which is directly proportional to SHIP1 activity.
-
Calculate the percentage of SHIP1 activation relative to the vehicle control.
-
PI3K Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of PI3K isoforms.
Objective: To determine the IC₅₀ value of this compound for the inhibition of PI3Kα.
Methodology:
-
Reagents and Materials:
-
Recombinant human PI3Kα enzyme.
-
This compound at various concentrations.
-
Phosphatidylinositol (PI) or Phosphatidylinositol (4,5)-bisphosphate (PIP2) as a substrate.
-
ATP (radiolabeled or as part of a kinase detection kit).
-
Kinase assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
96-well or 384-well plates.
-
-
Procedure:
-
Add the PI3Kα enzyme, substrate, and varying concentrations of this compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at room temperature or 37°C.
-
Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™) which is inversely proportional to the amount of PI3K activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Experimental Workflow Diagram
References
Antifungal Activity of Pelorol against Rhizoctonia solani: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhizoctonia solani is a formidable soil-borne plant pathogen with a broad host range, causing significant economic losses in agriculture worldwide. The emergence of fungicide resistance necessitates the discovery of novel antifungal agents. Pelorol, a tetracyclic meroterpenoid of marine origin, has recently emerged as a promising candidate. This technical guide provides a comprehensive overview of the current knowledge on the antifungal activity of (-)-Pelorol against Rhizoctonia solani. It summarizes the available quantitative data, details the experimental protocols for antifungal assessment, and presents a hypothesized mechanism of action based on the known effects of related terpenoid compounds. Visualizations of the experimental workflow and a putative signaling pathway are provided to facilitate understanding and guide future research in the development of this compound as a potential agrochemical.
Introduction
Rhizoctonia solani is a devastating plant pathogen responsible for a variety of diseases, including damping-off, root rot, and sheath blight in numerous crops. Control of R. solani has traditionally relied on chemical fungicides. However, concerns over environmental impact and the development of resistant fungal strains have spurred the search for new, effective, and sustainable antifungal compounds.
Natural products, with their vast structural diversity, represent a rich source for the discovery of novel agrochemicals. Meroterpenoids, a class of natural products with a mixed biosynthetic origin, have demonstrated a wide range of biological activities. (-)-Pelorol, a tetracyclic drimane meroterpenoid, has recently been identified as a potent inhibitor of R. solani growth, suggesting its potential as a lead compound for the development of a new class of fungicides.
Quantitative Antifungal Activity of (-)-Pelorol
The antifungal efficacy of (-)-Pelorol against Rhizoctonia solani has been quantitatively assessed, with the half-maximal effective concentration (EC50) value being a key metric for its potency. Recent research has established the following activity for (-)-Pelorol and a related compound, (+)-aureol.
| Compound | Target Organism | EC50 (μM) | Reference |
| (-)-Pelorol | Rhizoctonia solani | 7.7 | [1][2][3] |
| (+)-Aureol | Rhizoctonia solani | 6.9 | [1][2][3] |
Experimental Protocols
The following is a generalized experimental protocol for determining the antifungal activity of a natural product like this compound against Rhizoctonia solani, based on common methodologies in the field. The specific details from the primary study on this compound were not fully available; therefore, this represents a standard approach.
Fungal Isolate and Culture Conditions
-
Fungal Strain: Rhizoctonia solani (a specific strain, e.g., ATCC 10183, should be used for consistency).
-
Culture Medium: Potato Dextrose Agar (PDA) is a standard medium for the growth of R. solani.
-
Incubation Conditions: The fungus is typically grown at 25-28°C in the dark.
Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay
-
Preparation of Stock Solution: A stock solution of (-)-Pelorol is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.
-
Preparation of Test Plates:
-
Molten PDA is cooled to approximately 45-50°C.
-
Aliquots of the this compound stock solution are added to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 μM).
-
A control plate containing the same concentration of DMSO without this compound is also prepared.
-
The agar is then poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing R. solani culture.
-
The plug is placed, mycelium-side down, in the center of each test and control plate.
-
-
Incubation: The plates are incubated at 25-28°C for a defined period (e.g., 48-72 hours), or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions for each plate.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a probit or logistic regression analysis.
-
References
Pelorol: A Marine Meroterpenoid with Insecticidal and Anti-Trypanosome Potential
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pelorol is a drimane-type meroterpenoid, a class of natural products derived from mixed terpenoid and polyketide biosynthetic pathways.[1] First isolated from the marine sponge Dactylospongia elegans, and later from other sponges such as Petrosaspongia metachromia and Hyrtros erectus, this compound has emerged as a compound of significant interest due to its diverse biological activities.[1] This technical guide provides a comprehensive overview of the reported insecticidal and anti-trypanosome properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. While the existing literature confirms these activities, it is important to note that specific quantitative data and detailed mechanistic studies on this compound's insecticidal and anti-trypanosome effects are currently limited. This guide synthesizes the available information and provides generalized experimental protocols and potential mechanisms of action based on the broader understanding of related compounds.
Reported Biological Activities of this compound
This compound has been qualitatively reported to possess both insecticidal and anti-trypanosome activities.[1] However, specific quantitative data such as IC50 (half maximal inhibitory concentration) or LD50 (lethal dose, 50%) values against specific insect or Trypanosoma species are not yet available in the published literature. To provide a context for its potency, the following table summarizes the known quantitative data for other biological activities of this compound.
| Biological Activity | Target Organism/Cell Line | Measurement | Value | Citation(s) |
| Anti-plasmodial | Plasmodium falciparum | IC50 | 0.8 µM | [1] |
| Antifungal | Rhizoctonia solani | EC50 | 7.7 µM | [1][2] |
| PI3Kα Kinase Inhibition | - | IC50 | 38.17 µM | [3] |
| SHIP1 Activity | - | More potent than natural (-)-pelorol for a simplified analog | [2] | |
| PI3Kβ Inhibition | - | IC50 | 8.90 µM (for an analog) | [2] |
| Cytotoxicity | HeLa Cancer Cells | - | Reported | [1] |
| Anti-inflammatory | Inositol-5-phosphatase (SHIP) activation | - | Reported | [1] |
Experimental Protocols
Detailed experimental protocols for assessing the insecticidal and anti-trypanosome activity of this compound have not been specifically published. The following are generalized, representative protocols based on standard methods used for the evaluation of natural products.
Representative Protocol for In Vitro Insecticidal Activity Assay
This protocol describes a common method for evaluating the contact toxicity of a compound against a model insect, such as the fruit fly (Drosophila melanogaster) or the red flour beetle (Tribolium castaneum).
-
Test Organism Rearing: Maintain a healthy, age-synchronized culture of the target insect species under controlled laboratory conditions (e.g., 25°C, 60-70% relative humidity, 12:12 light:dark cycle).
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., acetone or ethanol) to create a stock solution. Prepare a series of dilutions of the stock solution to be tested.
-
Topical Application:
-
Immobilize adult insects by brief exposure to cold or CO2.
-
Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of each this compound dilution to the dorsal thorax of each insect.
-
A control group should be treated with the solvent alone.
-
-
Incubation and Observation:
-
Place the treated insects in ventilated containers with access to food and water.
-
Maintain the containers under the standard rearing conditions.
-
Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours) post-application. Mortality is typically defined as the inability to move when gently prodded.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point, correcting for any mortality in the control group using Abbott's formula.
-
Determine the LD50 value (the dose required to kill 50% of the test population) using probit analysis or other appropriate statistical software.
-
Representative Protocol for In Vitro Anti-Trypanosome Activity Assay
This protocol outlines a standard method for assessing the in vitro activity of a compound against bloodstream forms of Trypanosoma brucei.[4]
-
Parasite Culture: Culture bloodstream forms of Trypanosoma brucei brucei in a suitable medium (e.g., HMI-9 medium) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Preparation: Prepare a stock solution of this compound in a solvent such as dimethyl sulfoxide (DMSO). Create a series of two-fold serial dilutions in the culture medium in a 96-well microtiter plate.[4]
-
Assay Procedure:
-
Adjust the concentration of a logarithmic phase parasite culture to a final density of approximately 4 x 10^3 parasites/mL.[4]
-
Add the parasite suspension to the wells of the 96-well plate already containing the this compound dilutions.
-
Include a positive control (a known trypanocidal drug like diminazene aceturate) and a negative control (parasites in medium with the same concentration of DMSO used for the test compound).[4]
-
-
Incubation and Viability Assessment:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[4]
-
Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue). Add the resazurin solution to each well and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader. The intensity is proportional to the number of viable, metabolically active parasites.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each concentration of this compound compared to the negative control.
-
Determine the IC50 value (the concentration that inhibits parasite growth by 50%) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Generalized workflow for the extraction, isolation, and bioactivity screening of this compound.
Caption: Potential molecular targets for terpenoid-class compounds in insects and trypanosomes.
Potential Mechanisms of Action
The precise molecular mechanisms by which this compound exerts its insecticidal and anti-trypanosome effects have not been elucidated. However, based on its chemical class as a meroterpenoid and the known mechanisms of other similar natural products, several potential pathways can be hypothesized.
Insecticidal Mechanism
Many terpenoid-based insecticides are neurotoxic to insects.[5] Potential mechanisms for this compound could involve:
-
Inhibition of Acetylcholinesterase (AChE): AChE is a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and death.[6]
-
Modulation of GABA Receptors: The gamma-aminobutyric acid (GABA) receptor is a major inhibitory neurotransmitter receptor in insects. Compounds that interfere with this receptor can disrupt the normal functioning of the nervous system, leading to hyperexcitation and convulsions.[5]
-
Interaction with Octopamine Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in invertebrates. Terpenoids have been shown to interact with octopamine receptors, disrupting various physiological processes and leading to toxicity.
Anti-Trypanosome Mechanism
The mechanisms of action for anti-trypanosomal compounds are diverse, often targeting pathways that are unique to the parasite. Potential mechanisms for this compound include:
-
Disruption of Sterol Biosynthesis: Trypanosomes rely on the synthesis of specific sterols, such as ergosterol, for their membrane integrity and function, a pathway that is absent in their mammalian hosts.[7] Inhibition of enzymes in this pathway is a known anti-trypanosomal strategy.
-
Induction of Apoptosis: Some anti-trypanosomal compounds can induce programmed cell death, or apoptosis, in the parasite.[8] This can be triggered by various cellular stresses, including mitochondrial dysfunction.
-
Inhibition of Key Parasite Enzymes: this compound is known to inhibit PI3Kα kinase.[3] While this has been studied in the context of cancer, it is possible that this compound could inhibit related or other essential kinases in Trypanosoma, disrupting critical signaling pathways.
Conclusion and Future Directions
This compound, a marine-derived meroterpenoid, demonstrates promising insecticidal and anti-trypanosome activities. However, the current body of research is in its nascent stages. To fully realize the potential of this compound as a lead compound for the development of new insecticides or anti-parasitic drugs, further investigation is imperative.
Future research should focus on:
-
Quantitative Bioactivity Studies: Determining the IC50 and LD50 values of this compound against a range of economically important insect pests and different species and life-cycle stages of Trypanosoma.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in both insects and trypanosomes.
-
In Vivo Efficacy and Toxicity: Evaluating the efficacy of this compound in animal models of insect infestation and trypanosomiasis, as well as assessing its toxicity and pharmacokinetic profile in mammalian systems.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its bioactivities and to optimize its potency and selectivity.[2]
The unique chemical structure and demonstrated biological activities of this compound make it a compelling candidate for further exploration in the quest for novel and effective solutions to combat insect pests and parasitic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. An In vitro and in silico investigation of the antitrypanosomal activities of the stem bark extracts of Anopyxis klaineana (Pierre) Engl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agroorbit.com [agroorbit.com]
- 7. mdpi.com [mdpi.com]
- 8. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Total Synthesis of (-)-Pelorol: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of (-)-Pelorol, a marine-derived meroterpenoid with noteworthy biological activities. This application note details various synthetic strategies, summarizes key quantitative data, and provides in-depth experimental protocols for the synthesis of this complex natural product.
(-)-Pelorol, a sesquiterpene isolated from marine sponges, has garnered significant attention from the scientific community due to its potential as a therapeutic agent. Its complex tetracyclic architecture, featuring a fused indane-decalin core, has presented a formidable challenge for synthetic chemists. This document outlines several successful total syntheses, providing a valuable resource for researchers interested in the synthesis of (-)-Pelorol and related meroterpenoids.
Comparative Analysis of Synthetic Routes
Several research groups have reported the total synthesis of (-)-Pelorol, each employing unique strategies and key transformations. The following table summarizes and compares the key quantitative metrics of some of the most notable synthetic approaches.
| Synthetic Approach | Principal Investigator(s) | Starting Material | Key Reactions | Number of Steps | Overall Yield |
| Aryl-Metallic Reagent Addition | Andersen (2005) | (+)-Sclareolide | Addition of an aryl-metallic reagent, Friedel–Crafts cyclization | 11 | 6%[1] |
| "Borono-sclareolide" Suzuki Coupling | Baran (2012) | (+)-Sclareolide | Suzuki coupling | 11 | 8.5%[1][2] |
| Palladium-Catalyzed Coupling | Wu (2021) | (+)-Sclareolide | Palladium-catalyzed coupling of an aryliodide and a tosylhydrazone | 12 | 11%[2] |
| Improved Palladium-Catalyzed Cyclization | Wu (2023) | (+)-Sclareolide | Optimized palladium-catalyzed cyclization | 9 | 19.5%[1] |
| Suzuki Coupling from (-)-Sclareol | Li (2024) | (-)-Sclareol | Suzuki coupling, Friedel–Crafts cyclization | 10 | 5.6%[1][2] |
| "Borono-sclareolide" Approach | Lu | (+)-Sclareolide | Suzuki coupling | 9 | 4.4%[1] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in the total synthesis of (-)-Pelorol as developed by different research groups.
Detailed Experimental Protocols
The following section provides detailed methodologies for key transformations in the total synthesis of (-)-Pelorol. These protocols are based on published procedures and are intended to serve as a guide for trained synthetic chemists.
Protocol 1: Andersen's Friedel-Crafts Cyclization
This protocol describes the tin(IV) chloride-mediated cyclization to form the tetracyclic core of (-)-Pelorol.[1]
-
Reaction: Friedel–Crafts-type cyclization of the tertiary alcohol intermediate.
-
Reagents and Materials:
-
Tertiary alcohol intermediate
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
Dissolve the tertiary alcohol intermediate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the specified reaction temperature (e.g., -78 °C).
-
Slowly add a solution of tin(IV) chloride in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the indane-fused decalin product. This reaction has been reported to yield the cyclized product in 76% yield.[1]
-
Protocol 2: Baran's and Lu's Suzuki Coupling to Form Andersen's Intermediate
This protocol details the palladium-catalyzed Suzuki coupling of "borono-sclareolide" with an aryl bromide.[1]
-
Reaction: Suzuki coupling of "borono-sclareolide" and an aryl bromide.
-
Reagents and Materials:
-
"Borono-sclareolide"
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., S-Phos)
-
Base (e.g., CsF, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME)
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
To a reaction vessel, add "borono-sclareolide", the aryl bromide, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) and stir for the designated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol intermediate. The C-C bond forming reaction between borono-sclareolide and aryl bromide has been reported to give the tertiary alcohol at an 87% yield.[1]
-
Protocol 3: Wu's Palladium-Catalyzed Coupling of an Aryliodide and a Tosylhydrazone
This protocol describes a key C-C bond-forming reaction in Wu's synthesis of (-)-Pelorol.[1]
-
Reaction: Palladium-catalyzed coupling of an aryliodide and a tosylhydrazone.
-
Reagents and Materials:
-
Drimanal hydrazone
-
Aryliodide
-
Palladium catalyst
-
Solvent
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
Combine the drimanal hydrazone, aryliodide, and palladium catalyst in a reaction vessel under an inert atmosphere.
-
Add the appropriate solvent and stir the mixture at the designated temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, perform an aqueous workup.
-
Extract the product into an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography. This palladium-catalyzed reaction has been reported to afford the coupled product as a mixture of diastereomers in a 79% combined yield.[1]
-
Protocol 4: Li's Suzuki Coupling of Drimanyl Bpin and Arylbromide
This protocol outlines the Suzuki coupling reaction central to Li's total synthesis.[1]
-
Reaction: Suzuki coupling of drimanyl Bpin and an arylbromide.
-
Reagents and Materials:
-
Drimanyl Bpin
-
Arylbromide
-
Palladium catalyst
-
Base
-
Solvent
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
In a reaction flask, combine drimanyl Bpin, the arylbromide, the palladium catalyst, and the base.
-
De-gas the flask and purge with an inert gas.
-
Add the degassed solvent and heat the reaction mixture to the required temperature.
-
Stir the reaction until completion, as indicated by TLC analysis.
-
After cooling, perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, remove the solvent in vacuo, and purify the residue by column chromatography.
-
Protocol 5: Final Demethylation to (-)-Pelorol
This protocol describes the final step in several of the syntheses to yield (-)-Pelorol.[1][3]
-
Reaction: Selective cleavage of aryl methyl ethers.
-
Reagents and Materials:
-
Methylated this compound intermediate
-
Boron triiodide (BI₃) or Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification apparatus
-
-
Procedure:
-
Dissolve the methylated this compound intermediate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of boron triiodide or boron tribromide in dichloromethane.
-
Stir the reaction mixture at -78 °C for the specified time.
-
Quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with aqueous sodium thiosulfate (if BI₃ is used) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford (-)-Pelorol. The selective cleavage of the phenyl methyl ethers with BI₃ at −78 °C has been reported to complete the synthesis of (−)-pelorol at a 50% yield.[1] Demethylation with BBr₃ has been reported to afford (-)-pelorol in a 59% yield.[2]
-
Conclusion
The total synthesis of (-)-Pelorol has been successfully achieved by multiple research groups, each contributing unique and innovative strategies to overcome the synthetic challenges posed by this complex natural product. The application of powerful C-C bond-forming reactions, such as the Suzuki coupling and Friedel-Crafts cyclization, has been instrumental in these endeavors. This compilation of synthetic approaches, quantitative data, and detailed protocols serves as a valuable resource for the scientific community, facilitating further research into the synthesis and biological evaluation of (-)-Pelorol and its analogs. The continued development of efficient and scalable synthetic routes will be crucial for unlocking the full therapeutic potential of this promising marine natural product.
References
Application Notes and Protocols for the Extraction of Pelorol from Dactylospongia elegans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for the extraction and purification of pelorol, a bioactive sesquiterpene hydroquinone, from the marine sponge Dactylospongia elegans. The protocols detailed herein are based on established scientific literature and are intended to guide researchers in the isolation of this promising natural product for further study and development.
Introduction
Dactylospongia elegans, a marine sponge of the family Thorectidae, is a prolific source of a diverse array of secondary metabolites, including sesquiterpenoids, sesterterpenes, and diterpenes.[1][2] Among these, this compound, a sesquiterpene hydroquinone, has garnered significant scientific interest due to its wide range of biological activities.[3][4] this compound has demonstrated potent anti-inflammatory, antitumor, antimicrobial, and antimalarial properties.[4] Notably, it has been identified as a selective activator of the SH2 domain-containing inositol 5-phosphatase 1 (SHIP1), a crucial negative regulator of the PI3K/Akt signaling pathway.[3] This pathway is frequently dysregulated in various diseases, including cancer, making this compound a valuable lead compound for drug discovery.
These notes provide a detailed protocol for the extraction and purification of this compound from D. elegans, along with quantitative data from a representative study and diagrams illustrating the experimental workflow and the relevant signaling pathway.
Data Presentation
The following table summarizes the quantitative data from a representative extraction and purification of this compound from Dactylospongia elegans.[5]
| Parameter | Value |
| Starting Material (Freeze-dried sponge) | 130 g |
| Methanol Extract (Solid Residue) | 5.35 g |
| n-hexane Fraction | 2.71 g |
| Ethyl Acetate (EtOAc) Fraction | 1.40 g |
| n-butanol Fraction | 0.88 g |
| Final Purified this compound (from subfraction V4) | 3.9 mg |
| Final Purified 5-epi-ilimaquinone (from subfraction V4) | 42.3 mg |
Experimental Protocols
This section details the key experimental procedures for the extraction and purification of this compound from Dactylospongia elegans.[5]
Extraction
-
Sample Preparation: Begin with 130 g of freeze-dried and ground Dactylospongia elegans sponge material.
-
Methanol Extraction:
-
Thoroughly extract the sponge material with methanol (MeOH).
-
Concentrate the methanol extract under vacuum to yield a solid residue. In a representative experiment, this yielded 5.35 g of residue.[5]
-
Solvent Partitioning
-
Dispersion: Disperse the solid residue in 300 mL of water.
-
Sequential Fractionation:
-
Perform successive extractions with solvents of increasing polarity.
-
First, partition the aqueous suspension with n-hexane (1 L). Separate the layers and collect the n-hexane fraction.
-
Next, partition the remaining aqueous layer with ethyl acetate (EtOAc, 1 L). Separate and collect the ethyl acetate fraction.
-
Finally, extract the remaining aqueous layer with n-butanol (1 L). Separate and collect the n-butanol fraction.
-
-
Evaporation: Evaporate each solvent fraction under reduced pressure to obtain solid residues. Representative yields are 2.71 g for the n-hexane fraction, 1.40 g for the ethyl acetate fraction, and 0.88 g for the n-butanol fraction.[5]
Chromatographic Purification
-
Fraction Selection: The ethyl acetate fraction is typically enriched in sesquiterpenoids and is selected for further purification.
-
Initial Chromatography (e.g., Column Chromatography):
-
Subject the ethyl acetate fraction to column chromatography over silica gel.
-
Elute with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing compounds of interest.
-
-
Subfractionation:
-
Final Purification (Preparative HPLC):
-
Subject the this compound-containing subfraction to preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
The use of a suitable stationary phase (e.g., C18) and mobile phase will allow for the isolation of pure this compound.
-
From the 207 mg subfraction, this final step yielded 3.9 mg of this compound and 42.3 mg of 5-epi-ilimaquinone.[5]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction.
This compound's Mechanism of Action: SHIP1 Activation
Caption: this compound activates SHIP1, inhibiting the PI3K/Akt pathway.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Dactylospongia elegans—A Promising Drug Source: Metabolites, Bioactivities, Biosynthesis, Synthesis, and Structural-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-Apoptotic Activity of the Marine Sponge Dactylospongia elegans Metabolites this compound and 5-epi-Ilimaquinone on Human 501Mel Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Pelorol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pelorol, a marine-derived meroterpenoid, has garnered significant interest within the scientific community due to its promising biological activities, including the activation of the Src homology 2-containing inositol 5-phosphatase (SHIP) and potential inhibition of phosphatidylinositol 3-kinase (PI3K).[1][2] These activities position this compound as a valuable lead compound for the development of novel therapeutics. This document provides detailed protocols for the large-scale chemical synthesis and purification of (-)-Pelorol, enabling researchers to obtain the necessary quantities for further investigation. The methodologies described are based on established synthetic routes, optimized for scalability and efficiency.
Introduction
(-)-Pelorol is a natural product first isolated from the marine sponge Dactylospongia elegans. Its complex tetracyclic structure, composed of a drimane sesquiterpenoid core fused to a hydroquinone moiety, has presented a significant synthetic challenge. Several total syntheses have been reported, with strategies often revolving around the coupling of a drimane derivative with an aromatic fragment, followed by a key cyclization step to form the tetracyclic core.[3][4][5] This application note details a scalable synthetic approach starting from the commercially available (-)-sclareol, focusing on a robust Suzuki coupling and a subsequent Friedel-Crafts cyclization.
Data Presentation
Table 1: Overview of a Representative Synthetic Route for (-)-Pelorol
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-3 | Synthesis of Drimanyl Boronate (2) from (-)-Sclareol (1) | RuCl₃·3H₂O, NaIO₄; BH₃·SMe₂ | - | - | - | [3][5] |
| 4 | Synthesis of 1-bromo-2,3-dimethoxybenzene (M-7) | 3-bromocatechol, Methyl iodide | - | - | 91 | [3] |
| 5 | Suzuki Coupling | Drimanyl Boronate (2), 1-bromo-2,3-dimethoxybenzene (M-7), Pd(OAc)₂, S-Phos, CsF | 1,4-dioxane | 50 | 92 | [1][3] |
| 6 | Friedel-Crafts Cyclization | SnCl₄ | CH₂Cl₂ | -78 to -20 | 75 | [3] |
| 7 | Bromination | NBS | CH₂Cl₂ | 20 | ~95 | [3][6] |
| 8 | Formylation | n-BuLi, DMF | - | - | 73 | [5][6] |
| 9 | Pinnick Oxidation & Esterification | NaClO₂, NaH₂PO₄; MeI | - | - | ~80 (2 steps) | [3][5] |
| 10 | Demethylation to (-)-Pelorol | BBr₃ | CH₂Cl₂ | - | 59 | [3] |
| Overall | (-)-Sclareol to (-)-Pelorol | ~5.6 | [3][7] |
Table 2: Purification Parameters for (-)-Pelorol
| Purification Step | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Typical Recovery (%) | Purity (%) | Reference |
| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (5:1, v/v) | Gradient or Isocratic | >90 | >95 | [3] |
Experimental Protocols
Large-Scale Synthesis of (-)-Pelorol
This protocol is adapted from methodologies reported by Li and coworkers.[3]
Materials:
-
(-)-Sclareol
-
Ruthenium(III) chloride hydrate (RuCl₃·3H₂O)
-
Sodium periodate (NaIO₄)
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
3-Bromocatechol
-
Methyl iodide (MeI)
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos
-
Cesium fluoride (CsF)
-
Tin(IV) chloride (SnCl₄)
-
N-Bromosuccinimide (NBS)
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Sodium chlorite (NaClO₂)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Boron tribromide (BBr₃)
-
Anhydrous solvents (1,4-dioxane, CH₂Cl₂, etc.)
-
Silica gel (200-300 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Synthesis of Drimanyl Boronate (2): The drimanyl boronate coupling partner can be synthesized in multi-gram scale from (-)-sclareol in three steps as previously described.[3][5] This involves an oxidative degradation followed by hydroboration.
-
Synthesis of 1-bromo-2,3-dimethoxybenzene (M-7): Methylate 3-bromocatechol with methyl iodide to obtain 1-bromo-2,3-dimethoxybenzene in high yield (91%).[3]
-
Suzuki Coupling: To a solution of drimanyl boronate (2) (1.0 equiv.) in anhydrous 1,4-dioxane, add 1-bromo-2,3-dimethoxybenzene (M-7) (2.0 equiv.), S-Phos (0.15 equiv.), and CsF (3.0 equiv.). Degas the solution for 20 minutes by bubbling with nitrogen under sonication. Add Pd(OAc)₂ (0.1 equiv.) under a nitrogen atmosphere and heat the reaction mixture at 50 °C for 18 hours.[1]
-
Friedel-Crafts Cyclization: Dissolve the crude coupling product in anhydrous CH₂Cl₂ and cool to -78 °C. Add SnCl₄ (5 equiv.) and stir the reaction. The reaction temperature can be raised to -20 °C to improve yield.[3] Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Bromination: To a solution of the cyclized product (1.0 equiv.) in CH₂Cl₂, add NBS (1.2 equiv.) and stir at 20 °C for 1.5 hours.[3][6] Work up the reaction using aqueous sodium thiosulfate.
-
Formylation: The brominated intermediate is then formylated using n-BuLi and DMF to introduce the aldehyde functionality.[5][6]
-
Pinnick Oxidation and Esterification: The resulting aldehyde is oxidized to a carboxylic acid using Pinnick oxidation conditions (NaClO₂ buffered with NaH₂PO₄), followed by esterification with methyl iodide to yield the methylated this compound precursor.[3][5]
-
Demethylation: Dissolve the methylated this compound precursor in anhydrous CH₂Cl₂ and cool to -78 °C. Add a solution of BBr₃ dropwise and stir for 30 minutes.[1] Quench the reaction with water.
Purification of (-)-Pelorol
-
Extraction: After the final demethylation step and aqueous workup, extract the aqueous layer with CH₂Cl₂ (3 x volume). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column.
-
Load the crude product onto the column.
-
Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[3]
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing pure (-)-Pelorol and concentrate under reduced pressure to yield the final product as a white solid.[3]
-
Visualizations
Caption: Synthetic workflow for (-)-Pelorol.
Caption: Purification workflow for (-)-Pelorol.
References
- 1. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Marine (−)-Pelorol and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Marine (−)-Pelorol and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis and First Antifungal Exploration of Tetracyclic Meroterpenoids: (+)-Aureol, (-)-Pelorol, and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of the Marine Meroterpenoid Pelorol using NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pelorol is a bioactive meroterpenoid isolated from marine sponges, demonstrating a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] Its therapeutic potential stems from its unique mode of action, notably as an activator of the SH2-containing inositol-5-phosphatase (SHIP1) and an inhibitor of phosphatidylinositol 3-kinase (PI3K).[1][3] Accurate structural elucidation and characterization are paramount for advancing its development as a potential therapeutic lead. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), presenting key spectral data and experimental workflows.
Spectroscopic and Spectrometric Data
The definitive structure of this compound was confirmed through extensive spectroscopic analysis. The data presented below are crucial for the identification and verification of the compound.
NMR Spectroscopic Data
While comprehensive NMR data for this compound itself is dispersed across synthetic literature, the following tables detail the ¹H and ¹³C NMR data for a key tetracyclic intermediate in the total synthesis of (-)-Pelorol.[4] This data is representative of the core scaffold and is invaluable for researchers synthesizing or isolating this compound and its analogs. The spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).[4]
Table 1: ¹H NMR Data of a (-)-Pelorol Synthetic Intermediate (400 MHz, CDCl₃) [4]
| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J, Hz) | Assignment (Tentative) |
| 7.23 | s | Ar-H |
| 3.91 | s | OCH₃ |
| 3.87 | s | OCH₃ |
| 2.77–2.69 | m | Ar-CH₂- |
| 2.57 | dd, J = 14.6, 12.9 | -CH- |
| 1.73–1.11 | m | Aliphatic Protons |
| 1.27 | s | CH₃ |
| 1.07 | s | CH₃ |
| 0.86 | s | CH₃ |
| 0.84 | s | CH₃ |
Table 2: ¹³C NMR Data of a (-)-Pelorol Synthetic Intermediate (101 MHz, CDCl₃)
Note: A complete, assigned ¹³C NMR data table for this specific intermediate was not available in the provided search results. Structural elucidation of complex natural products typically relies on a suite of 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS is essential for confirming the molecular formula of this compound. Electrospray ionization (ESI) is a common soft ionization technique for analyzing such compounds.[4]
Table 3: High-Resolution Mass Spectrometry Data for (-)-Pelorol
| Parameter | Value |
| Molecular Formula | C₂₂H₃₀O₃ |
| Molecular Weight | 342.47 g/mol |
| Calculated Exact Mass | 342.2195 |
| Ionization Mode | ESI-Positive or ESI-Negative |
| Expected Ion (ESI+) | [M+H]⁺, [M+Na]⁺ |
| Expected m/z for [M+H]⁺ | 343.2268 |
| Expected Ion (ESI-) | [M-H]⁻ |
| Expected m/z for [M-H]⁻ | 341.2122 |
Experimental Protocols
The following protocols provide a framework for the isolation and analysis of this compound from a crude marine sponge extract.
Protocol 2.1: Sample Preparation
-
Extraction: Perform a sequential solvent extraction of the dried and powdered marine sponge biomass, starting with a nonpolar solvent (e.g., hexane) followed by a medium-polarity solvent (e.g., ethyl acetate) and finally a polar solvent (e.g., methanol). This compound is typically found in the less polar fractions.
-
Chromatographic Fractionation: Subject the crude ethyl acetate extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate the components based on polarity.
-
Purification: Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
Sample for Analysis: Evaporate the purified fractions to dryness under reduced pressure. For NMR, dissolve ~5-10 mg of pure this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). For HRMS, prepare a dilute solution (~1 mg/mL) in an HPLC-grade solvent like methanol or acetonitrile.
Protocol 2.2: NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.[4]
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Solvent: CDCl₃.
-
Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay (D1) of 2 seconds. Acquire at least 16 scans for good signal-to-noise.
-
-
1D ¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Acquisition Parameters: Set a spectral width of ~240 ppm, a longer relaxation delay (D1) of 5 seconds, and acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
-
-
2D NMR (for structural elucidation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.
-
Protocol 2.3: Mass Spectrometry Analysis
-
Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer coupled with a UHPLC system is ideal for high resolution and accuracy.[4][5]
-
Method:
-
Inject the prepared sample solution into the UHPLC-HRMS system.
-
Perform chromatographic separation using a C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5–4.5 kV.
-
Source Temperature: 120–150 °C.
-
Gas Flow (Nitrogen): Set desolvation and cone gas flows according to instrument guidelines.
-
Mass Range: Scan from m/z 100–1000.
-
-
Data Analysis: Process the raw data to extract the accurate mass of the parent ion. Use this mass to calculate the elemental composition and confirm the molecular formula of this compound. Perform MS/MS fragmentation to aid in structural confirmation.
-
Visualized Workflows and Pathways
Analytical Workflow
The general workflow for the isolation and characterization of this compound from its natural source is depicted below. This process involves a combination of extraction, chromatography, and spectroscopic techniques.
Caption: Workflow for this compound isolation and analysis.
Signaling Pathway of this compound
This compound modulates the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, through a dual mechanism. It directly inhibits PI3K and activates SHIP1, an enzyme that counteracts PI3K activity.[1][6][7]
Caption: this compound's dual-action on the PI3K/SHIP pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Marine (−)-Pelorol and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound and analogues: Activators of the inositol 5-phosphatase SHIP | UBC Chemistry [chem.ubc.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Pelorol's Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelorol, a marine-derived meroterpenoid, has garnered significant interest within the scientific community due to its diverse and potent biological activities. Isolated from marine sponges, this natural product has demonstrated potential as a lead compound in drug discovery, exhibiting anti-cancer, anti-inflammatory, and antifungal properties.[1][2] This document provides detailed application notes and experimental protocols for a range of in vitro assays to facilitate the investigation of this compound's bioactivity. The methodologies outlined herein are intended to guide researchers in the consistent and reproducible evaluation of this compound and its analogs.
Bioactivity Profile of this compound
This compound's mechanism of action is multifaceted, primarily attributed to its role as a modulator of key cellular signaling pathways. It has been identified as an inhibitor of Phosphatidylinositol 3-kinase (PI3K) and an activator of the Src homology 2-containing inositol 5-phosphatase (SHIP1).[1][2] Both PI3K and SHIP1 are critical regulators of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.[1][3][4] Furthermore, this compound has exhibited direct cytotoxicity against various cancer cell lines and antifungal activity against plant pathogens.[1][5]
Quantitative Bioactivity Data
The following table summarizes the reported in vitro bioactivity of this compound and some of its analogs. This data serves as a valuable benchmark for researchers investigating this class of compounds.
| Compound/Analog | Assay | Target/Cell Line | Bioactivity (IC50/EC50) | Reference |
| This compound | PI3Kα Enzymatic Assay | PI3Kα | 38.17 µM | [1] |
| This compound Analog 2 (Carboxylic acid-substituted) | PI3Kα Enzymatic Assay | PI3Kα | 20.70 µM | [1] |
| This compound Analog 3 (Acetyl substituent) | PI3Kα Enzymatic Assay | PI3Kα | 8.76 µM | [1] |
| This compound Analog 5 (Aldehyde substituent) | PI3Kα Enzymatic Assay | PI3Kα | 5.06 µM | [1] |
| This compound Analog 5 (Aldehyde substituent) | PI3Kβ Enzymatic Assay | PI3Kβ | 8.90 µM | [1] |
| This compound | Antifungal Assay | Rhizoctonia solani | 7.7 µM | [5] |
| This compound | Anti-plasmodial Assay | Plasmodium falciparum | 0.8 µM | [2] |
| This compound | Cytotoxicity Assay | HeLa cancer cells | Not specified | [2] |
Signaling Pathway
The PI3K/SHIP signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. This compound has been shown to modulate this pathway through the inhibition of PI3K and activation of SHIP1.
Experimental Protocols
PI3Kα Enzymatic Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PI3Kα.
Workflow:
Materials:
-
PI3Kα enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate)
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
96-well white, opaque-bottom plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
This compound dilution (or DMSO for control)
-
PI3Kα enzyme
-
PIP2 substrate
-
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The amount of ATP consumed is proportional to the PI3Kα activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
SHIP1 Activation Assay
This protocol outlines a method to assess the ability of this compound to activate SHIP1 enzymatic activity using a malachite green-based phosphate detection assay.
Workflow:
Materials:
-
Recombinant human SHIP1 enzyme
-
PIP3 (Phosphatidylinositol 3,4,5-trisphosphate)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 3 mM MgCl2, 2 mM DTT)
-
Malachite Green Phosphate Assay Kit
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add the SHIP1 enzyme and the this compound dilutions (or DMSO for the basal activity control).
-
Initiate Reaction: Add the PIP3 substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Phosphate Detection: Add the Malachite Green reagent to each well to stop the reaction and detect the released inorganic phosphate.
-
Absorbance Reading: After a short incubation at room temperature to allow for color development, measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: The amount of phosphate released is directly proportional to the SHIP1 activity. Calculate the percent activation for each this compound concentration relative to the DMSO control. Determine the EC50 value by plotting the percent activation against the logarithm of the this compound concentration.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines such as HeLa, MCF-7, or 501Mel.
Workflow:
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, 501Mel)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Antifungal Activity Assay against Rhizoctonia solani
This protocol describes an in vitro assay to evaluate the antifungal activity of this compound against the plant pathogenic fungus Rhizoctonia solani.
Workflow:
Materials:
-
Rhizoctonia solani culture
-
Potato Dextrose Agar (PDA)
-
This compound
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Media Preparation: Prepare PDA and autoclave. While the agar is still molten, add appropriate volumes of this compound stock solution to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.
-
Inoculation: From a fresh culture of R. solani, take mycelial plugs using a sterile cork borer and place one in the center of each PDA plate.
-
Incubation: Incubate the plates at 25-28°C for a few days until the mycelial growth in the control plate (without this compound) has reached a significant size.
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control. Determine the EC50 value from the dose-response curve.
Anti-Inflammatory Nitric Oxide (NO) Production Assay
This protocol measures the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Workflow:
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent to the supernatant and measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which reflects NO production.
-
Data Analysis: Calculate the percentage of NO production inhibition for each this compound concentration relative to the LPS-stimulated control. Determine the IC50 value.
DPPH Radical Scavenging Assay
This protocol assesses the antioxidant potential of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Workflow:
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of this compound and the positive control in methanol.
-
Reaction: In a 96-well plate, add the this compound dilutions to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at approximately 517 nm. The reduction in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each this compound concentration. Determine the IC50 value.
References
- 1. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.10. Assay of the Antifungal Activity Against Rhizoctonia solani [bio-protocol.org]
Application Notes & Protocols: Synthesis and Evaluation of Pelorol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing Pelorol analogs, compounds of significant interest due to their activity as modulators of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This compound, a marine meroterpenoid isolated from sponges, acts as an activator of the SH2-containing inositol 5-phosphatase (SHIP), a key negative regulator of the PI3K pathway.[1][2] The limited availability of this compound from natural sources necessitates synthetic approaches to confirm its structure, explore structure-activity relationships (SAR), and develop analogs with improved therapeutic potential.[1][3]
Overview of Synthetic Strategies
The total synthesis of this compound and its analogs has been approached through various strategies, most of which utilize the commercially available terpenoid (+)-sclareolide or (-)-sclareol as a chiral starting material.[3][4][5] This ensures the correct absolute configuration at key stereocenters (C-5, C-9, and C-10) is maintained in the final product.[2][3]
A common retrosynthetic analysis involves two key stages:
-
Coupling: A drimanyl derivative, obtained from sclareolide, is coupled with a substituted aromatic ring. Various coupling methodologies have been successfully employed, including the use of aryllithium reagents, Suzuki couplings, and palladium-catalyzed reactions.[1][2][5]
-
Cyclization: A biomimetic, carbocation-initiated cyclization is then used to construct the tetracyclic core of the meroterpenoid.[3] This is typically an intramolecular Friedel-Crafts-type reaction catalyzed by a Lewis acid like tin(IV) chloride (SnCl₄).[1][3]
The modularity of these synthetic routes allows for the generation of a diverse range of analogs by simply modifying the structure of the aromatic coupling partner.[5] This has enabled the exploration of SAR and the identification of analogs with enhanced or different biological activities compared to the parent natural product.[2][4]
Logical Workflow for Synthesis and Evaluation
The general process for developing and testing this compound analogs follows a logical progression from chemical synthesis to biological characterization.
Data on this compound Analogs: Synthesis and Activity
The synthesis of various analogs has provided crucial data on the pharmacophore required for biological activity. Modifications have been focused on the aromatic ring and the C-20 position.
Table 1: Synthesis and Yields of Representative this compound Analogs
| Compound | Description | Key Starting Material / Reagent | Overall Yield | Reference |
|---|---|---|---|---|
| (-)-Pelorol (1) | Natural Product | (+)-Sclareolide, 3,4-dimethoxy-phenyllithium | 5% | [2] |
| Analog 2 | Carboxylic acid at C-20 | Intermediate 16 (hydrolysis) | 62% (from 16 ) | [2] |
| Analog 3 | Acetyl substituent on aromatic ring | 1-(4-bromo-2,3-dimethoxyphenyl)ethan-1-one | Not specified | [2] |
| Analog 5 | Aldehyde substituent on aromatic ring | 4-bromo-2,3-dimethoxybenzaldehyde | Not specified | [2] |
| Analog 10b | C-18 Methyl, simplified aromatic | (-)-Sclareol | Not specified | [4] |
| Analog 10d | Carboxylic acid at C-18 | (-)-Sclareol | Not specified | [4] |
| (+)-Aureol | Structural Isomer | (-)-Sclareol | 5.4% |[4] |
Table 2: Biological Activity of this compound and Analogs
| Compound | Target | Activity Metric | Value (μM) | Reference |
|---|---|---|---|---|
| This compound (1) | PI3Kα | IC₅₀ | 38.17 | [2] |
| This compound (1) | Rhizoctonia solani | EC₅₀ | 7.7 | [4][5] |
| Analog 2 | PI3Kα | IC₅₀ | 20.70 | [2] |
| Analog 3 | PI3Kα | IC₅₀ | 8.76 | [2] |
| Analog 5 | PI3Kα | IC₅₀ | 5.06 | [2] |
| Analog 5 | PI3Kβ | IC₅₀ | 8.90 | [2][4] |
| Analog 10b | SHIP1 | - | More potent than this compound | [4] |
| (+)-Aureol | Rhizoctonia solani | EC₅₀ | 6.9 |[4] |
Key Signaling Pathway: PI3K/Akt and SHIP Regulation
This compound's anti-inflammatory and potential anti-cancer effects are linked to its activation of SHIP, which in turn negatively regulates the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for cell survival, proliferation, and growth.[1]
Experimental Protocols
The following protocols are generalized from published syntheses and provide a representative methodology for preparing this compound and its analogs.[1][2][3]
Protocol 1: Synthesis of Tetracyclic Core (Intermediate 11)
This protocol outlines the key steps from (+)-sclareolide to a core tetracyclic intermediate.
Materials:
-
(+)-Sclareolide (4)
-
Lithium aluminum hydride (LAH)
-
Sodium periodate (NaIO₄)
-
Methanol, Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Swern oxidation reagents: Oxalyl chloride, DMSO, Triethylamine
-
3,4-dimethoxy-phenyllithium (7) (or other desired aryllithium)
-
Hydrogen (H₂), Palladium on carbon (Pd/C)
-
Tin(IV) chloride (SnCl₄)
Procedure:
-
Diol Formation (from Sclareolide):
-
Dissolve (+)-sclareolide (1 eq) in anhydrous THF under an inert atmosphere (N₂).
-
Cool the solution to 0 °C and slowly add a solution of LAH (approx. 2 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude diol (intermediate 14 ).
-
-
Oxidative Cleavage and Aldehyde Formation:
-
Dissolve the crude diol in a mixture of THF and water.
-
Add NaIO₄ (approx. 2.5 eq) portion-wise and stir for 3 hours at room temperature.
-
Extract the mixture with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.
-
-
Swern Oxidation:
-
Prepare a solution of oxalyl chloride (1.5 eq) in DCM at -78 °C.
-
Add DMSO (2.2 eq) dropwise and stir for 15 minutes.
-
Add a solution of the crude aldehyde from the previous step in DCM and stir for 45 minutes.
-
Add triethylamine (5 eq) and allow the mixture to warm to room temperature.
-
Quench with water, extract with DCM, wash the combined organic layers with brine, dry, and concentrate to yield aldehyde 15 .[1][3]
-
-
Aryllithium Addition:
-
To a solution of aldehyde 15 in anhydrous THF at -78 °C, add a solution of 3,4-dimethoxy-phenyllithium (7) (approx. 1.5 eq).
-
Stir for 1 hour at -78 °C, then quench with saturated NH₄Cl solution.
-
Extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to obtain benzyl alcohols 16 .[1][3]
-
-
Hydrogenolysis:
-
Cyclization:
Protocol 2: Final Demethylation to Yield (-)-Pelorol
Materials:
-
Tetracyclic intermediate (e.g., Methylated this compound 17 from a modified route)
-
Boron triiodide (BI₃) or Boron tribromide (BBr₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Demethylation:
-
Dissolve the methylated precursor (1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of BI₃ (12 eq) in DCM dropwise.[2]
-
Stir the mixture at -78 °C for 30 minutes.
-
Pour the reaction mixture into water and extract with DCM.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield (-)-Pelorol (1).
-
Protocol 3: PI3K Enzymatic Activity Assay
This protocol provides a general method for assessing the inhibitory activity of this compound analogs against PI3K isoforms.[2]
Materials:
-
Recombinant human PI3Kα (or other isoforms)
-
PIP2 substrate
-
ATP, MgCl₂, DTT
-
Test compounds (this compound analogs) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add assay buffer containing MgCl₂ and DTT.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Add the PI3K enzyme and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP detection reagent from the assay kit (e.g., Kinase-Glo® reagent). This reagent simultaneously stops the reaction and measures the amount of ADP produced, which is inversely correlated with kinase inhibition.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
Application Notes and Protocols for Evaluating the Antifungal Effects of Pelorol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelorol, a tetracyclic marine meroterpenoid, has demonstrated notable antifungal properties, positioning it as a promising candidate for the development of novel antifungal agents. Recent studies have highlighted its efficacy against the plant pathogen Rhizoctonia solani, with a reported half-maximal effective concentration (EC50) of 7.7 μM.[1][2][3] This document provides a comprehensive set of protocols and application notes to guide researchers in the systematic evaluation of this compound's antifungal effects, from initial in vitro screening to more advanced characterization of its activity against fungal biofilms and potential mechanisms of action.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: In Vitro Susceptibility of Various Fungal Species to this compound
| Fungal Species | Strain ID | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | ATCC 2001 | ||
| Cryptococcus neoformans | ATCC 208821 | ||
| Aspergillus fumigatus | ATCC 204305 | ||
| Rhizoctonia solani | AG1-IA |
Table 2: Effect of this compound on Pre-formed Candida albicans Biofilms
| This compound Concentration (µg/mL) | Metabolic Activity (% of Control) | Biomass Reduction (% of Control) |
| 1 x MIC | ||
| 2 x MIC | ||
| 4 x MIC | ||
| 8 x MIC | ||
| Positive Control (e.g., Amphotericin B) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol outlines the determination of the minimum concentration of this compound required to inhibit fungal growth (MIC) and to kill the fungus (MFC) using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5][6]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal isolates (e.g., Candida spp., Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation:
-
For yeast species, culture the organism on SDA at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For filamentous fungi, culture the organism on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 in the 96-well plate. The final concentration range should typically span from 0.03 to 32 µg/mL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions and the growth control well.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts, and 100% for amphotericin B and for molds) compared to the growth control.[4][6] This can be assessed visually or by reading the optical density at a suitable wavelength (e.g., 530 nm).
-
-
MFC Determination:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto an SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate (≥99.9% killing).
-
Protocol 2: Fungal Biofilm Disruption Assay
This protocol assesses the ability of this compound to disrupt pre-formed fungal biofilms, a critical factor in many persistent infections.
Materials:
-
Candida albicans or other biofilm-forming fungal strain
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
This compound stock solution
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay kit
-
Crystal Violet (0.1%)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a standardized fungal suspension (1 x 10^6 CFU/mL) in TSB with glucose.
-
Add the suspension to the wells of a 96-well plate and incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
This compound Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add fresh medium containing various concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC) to the wells. Include a no-drug control.
-
Incubate for a further 24 hours.
-
-
Quantification of Metabolic Activity (XTT Assay):
-
Wash the biofilms again with PBS.
-
Add the XTT solution to each well and incubate in the dark according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. A decrease in absorbance indicates reduced metabolic activity.
-
-
Quantification of Biofilm Biomass (Crystal Violet Assay):
-
Wash the biofilms with PBS and air dry.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and air dry.
-
Solubilize the stain by adding an appropriate solvent (e.g., 33% acetic acid or ethanol).
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm). A decrease in absorbance indicates a reduction in biofilm biomass.
-
Visualizations
Experimental Workflow for Antifungal Testing of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Synthesis and First Antifungal Exploration of Tetracyclic Meroterpenoids: (+)-Aureol, (-)-Pelorol, and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pelorol Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of drug discovery programs centered on Pelorol, a marine-derived meroterpenoid with promising therapeutic potential. The following sections detail its mechanism of action, key signaling pathways, and detailed protocols for target validation, in vitro and in vivo efficacy, and toxicity screening.
Introduction to this compound
This compound is a natural product isolated from marine sponges that has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antifungal properties.[1][2] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in cell growth, proliferation, and survival. Understanding the precise mechanism of action and validating its effects through robust experimental design are crucial steps in the development of this compound-based therapeutics.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action involves the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway and the activation of the Src homology 2-containing inositol 5-phosphatase (SHIP).[2][3]
-
PI3K Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound's inhibitory effect on PI3K makes it a promising candidate for cancer therapy.[2][3]
-
SHIP Activation: SHIP is a negative regulator of the PI3K pathway.[3] By activating SHIP, this compound further dampens the pro-survival signals mediated by PI3K.[2][3]
In melanoma cells, this compound has been shown to decrease cell viability and increase apoptosis by controlling the expression of specific microRNAs (miRNAs) and genes.[4]
Signaling Pathway Diagram
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
Experimental Protocols
Target Validation
Objective: To confirm the interaction of this compound with its putative targets (PI3K and SHIP) and to validate their role in the observed cellular effects.
Principle: To directly measure the effect of this compound on the enzymatic activity of purified PI3K and SHIP.
Methodology:
-
PI3K Assay (e.g., ADP-Glo™ Kinase Assay):
-
Reconstitute purified human PI3K enzyme.
-
Prepare a reaction mixture containing the enzyme, its substrate (e.g., PIP2), and ATP.
-
Add varying concentrations of this compound or a known PI3K inhibitor (positive control) to the reaction.
-
Incubate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
-
SHIP Assay (e.g., Malachite Green Phosphatase Assay):
-
Reconstitute purified human SHIP enzyme.
-
Prepare a reaction mixture containing the enzyme and its substrate (e.g., PIP3).
-
Add varying concentrations of this compound to the reaction.
-
Incubate at 37°C for 30 minutes.
-
Add Malachite Green reagent, which forms a colored complex with the free phosphate released by the phosphatase activity.
-
Measure absorbance at 620 nm using a plate reader.
-
Data Presentation:
| Compound | Target | Assay Type | IC50 / EC50 (µM) |
| This compound | PI3Kα | Kinase Assay | 38.17[3] |
| This compound Analog 3 | PI3Kα | Kinase Assay | 8.76[3] |
| This compound Analog 5 | PI3Kα | Kinase Assay | 5.06[3] |
| Positive Control | PI3Kα | Kinase Assay | User Defined |
| This compound | SHIP | Phosphatase Assay | To be determined |
In Vitro Efficacy
Objective: To evaluate the therapeutic potential of this compound in relevant cell-based models.
Principle: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.
Methodology:
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Cell Culture:
-
Culture cancer cell lines (e.g., 501Mel melanoma, HeLa) in appropriate media.[4]
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
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Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Data Presentation:
| Cell Line | Treatment | Incubation Time (h) | IC50 (µM) | % Apoptotic Cells |
| 501Mel | This compound | 72 | 3.02 ± 1.06[4] | To be determined |
| HeLa | This compound | User Defined | To be determined | To be determined |
In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
Principle: To assess the ability of this compound to inhibit tumor growth in mice bearing human cancer cell xenografts.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 501Mel) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control daily for a specified period.
-
-
Tumor Measurement:
-
Measure tumor volume using calipers every 2-3 days.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation:
| Treatment Group | N | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | User Defined | 0 |
| This compound (X mg/kg) | 10 | User Defined | To be determined |
| Positive Control | 10 | User Defined | To be determined |
Toxicity Screening
Objective: To assess the potential toxicity of this compound.
Principle: To determine the cytotoxic effect of this compound on non-cancerous cell lines.
Methodology:
-
Cell Culture:
-
Culture normal human cell lines (e.g., primary fibroblasts, renal proximal tubule epithelial cells).
-
-
Cytotoxicity Assay (e.g., LDH Assay):
-
Follow the same procedure as the MTT assay, but instead of MTT, use a lactate dehydrogenase (LDH) release assay kit to measure membrane integrity.
-
Principle: To evaluate the short-term toxic effects of high doses of this compound in rodents.
Methodology:
-
Animal Model:
-
Use healthy mice or rats.
-
-
Dosing:
-
Administer single, escalating doses of this compound to different groups of animals.
-
-
Observation:
-
Monitor animals for signs of toxicity (e.g., changes in behavior, weight loss, mortality) for 14 days.[5]
-
-
Necropsy:
-
At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.
-
Data Presentation:
| Cell Line / Animal Model | Assay Type | Endpoint | Result |
| Normal Human Fibroblasts | LDH Assay | CC50 (µM) | To be determined |
| Mice | Acute Toxicity | LD50 (mg/kg) | To be determined |
Experimental Workflows
Target Validation Workflow
Caption: Workflow for this compound target validation.
Drug Discovery Workflow
Caption: Overall workflow for this compound drug discovery.
References
Troubleshooting & Optimization
Navigating the Labyrinth of Pelorol Total Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the challenging journey of synthesizing the marine natural product Pelorol, this technical support center offers a comprehensive resource of troubleshooting guides and frequently asked questions. Curated from published synthetic routes, this guide directly addresses the common hurdles and complexities encountered during this intricate process.
The total synthesis of this compound, a meroterpenoid with an intriguing biological profile, presents a formidable challenge in organic chemistry. Its complex tetracyclic framework necessitates a multi-step approach, often fraught with difficulties ranging from low yields in key transformations to the handling of sensitive reagents and scalability issues. This guide is designed to provide practical, actionable advice to overcome these obstacles.
Troubleshooting Guides: Question & Answer Format
This section addresses specific problems that may arise during key stages of this compound synthesis, drawing upon established methodologies from leading research groups in the field.
Swern Oxidation for the Preparation of β-Hydroxy Drimanaldehyde
The oxidation of the drimane diol to the corresponding β-hydroxy drimanaldehyde is a crucial early step in many synthetic routes. The Swern oxidation is commonly employed for this transformation, but it is not without its challenges.
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Q1: I am observing low yields and the formation of side products during the Swern oxidation. What are the likely causes and how can I mitigate them?
A1: Low yields in Swern oxidations are often attributed to several factors. Firstly, meticulous control of the reaction temperature is critical; the reaction must be maintained at or below -60 °C to prevent the decomposition of the reactive intermediate, chloro(dimethyl)sulfonium chloride.[1][2] Any deviation from this low temperature can lead to the formation of byproducts. Secondly, the purity of the reagents, particularly dimethyl sulfoxide (DMSO) and oxalyl chloride, is paramount. Water contamination can quench the reactive species and lead to incomplete conversion. Ensure all glassware is rigorously dried and reagents are of the highest purity available. The order and rate of addition of reagents are also crucial. A standard procedure involves the slow, dropwise addition of DMSO to a solution of oxalyl chloride in dichloromethane at -78 °C, followed by the slow addition of the alcohol solution.[3][4] Finally, the choice of base and its stoichiometry can influence the outcome. While triethylamine is commonly used, bulkier bases like diisopropylethylamine (DIPEA) can sometimes prevent side reactions such as epimerization at the α-carbon to the newly formed carbonyl.[1]
-
Q2: I am having trouble with the work-up of the Swern oxidation, leading to product loss. What is the recommended procedure?
A2: The work-up of a Swern oxidation requires careful handling to avoid product loss and to manage the malodorous byproduct, dimethyl sulfide. After the reaction is complete, it is typically quenched at low temperature with a saturated aqueous solution of ammonium chloride or water. The mixture is then allowed to warm to room temperature. Extraction with a suitable organic solvent, such as dichloromethane or diethyl ether, is followed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the amine base, and then with brine. To eliminate the unpleasant odor of dimethyl sulfide, glassware can be rinsed with a bleach solution.[1]
Friedel-Crafts Cyclization to Form the Tetracyclic Core
The intramolecular Friedel-Crafts cyclization is a key C-C bond-forming reaction that constructs the fourth ring of the this compound scaffold. This reaction is often catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄).
-
Q1: My Friedel-Crafts cyclization is resulting in a low yield of the desired tetracyclic product and the formation of a rearranged isomer. How can I improve the selectivity?
A1: The formation of rearranged products is a known challenge in Friedel-Crafts reactions, arising from carbocation intermediates.[5] In the context of this compound synthesis, maintaining a very low reaction temperature, typically -78 °C, is crucial to minimize these rearrangements.[6][7] The choice of Lewis acid and its stoichiometry are also critical. While SnCl₄ is commonly used, other Lewis acids like titanium(IV) chloride (TiCl₄) could be explored. The concentration of the substrate should also be optimized to favor the intramolecular cyclization over potential intermolecular side reactions. Running the reaction under high dilution conditions can sometimes improve the yield of the desired cyclized product.
-
Q2: I am observing incomplete conversion in my Friedel-Crafts cyclization. What factors could be contributing to this?
A2: Incomplete conversion can be due to several factors. The Lewis acid catalyst may be deactivated by moisture, so ensuring anhydrous conditions is essential. The starting material must be of high purity, as impurities can interfere with the catalyst. The reaction time should also be carefully monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion without significant byproduct formation.
Suzuki Coupling for Aryl-Terpene Fragment Union
Several modern synthetic strategies for this compound utilize a Suzuki cross-coupling reaction to unite the drimane-derived fragment with the aromatic portion of the molecule.
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Q1: I am struggling with low yields in the Suzuki coupling of the drimanyl boronic acid derivative with the aryl bromide. What are the key parameters to optimize?
A1: The success of a Suzuki coupling, especially with sterically hindered substrates, depends on a careful selection of reaction components.[8][9] The choice of palladium catalyst and ligand is paramount. For sterically demanding couplings, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, often give superior results.[10][11] The base is another critical parameter; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, and the choice can significantly impact the reaction rate and yield.[12] The solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base, must be optimized. Finally, ensuring the quality of the boronic acid or ester is crucial, as these reagents can degrade upon storage.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid derivative. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki couplings. This can often be suppressed by carefully controlling the reaction temperature and the stoichiometry of the reactants. Using a slight excess of the aryl halide relative to the boronic acid derivative can sometimes favor the cross-coupling pathway. Additionally, ensuring that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) is important to prevent oxidative processes that can contribute to homocoupling.
Pinnick Oxidation for the Synthesis of the Carboxylic Acid Moiety
In some synthetic routes, an aldehyde functionality on the aromatic ring is oxidized to a carboxylic acid using the Pinnick oxidation.
-
Q1: My Pinnick oxidation of the α,β-unsaturated aldehyde is not going to completion. What should I check?
A1: The Pinnick oxidation is generally a robust method for oxidizing aldehydes to carboxylic acids, including α,β-unsaturated ones.[13][14][15] Incomplete conversion can often be traced to the pH of the reaction mixture. The reaction is typically buffered with a weak acid, such as sodium dihydrogen phosphate (NaH₂PO₄), to maintain a mildly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid.[16] Ensure the buffer is present in sufficient quantity. The quality of the sodium chlorite (NaClO₂) is also important, as it can decompose over time. Using a scavenger, such as 2-methyl-2-butene, is crucial to quench the byproduct hypochlorous acid (HOCl), which can otherwise lead to side reactions.[14][16]
Demethylation of Phenolic Ethers
The final step in many this compound syntheses involves the deprotection of one or more methyl ethers on the aromatic ring to reveal the free hydroxyl groups. Boron tribromide (BBr₃) is a common reagent for this transformation.
-
Q1: The demethylation with BBr₃ is giving me a complex mixture of products and a low yield of this compound. How can I improve this final step?
A1: Demethylation with BBr₃ can be a challenging reaction, particularly with multiple methoxy groups present.[17][18] The reaction is highly sensitive to stoichiometry and temperature. Using a precise amount of BBr₃ is critical; an excess can lead to undesired side reactions. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in a dry, inert solvent like dichloromethane. The work-up procedure is also crucial for obtaining a clean product. Quenching the reaction with methanol or water at low temperature is a common practice.[19] However, if the product is soluble in methanol, this can lead to significant product loss during extraction. An alternative is to quench with ice-water and then proceed with the extraction.[19] If an emulsion or agglomerate forms during work-up, adding brine can help to break it.[19]
Frequently Asked Questions (FAQs)
-
Q: What are the main strategic challenges in the total synthesis of this compound? A: The primary strategic challenges include the construction of the sterically congested tetracyclic core, controlling the stereochemistry at multiple chiral centers, and the overall efficiency of the synthetic route in terms of step count and yield, which is crucial for producing sufficient material for biological studies.[6][7]
-
Q: Which starting material is most commonly used for the synthesis of this compound? A: (+)-Sclareolide is a frequently used chiral pool starting material as it possesses the correct stereochemistry at several key centers, providing a significant head start in the synthesis.[6]
-
Q: Are there any particular safety precautions to consider during the synthesis of this compound? A: Yes, several reagents used in this compound synthesis require careful handling. Organolithium reagents are highly pyrophoric. Swern oxidation generates toxic carbon monoxide and foul-smelling dimethyl sulfide, and should be performed in a well-ventilated fume hood. Boron tribromide is corrosive and reacts violently with water. Always consult the safety data sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).
Data Presentation
| Synthetic Route | Key C-C Bond Formation | Overall Yield (%) | Number of Steps | Reference |
| Andersen et al. | Aryllithium addition to aldehyde | ~6 | 11 | [Andersen, 2005] |
| Baran et al. | Suzuki Coupling | ~8.5 | 11 | [Baran, 2012] |
| Li et al. | Suzuki Coupling | ~5.6 | 10 | [Li, 2024] |
| Wu et al. | Pd-catalyzed carbene insertion | ~11-19 | 9-12 | [Wu, 2021, 2023] |
Experimental Protocols
Detailed experimental protocols for the key reactions mentioned above are often found in the supporting information of the original research articles. Researchers are strongly encouraged to consult these primary sources for precise quantities, reaction times, and purification procedures.
Visualizations
Retrosynthetic Analysis of this compound
Caption: A generalized retrosynthetic analysis of this compound.
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki coupling optimization.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. psiberg.com [psiberg.com]
- 17. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pelorol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of Pelorol, with a focus on improving overall reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps impacting the overall yield of this compound synthesis?
A1: The synthesis of this compound is a multi-step process where the overall yield is highly dependent on the efficiency of two key transformations: the C-C bond formation to couple the drimanyl and aromatic moieties, and the subsequent Friedel-Crafts cyclization to form the tetracyclic core.[1][2] Optimizing these two stages provides the most significant opportunity to improve the final product yield. Many modern syntheses begin with commercially available and inexpensive feedstocks like (+)-sclareolide or (-)-sclareol.[2][3][4]
Q2: My Friedel-Crafts cyclization is proceeding with low yield. How can I optimize it?
A2: Low yields in the Friedel-Crafts cyclization step are a common issue. Key parameters to investigate are the choice of Lewis acid, reaction temperature, and solvent. For instance, lowering the reaction temperature can significantly enhance yield by minimizing side reactions.[5] Screening different Lewis acids and their molar equivalents is also critical. One study demonstrated an improvement from 58% to 75% yield by lowering the temperature from -20 °C to -78 °C when using SnCl₄ as the mediator.[4]
Q3: I'm observing poor conversion in the Suzuki coupling step. What are some common solutions?
A3: The Suzuki coupling of the drimanyl derivative (often a boronic ester like "borono-sclareolide") with an aryl bromide is a crucial step where efficiency can vary.[3][5] Common issues include catalyst deactivation, impure reagents, or suboptimal reaction partners. Ensure all reagents are pure and solvents are thoroughly degassed. The choice of aryl coupling partner can also dramatically affect the outcome. One optimized protocol successfully used a vinyl-substituted aryl bromide, which proceeded smoothly to give an 81% yield and simplified the overall synthesis by removing two steps.[5]
Q4: How can I minimize the formation of side products during the synthesis?
A4: Side product formation is often temperature-dependent. The subsequent cyclization of the coupled product, for example, should be performed at low temperatures, such as -78 °C, to avoid secondary reactions involving sensitive functional groups like vinyls.[5] Careful purification of intermediates at each stage via column chromatography is also essential to prevent carrying impurities forward, which can interfere with subsequent reactions.
Q5: Are there strategies to make the synthesis more cost-effective and scalable?
A5: Yes. While many routes are difficult to scale up due to the numerous reaction steps, recent optimizations have focused on improving this aspect.[1][6] Strategies include replacing toxic solvents like benzene with safer alternatives such as toluene for iodination steps.[3] Furthermore, developing modular strategies that allow for the gram-scale preparation of key intermediates, like borono-sclareolide, is crucial for scalability.[5] While some methods use costly transition metals for coupling reactions, which can be a limitation, the overall yield improvement can sometimes offset the initial cost.[3][6]
Process Workflows & Troubleshooting
The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common yield-related issues.
Caption: General workflow for this compound synthesis highlighting yield-critical steps.
Caption: Logic diagram for troubleshooting low yield issues in this compound synthesis.
Troubleshooting Guides & Experimental Protocols
Problem 1: Low Yield in Friedel-Crafts Cyclization for Tetracyclic Core Formation
The intramolecular Friedel-Crafts reaction is a challenging but crucial step. The yield is highly sensitive to the Lewis acid, temperature, and substrate purity.
Data Summary: Optimization of Cyclization Conditions
| Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| SnCl₄ (5) | CH₂Cl₂ | -20 | 58 | [4] |
| SnCl₄ (5) | CH₂Cl₂ | -78 | 75 | [4] |
| SnCl₄ (1) | CH₂Cl₂ | -78 | 78.3 | [5] |
| TMSOTf | CH₂Cl₂ | High Temp | 81 | [6] |
Detailed Experimental Protocol: Optimized Cyclization with SnCl₄ [5]
-
Preparation: Dissolve the cyclization precursor (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen (N₂) atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add tin tetrachloride (SnCl₄, ~1.0-1.2 equiv.) dropwise to the cooled solution.
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Reaction: Stir the resulting mixture at -78 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, dilute the solution with CH₂Cl₂ and pour it into ice water to quench the reaction.
-
Extraction: Separate the organic layer and extract the aqueous phase with CH₂Cl₂ (2 x 20 mL).
-
Work-up: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel (e.g., petroleum ether/EtOAc = 15:1) to yield the pure tetracyclic product.
Problem 2: Inefficient C-C Bond Formation (Suzuki Coupling)
The palladium-catalyzed Suzuki coupling is a powerful method for this synthesis, but requires careful optimization of reagents and conditions to achieve high yields.
Data Summary: Comparison of Key Coupling Reaction Yields
| Drimanyl Partner | Aryl Partner | Catalyst / Reagents | Yield (%) | Reference |
| Borono-sclareolide | Vinyl-substituted aryl bromide | Pd(OAc)₂, S-Phos, CsF | 80.5 | [5] |
| Borono-sclareolide | Aryl bromide 9 | - | 87 | [3][6] |
| Drimanyl Bpin 41 | 1-bromo-2,3-dimethoxybenzene | - | 92 | [6] |
| Drimanyl Bpin 2 | 3-bromoveratrole | Pd₂(dba)₃, Ruphos, NaOtBu | 92 | [4] |
Detailed Experimental Protocol: High-Yield Suzuki Coupling [5]
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Preparation: To a solution of borono-sclareolide (1.0 equiv.) in anhydrous 1,4-dioxane, add the vinyl-substituted aryl bromide (2.0 equiv.), S-Phos (0.15 equiv.), and cesium fluoride (CsF, 3.0 equiv.).
-
Degassing: Degas the solution for 20 minutes by bubbling N₂ through it while under sonication.
-
Catalyst Addition: Immediately add palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.) under an N₂ atmosphere.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 18 hours.
-
Work-up: Cool the solution to room temperature and filter it through a celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/EtOAc = 30:1) to afford the coupled product.
Problem 3: Incomplete or Low-Yield Final Demethylation
The final step to yield this compound often involves the selective cleavage of one or more aryl methyl ethers. This reaction must be carefully controlled to avoid decomposition of the product.
Detailed Experimental Protocol: Selective Demethylation with BI₃ [5]
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Preparation: Dissolve the methylated this compound precursor (1.0 equiv.) in anhydrous CH₂Cl₂ under an N₂ atmosphere.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add a solution of boron triiodide (BI₃, ~12 equiv.) in CH₂Cl₂ dropwise to the reaction mixture.
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Reaction: Stir the mixture at -78 °C for an additional 30 minutes.
-
Quenching: Pour the reaction mixture into water and extract with CH₂Cl₂ (2 x 50 mL).
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Work-up: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final this compound product. Further purification may be performed if necessary.
References
- 1. Synthesis of Marine (−)-Pelorol and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Marine (−)-Pelorol and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Marine (−)-Pelorol and Future Perspectives [mdpi.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Pelorol
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility issues encountered with Pelorol in in vitro experiments. By following these recommendations, users can achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on its hydrophobic nature and practices with structurally similar meroterpenoids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q2: My this compound solution precipitates when I add it to my aqueous cell culture medium. What can I do?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound.[1][2] Here are several strategies to mitigate this:
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Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells.
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Use pre-warmed media: Adding the this compound-DMSO stock solution to cell culture media that has been pre-warmed to 37°C can help maintain solubility.[1]
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Increase the volume of media: Instead of adding a small volume of highly concentrated stock to your well, consider preparing an intermediate dilution of this compound in your culture medium.
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Rapid mixing: Pipette the this compound stock solution directly into the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
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Consider serum concentration: If using a serum-containing medium, the proteins in the serum can help to stabilize the compound and prevent precipitation.
Q3: What is the maximum concentration of this compound I can use in my in vitro assay?
A3: The maximum achievable concentration of this compound in aqueous media without precipitation will be significantly lower than its solubility in pure DMSO. It is highly recommended to perform a solubility test in your specific cell culture medium. A suggested starting point for many meroterpenoids in in vitro assays is in the low micromolar range.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] Studies have shown that many compounds are stable in DMSO for extended periods when stored properly.[3][4] Before use, thaw the aliquot at room temperature and ensure the solution is completely clear before adding to your experimental setup.
Q5: Can I use other solvents besides DMSO?
A5: While DMSO is the most common choice, other organic solvents like ethanol may be used. However, the compatibility of the solvent with your specific cell line and assay must be verified. Ethanol can be more volatile and may have different effects on cell viability. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in vitro.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use gentle warming (up to 37°C) and vortexing or sonication to aid dissolution. Visually inspect for any remaining particulate matter before use. |
| Stock solution appears cloudy or has visible crystals after thawing. | Compound has precipitated out of solution during freezing or thawing. | Warm the vial to room temperature or briefly to 37°C and vortex thoroughly until the solution is clear. If precipitation persists, sonication may be helpful. |
| Immediate and heavy precipitation upon addition to cell culture medium. | The concentration of this compound in the stock solution is too high for the final dilution, leading to supersaturation and rapid crashing out of the compound. | Decrease the concentration of the this compound stock solution. Increase the final volume of the cell culture medium. Add the stock solution dropwise while vigorously mixing the medium. |
| Media in the cell culture plate becomes cloudy over time. | Delayed precipitation of this compound. This can be due to temperature changes or interactions with media components. | Reduce the final concentration of this compound in the assay. Ensure the incubator has stable temperature and humidity control to prevent evaporation, which can increase the compound concentration.[5][6] |
| Inconsistent results between experiments. | Variability in solution preparation or handling. Degradation of this compound. | Prepare fresh dilutions from a single, well-dissolved stock aliquot for each experiment. Minimize the exposure of the stock solution to light and air. Ensure consistent timing and technique when adding the compound to your assays. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes or vials
-
-
Procedure:
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Equilibrate the this compound vial to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication or warming to 37°C can be used to aid dissolution if necessary.
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Visually inspect the solution against a light source to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature. Vortex briefly to ensure homogeneity.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your assay.
-
Method A (Direct Addition):
-
Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium in your plate or tube.
-
Immediately and gently mix the medium by swirling or pipetting up and down to ensure rapid dispersion.
-
-
Method B (Intermediate Dilution):
-
In a separate sterile tube, prepare an intermediate dilution of this compound by adding the stock solution to a larger volume of pre-warmed medium.
-
Vortex this intermediate dilution gently.
-
Add the required volume of the intermediate dilution to your final experimental wells.
-
-
Always include a vehicle control containing the same final concentration of DMSO as the treated samples.
-
Quantitative Data Summary
| Compound | Assay Type | Cell Line/Target | Effective Concentration (µM) | Reference |
| (-)-Pelorol | Antifungal | Rhizoctonia solani | 7.7 (EC50) | [7] |
| (+)-Aureol | Antifungal | Rhizoctonia solani | 6.9 (EC50) | [7] |
| Guajadial | Antitumor | HCT116, Huh7, DU145, etc. | Not specified | [8] |
| Marinocyanins A & B | Cytotoxicity | HCT-116 | 0.049 & 0.029 (IC50) | [8] |
| Eucarobustols A-I | PTP1B Inhibition | - | 1.3 - 5.6 (IC50) | [8] |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Facile Synthesis and First Antifungal Exploration of Tetracyclic Meroterpenoids: (+)-Aureol, (-)-Pelorol, and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Pelorol under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pelorol under various experimental conditions.
Disclaimer
The following stability data for this compound is presented as a hypothetical model due to the limited publicly available stability studies for this compound. The information is based on the general chemical properties of related meroterpenoids and phenolic compounds and is intended to serve as a practical guide for researchers. It is strongly recommended that users perform their own stability studies to determine the precise degradation profile of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound under standard storage conditions?
A1: When stored as a solid at -20°C in a light-protected, airtight container, this compound is expected to be stable for at least 12 months with minimal degradation. For solutions, it is advisable to prepare them fresh. If short-term storage of a stock solution is necessary, store it at -80°C for no longer than one month.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: this compound exhibits pH-dependent stability. It is most stable in slightly acidic conditions (pH 4-6). In neutral to alkaline conditions (pH ≥ 7), this compound is susceptible to oxidative degradation, which is often indicated by a color change in the solution.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with phenolic moieties like this compound can be susceptible to photodegradation. It is recommended to protect this compound, both in solid form and in solution, from direct exposure to light. Use amber vials or wrap containers with aluminum foil.
Q4: What are the common degradation products of this compound?
A4: Under oxidative conditions, the hydroquinone moiety of this compound can be oxidized to the corresponding quinone. Hydrolytic degradation is less likely given its core structure, but cleavage of ether linkages, if present in analogs, could occur under extreme pH and temperature.
Troubleshooting Guides
Issue 1: Rapid Loss of Activity in Cell-Based Assays
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
pH of Medium: Check the pH of your cell culture medium after the addition of this compound. Buffering capacity can be affected, potentially leading to a pH that promotes degradation.
-
Incubation Time: Long incubation times at 37°C can lead to thermal degradation. Consider a time-course experiment to assess the stability of this compound under your specific assay conditions.
-
Medium Components: Some components in the medium, such as metal ions, can catalyze the oxidation of phenolic compounds. If suspected, consider using a chelating agent like EDTA.
-
Control Experiment: Run a control experiment where this compound is incubated in the cell culture medium for the same duration as your assay, and then analyze the remaining concentration of this compound by HPLC.
Issue 2: Inconsistent Results in Enzymatic Assays
Possible Cause: Interaction with or degradation by assay components.
Troubleshooting Steps:
-
Enzyme Purity: Impurities in the enzyme preparation could contribute to the degradation of this compound.
-
Buffer Composition: Certain buffer components might accelerate degradation. For example, phosphate buffers can sometimes participate in catalytic reactions. Consider testing alternative buffer systems.
-
Solvent Effects: If this compound is dissolved in an organic solvent like DMSO before being added to the aqueous assay buffer, ensure the final solvent concentration is low and does not affect enzyme activity or this compound stability.
Issue 3: Discoloration of this compound Solution
Possible Cause: Oxidation of the hydroquinone moiety.
Troubleshooting Steps:
-
De-gas Solvents: For aqueous solutions, de-gas the water or buffer prior to dissolving this compound to minimize dissolved oxygen.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution to inhibit oxidation.
-
Storage Conditions: Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different pH and Temperatures (Assessed by HPLC after 24 hours)
| pH | Temperature (°C) | Remaining this compound (%) | Observations |
| 3.0 | 4 | 98 ± 1.5 | Stable |
| 3.0 | 25 | 95 ± 2.1 | Minor degradation |
| 5.0 | 4 | 99 ± 1.2 | Very stable |
| 5.0 | 25 | 97 ± 1.8 | Stable |
| 7.4 | 4 | 92 ± 2.5 | Slight degradation |
| 7.4 | 25 | 85 ± 3.0 | Moderate degradation, slight yellowing |
| 9.0 | 4 | 80 ± 3.5 | Significant degradation |
| 9.0 | 25 | 65 ± 4.1 | Rapid degradation, distinct yellow/brown color |
Table 2: Hypothetical Photostability of this compound in Methanol (Assessed by HPLC after 8 hours of light exposure)
| Light Condition | Remaining this compound (%) |
| Dark Control | 99 ± 1.0 |
| Ambient Lab Light | 94 ± 2.2 |
| Direct Sunlight | 78 ± 3.8 |
Table 3: Hypothetical Stability of this compound in Different Solvents at 25°C (Assessed by HPLC after 48 hours)
| Solvent | Remaining this compound (%) |
| Methanol | 96 ± 1.9 |
| Acetonitrile | 97 ± 1.5 |
| DMSO | 98 ± 1.3 |
| Ethanol | 95 ± 2.0 |
| Water (pH 5.0) | 97 ± 1.8 |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired buffer or solvent.
-
Incubation: Aliquot the test solutions into amber vials and incubate under the desired experimental conditions (e.g., different temperatures, pH values). Include a control sample stored at -80°C.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test condition.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.
-
Quantification: Determine the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.
Protocol 2: Forced Degradation Study
-
Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid this compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source with a specific wavelength and intensity (e.g., using a photostability chamber).
-
Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Mandatory Visualizations
Optimizing Pelorol Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pelorol in in vivo studies. The information is designed to address specific challenges related to dosage optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo animal studies?
There is currently no established universal starting dose for this compound in in vivo studies. The optimal dosage can vary significantly depending on the animal model, the disease being studied, the route of administration, and the formulation. A pilot study to determine the maximum tolerated dose (MTD) and to evaluate a range of doses is strongly recommended.
Q2: How can I estimate a starting dose for my in vivo study based on in vitro data?
While there is no direct formula to convert an in vitro IC50 value to an in vivo dose, in vitro data can provide a preliminary guide.[1][2] Generally, the in vivo exposure required for efficacy is a multiple of the in vitro IC50 value. However, this is highly dependent on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.[2] It is crucial to conduct initial dose-ranging studies in a small group of animals to assess toxicity and efficacy.
Q3: What are the known targets and signaling pathways of this compound?
This compound has been identified as a SHIP1 (SH2-containing inositol-5'-phosphatase 1) activator and a PI3K (phosphatidylinositol 3-kinase) inhibitor.[3][4][5] By activating SHIP1, this compound can negatively regulate the PI3K/Akt signaling pathway, which is often dysregulated in cancer and inflammatory diseases.
Q4: What are the potential side effects or toxicities associated with this compound and similar compounds?
As this compound inhibits the PI3K pathway, potential side effects could be similar to other PI3K inhibitors, which can include hyperglycemia, rash, fatigue, and diarrhea.[6] Due to these potential toxicities, intermittent dosing schedules have been explored for some PI3K inhibitors to improve their safety profile.[6][7] Close monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity, is essential during in vivo studies.
Q5: What is a suitable vehicle for dissolving this compound for in vivo administration?
The choice of vehicle depends on the physicochemical properties of this compound, which is likely to be poorly water-soluble.[8] Common vehicles for administering poorly soluble compounds in animal studies include:
-
Aqueous solutions with co-solvents: A primary solvent like dimethyl sulfoxide (DMSO) or ethanol can be used to dissolve the compound, which is then diluted with a secondary solvent like saline or phosphate-buffered saline (PBS).[9] The final concentration of the organic solvent should be kept low to minimize toxicity.[9]
-
Oil-based vehicles: For lipophilic compounds, oils such as corn oil, sesame oil, or olive oil can be used.[9]
-
Suspensions: The compound can be suspended in an aqueous vehicle containing a suspending agent.[10]
It is crucial to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable therapeutic effect at the tested doses. | - Insufficient dosage. - Poor bioavailability. - Inappropriate route of administration. - Rapid metabolism of the compound. | - Conduct a dose-escalation study to test higher concentrations. - Investigate different formulations or administration routes to improve exposure. - Perform pharmacokinetic studies to determine the concentration and half-life of this compound in plasma and target tissues. |
| Significant toxicity or adverse effects observed in treated animals. | - Dosage is too high (exceeds the Maximum Tolerated Dose - MTD). - Vehicle toxicity. - On-target toxicity related to PI3K inhibition. | - Reduce the dosage or consider an intermittent dosing schedule.[6][7] - Ensure the concentration of any organic solvents (e.g., DMSO) is within a safe range. - Monitor for known side effects of PI3K inhibitors, such as hyperglycemia.[6] |
| High variability in experimental results between animals. | - Inconsistent dosing technique. - Variability in drug formulation (e.g., precipitation of the compound). - Biological variability within the animal cohort. | - Ensure accurate and consistent administration of the treatment. - Check the stability and homogeneity of your this compound formulation before each administration. - Increase the number of animals per group to improve statistical power. |
| Difficulty dissolving this compound for in vivo administration. | - Poor solubility of the compound in the chosen vehicle. | - Try a different vehicle or a combination of solvents.[9] - Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified. - Consider formulating this compound as a nanosuspension or in a lipid-based delivery system to enhance solubility.[11] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Analogs against PI3Kα Kinase
| Compound | Substituent | IC50 (μM) |
| This compound | - | 38.17 |
| Analog 2 | Carboxylic acid | 20.70 |
| Analog 3 | Acetyl | 8.76 |
| Analog 5 | Aldehyde | 5.06 |
| Analog 6 | Cyano | 49.51 |
| Analog 4 | Ethyl | 83.69 |
Data from a study on the synthesis and inhibitory effects of this compound and its analogs on Phosphatidylinositol 3-Kinase.[4]
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action on the PI3K signaling pathway.
Experimental Protocols
Protocol: Pilot In Vivo Study to Determine the Maximum Tolerated Dose (MTD) and Efficacy of this compound
1. Objective: To determine the MTD of this compound and to evaluate its preliminary efficacy in a relevant animal model.
2. Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Experimental animals (e.g., mice or rats, species and strain relevant to the disease model)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal scale
-
Calipers for tumor measurement (if applicable)
3. Methods:
a. Formulation Preparation:
-
Calculate the required amount of this compound for the desired dose concentrations.
-
Dissolve this compound in the chosen vehicle. For example, first dissolve in DMSO, then add PEG300, and finally bring to the final volume with saline.
-
Ensure the final solution is clear and homogenous. Prepare fresh on each day of dosing if stability is a concern.
-
Prepare a vehicle-only control solution.
b. Animal Handling and Grouping:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Randomly assign animals to treatment groups (e.g., 3-5 animals per group for an initial MTD study).
-
Include a vehicle control group and at least 3-4 dose level groups of this compound (e.g., 10, 30, 100 mg/kg). The dose range should be selected based on any available in vitro data and the known potencies of other PI3K inhibitors.
c. Dosing and Monitoring:
-
Administer this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.
-
Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, posture, and grooming.
-
Record body weight at least twice weekly. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
If using a tumor model, measure tumor volume with calipers 2-3 times per week.
d. Study Endpoint and Data Collection:
-
The study may be terminated when a clear MTD is established (e.g., the highest dose that does not cause significant toxicity or more than 10% mortality) or at a pre-determined endpoint for efficacy evaluation.
-
At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis if required.
4. Data Analysis:
-
Plot the mean body weight change for each group over time.
-
If applicable, plot the mean tumor growth curves for each group.
-
Determine the MTD based on the observed toxicity.
-
Analyze the preliminary efficacy of this compound by comparing the tumor growth in the treated groups to the vehicle control group.
This pilot study will provide essential data to inform the design of larger, more definitive efficacy studies with an optimized dose and dosing schedule for this compound.
References
- 1. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pelorol Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Pelorol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and to offer standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound's primary molecular target is Phosphoinositide 3-kinase (PI3K). It has been shown to inhibit PI3Kα with an IC50 value of 38.17 μM.[1] this compound is also known to be an activator of SH2 domain-containing inositol 5-phosphatase (SHIP1), which negatively regulates the PI3K pathway.[1][2]
Q2: Are there known off-target effects for this compound?
A2: Currently, a comprehensive public kinase selectivity profile or broad off-target binding panel for this compound is not available. However, as with many kinase inhibitors, off-target effects are possible. One study showed that a this compound analog had no inhibitory activity against PI3Kγ and PI3Kδ at concentrations up to 100 μM, suggesting some level of selectivity.[1] Researchers should empirically test for off-target effects in their specific experimental system.
Q3: I am observing unexpected cellular phenotypes. How can I begin to troubleshoot?
A3: Unexpected phenotypes could be due to off-target effects or experimental variability. First, confirm the identity and purity of your this compound stock. Second, perform a dose-response curve to ensure you are using an appropriate concentration. Third, include appropriate positive and negative controls in your assays. For example, use a well-characterized, highly selective PI3K inhibitor to see if it recapitulates the observed phenotype. Finally, consider performing washout experiments to see if the phenotype is reversible, which can suggest a specific molecular interaction.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[3][4] Prepare high-concentration stock solutions in 100% DMSO and then perform serial dilutions in your assay medium. Store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: Is this compound cytotoxic to non-cancerous cells?
A5: Limited data is available on the cytotoxicity of this compound against a wide range of non-cancerous cell lines. One study involving a series of sesquiterpene-aryl derivatives, similar in structure to this compound, showed that a related compound was more cytotoxic to the MCF-7 breast cancer cell line than to the non-tumorigenic MCF-10 breast epithelial cell line.[5] This suggests some level of selectivity for cancer cells, but it is essential to determine the cytotoxic profile of this compound in the specific non-cancerous cell lines used in your experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: Inhibitory Activity of this compound and Analogs Against PI3Kα
| Compound | Modification | IC50 (μM) against PI3Kα |
| This compound | - | 38.17[1] |
| Analog 2 | Carboxylic acid substituent | 20.70[1] |
| Analog 3 | Acetyl substituent | 8.76[1] |
| Analog 4 | Ethyl substituent | 83.69[1] |
| Analog 5 | Aldehyde substituent | 5.06[1] |
| Analog 6 | Cyano substituent | 49.51[1] |
Table 2: Cytotoxicity of this compound Analogs
| Cell Line | Compound | IC50 (µM) |
| MOLT-4 (Leukemia) | Analog 5 | Micromolar concentrations[1] |
| U937 (Leukemia) | Analog 5 | Micromolar concentrations[1] |
| DU145 (Prostate Cancer) | Analog 5 | Micromolar concentrations[1] |
| MOLT-4 (Leukemia) | Analog 6 | Micromolar concentrations[1] |
| DU145 (Prostate Cancer) | Analog 6 | Micromolar concentrations[1] |
| MCF-7 (Breast Cancer) | Analog 14c | 9.0 - 25[5] |
| MCF-10 (Non-tumorigenic Breast) | Analog 14c | Higher than MCF-7[5] |
Experimental Protocols & Troubleshooting Guides
General Troubleshooting for Cell-Based Assays with this compound
This guide provides a logical workflow for addressing common issues in cell-based assays involving this compound.
References
Technical Support Center: Addressing Resistance to Pelorol in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to Pelorol in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a natural product isolated from marine organisms.[1][2] Preliminary studies suggest its potential as an anti-cancer agent.[1][2] One proposed mechanism is the activation of the SH2-containing inositol 5-phosphatase (SHIP1), which acts as a suppressor of the PI3K/Akt signaling pathway.[3] Another study suggests it may have inhibitory effects on phosphatidylinositol 3-kinase (PI3K) directly.[1][2] By inhibiting the PI3K/Akt pathway, this compound may induce apoptosis and inhibit cancer cell proliferation.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
Acquired resistance to targeted therapies like this compound can arise through various mechanisms.[4][5][6] These can include:
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Alterations in the Drug Target: Mutations in the gene encoding the drug's target protein can prevent the drug from binding effectively.[6]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the one inhibited by the drug, thereby promoting survival and proliferation.[6][7][8]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[9][10][11]
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Enhanced DNA Repair: For drugs that induce DNA damage, cancer cells can upregulate DNA repair mechanisms to counteract the drug's effects.[11][12]
-
Inhibition of Apoptosis: Cancer cells can acquire mutations in genes that regulate apoptosis, making them resistant to programmed cell death induced by the drug.[13]
Q3: I am observing high variability in this compound sensitivity across different cancer cell lines. What could be the reasons for this intrinsic resistance?
Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to a drug from the outset.[4][14] This can be attributed to:
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Pre-existing Genetic Alterations: The cancer cells may already possess mutations or amplifications in genes that confer resistance, such as activating mutations in downstream effectors of the targeted pathway.
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Tumor Heterogeneity: A tumor is composed of diverse cell populations, and some of these subclones may harbor resistance mechanisms even before treatment begins.[4]
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Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia or the presence of certain stromal cells, can protect cancer cells from the effects of the drug.[6][11]
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Low Target Expression: The target of this compound (e.g., SHIP1 or PI3K) may be expressed at very low levels in certain cancer cell lines.
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy in Long-Term Cultures
Symptoms:
-
A gradual increase in the IC50 value of this compound over several passages.
-
Reduced apoptosis or cell cycle arrest in response to this compound treatment compared to earlier experiments.
-
Resumption of cell proliferation after an initial response to this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50. 2. Investigate Target Alterations: Sequence the genes encoding potential this compound targets (e.g., PIK3CA, SHIP1) to check for mutations. 3. Assess Bypass Pathways: Use western blotting or phosphoproteomics to check for the activation of alternative survival pathways (e.g., MAPK/ERK, mTOR). 4. Check for Drug Efflux: Measure the expression of ABC transporters (e.g., P-gp) by qPCR or western blotting. Use an efflux pump inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. |
| Cell Line Contamination or Misidentification | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Regularly test your cultures for mycoplasma contamination. |
| This compound Degradation | 1. Verify Compound Integrity: Use analytical methods like HPLC to check the purity and concentration of your this compound stock. 2. Proper Storage: Ensure this compound is stored under the recommended conditions (e.g., -20°C, protected from light). |
Problem 2: Inconsistent Results in this compound Sensitivity Assays
Symptoms:
-
High variability in cell viability or apoptosis readouts between replicate wells or experiments.
-
Lack of a clear dose-dependent response.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Inconsistent Cell Seeding | 1. Optimize Seeding Density: Ensure a uniform single-cell suspension before plating. 2. Edge Effects: Avoid using the outer wells of the plate, or fill them with sterile media to minimize evaporation. |
| Assay-Related Issues | 1. Assay Linearity: Ensure your cell viability assay (e.g., MTS, CellTiter-Glo) is within its linear range for your cell densities. 2. Incubation Times: Optimize and standardize incubation times for both drug treatment and assay reagents. |
| This compound Solubility Issues | 1. Check Solubility: Visually inspect your this compound dilutions for any precipitation. 2. Use Appropriate Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not toxic to the cells. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[15][16]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
Cell culture flasks and plates
-
Cell counting equipment
Procedure:
-
Determine Initial IC50: Perform a dose-response assay to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant number of cells will die.
-
Allow for Recovery: Continue to culture the surviving cells in the presence of the same this compound concentration. The cells may grow slowly at first.
-
Gradual Dose Escalation: Once the cells have recovered and are proliferating at a steady rate, increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase is a good starting point.[16]
-
Repeat and Expand: Repeat steps 3-5, gradually increasing the this compound concentration over several months.
-
Characterize Resistant Cells: At various stages, freeze down stocks of the resistant cells. Once a significantly resistant population is established (e.g., 10-fold higher IC50 than parental cells), perform experiments to characterize the resistance mechanisms.[16]
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation state of key proteins in signaling pathways that may be involved in this compound resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Plate parental and resistant cells. Treat with this compound or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) - Parental | IC50 (µM) - this compound-Resistant | Fold Resistance |
| MCF-7 (Breast Cancer) | 0.5 ± 0.08 | 7.2 ± 1.1 | 14.4 |
| A549 (Lung Cancer) | 1.2 ± 0.15 | 15.8 ± 2.3 | 13.2 |
| U87-MG (Glioblastoma) | 0.8 ± 0.11 | 9.5 ± 1.4 | 11.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Expression of ABC Transporters in Parental and this compound-Resistant Cells
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ABCB1 (P-gp) | MCF-7-Pelorol-R | 8.7 ± 1.2 |
| A549-Pelorol-R | 6.2 ± 0.9 | |
| ABCC1 (MRP1) | MCF-7-Pelorol-R | 1.5 ± 0.3 |
| A549-Pelorol-R | 3.8 ± 0.7 |
Gene expression was determined by quantitative real-time PCR (qPCR) and normalized to a housekeeping gene. Data are presented as mean ± standard deviation.
Visualizations
Caption: Potential signaling pathways involved in this compound action and resistance.
Caption: Experimental workflow for generating and characterizing this compound-resistant cells.
Caption: Troubleshooting logic for decreased this compound efficacy.
References
- 1. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ejcmpr.com [ejcmpr.com]
- 11. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 12. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple drug resistance mechanisms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Scalability of Pelorol Synthesis
Welcome to the technical support center for the scalable synthesis of Pelorol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this promising marine natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental workflow for improved yield and efficiency on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in scaling up this compound synthesis?
A1: A primary challenge in scaling up this compound synthesis is the multi-step nature of the process, which can lead to low overall yields and purification difficulties.[1][2][3] Early synthetic routes were often lengthy and employed harsh reaction conditions, making them unsuitable for large-scale production.[2][3]
Q2: Which synthetic strategy is currently considered the most scalable?
A2: The development of a divergent synthesis strategy utilizing the key intermediate "borono-sclareolide" by Baran and colleagues has been a significant breakthrough for the scalable synthesis of this compound and its analogs.[1][4][5][6] This approach allows for the gram-scale preparation of key building blocks and offers a more modular and efficient route compared to earlier linear syntheses.[1][2][4][5]
Q3: What are the typical starting materials for a scalable this compound synthesis?
A3: Commercially available and relatively inexpensive terpenoids such as (+)-sclareolide or (-)-sclareol are common starting materials for the enantioselective synthesis of (-)-Pelorol.[1][7][8] These compounds provide the necessary chiral scaffold for the drimane core of the this compound molecule.
Q4: How can the number of reaction steps be minimized for a more efficient synthesis?
A4: Strategic selection of coupling partners and reaction sequences can reduce the number of steps. For instance, utilizing a vinyl-substituted aryl bromide in the Suzuki coupling step can eliminate two steps from the total synthesis.[2] Additionally, modular strategies, like the palladium-catalyzed coupling of an aryliodide and a tosylhydrazone, aim to shorten the overall sequence.[1]
Troubleshooting Guide
Low Reaction Yields
| Problem | Potential Cause | Recommended Solution | Relevant Experimental Step |
| Low yield in the oxidation of the tetracyclic intermediate. | The presence of electron-donating methoxy groups on the phenyl ring can hinder oxidation with certain reagents like PCC.[2] | Attempt oxidation using alternative reagents. A tert-butyl hydroperoxide (TBHP)-based procedure has been shown to be effective.[1][2] | Oxidation to form the carboxylic acid precursor. |
| Poor yield in the Suzuki coupling reaction. | Suboptimal reaction conditions (catalyst, base, solvent, temperature) or instability of the boronic acid derivative. | Screen different palladium catalysts, bases (e.g., CsF), and solvents (e.g., 1,4-dioxane). Ensure the quality and stability of the "borono-sclareolide" intermediate.[1][2] | Suzuki coupling of "borono-sclareolide" with an aryl bromide. |
| Low overall yield in multi-step synthesis. | Cumulative losses at each step, including incomplete reactions and purification losses. | Optimize each reaction step individually before proceeding to the next. Consider using a convergent synthetic strategy to minimize the number of linear steps. The use of "borono-sclareolide" facilitates a more divergent approach.[1][4][5] | Entire synthetic sequence. |
Side Reactions and Impurities
| Problem | Potential Cause | Recommended Solution | Relevant Experimental Step |
| Formation of rearranged byproducts during Friedel-Crafts cyclization. | The Lewis acid catalyst can promote undesired rearrangements, especially at higher temperatures.[1] | Perform the cyclization at low temperatures (e.g., -78 °C) using a suitable Lewis acid like SnCl₄.[1][2] | Friedel-Crafts cyclization to form the tetracyclic core. |
| Secondary reactions of the vinyl functional group. | The vinyl group can be sensitive to the reaction conditions of subsequent steps. | Conduct reactions involving the vinyl-containing intermediate at low temperatures to minimize side reactions.[2] | Steps following the introduction of the vinyl group. |
| Difficult purification of intermediates. | Presence of closely related side products or unreacted starting materials. | Employ column chromatography with an optimized solvent system for purification. For large-scale purification, consider alternative methods like crystallization if applicable.[2][7] | Purification of all intermediates. |
Reagent and Catalyst Issues
| Problem | Potential Cause | Recommended Solution | Relevant Experimental Step |
| High cost of palladium catalyst for large-scale Suzuki coupling. | Palladium is an expensive precious metal. | Optimize the catalyst loading to use the minimum effective amount. Investigate catalyst recycling strategies where feasible.[1] | Suzuki coupling. |
| Handling issues with air- and moisture-sensitive reagents. | Use of organometallic reagents like n-BuLi requires inert atmosphere techniques. | Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Steps involving organolithium reagents or other sensitive compounds. |
| Ineffective demethylation of the aryl methyl ethers. | Incomplete reaction or decomposition of the product. | The use of BI₃ at low temperatures (-78 °C) has been shown to be effective for the selective cleavage of the aryl methyl ethers to yield the final this compound product.[1][2][7] | Final demethylation step. |
Experimental Protocols
Key Intermediate Synthesis: "Borono-sclareolide"
This protocol is based on the method developed by Baran and colleagues, which is central to a scalable synthesis of this compound.[1][6]
Materials:
-
(+)-Sclareolide
-
Diisobutylaluminium hydride (DIBAL-H)
-
Iodine (I₂)
-
Phenyliodine(III) diacetate (PIDA)
-
Silver(I) fluoride (AgF)
-
Potassium carbonate (K₂CO₃)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous solvents (Toluene, Pyridine, Methanol, THF)
Procedure:
-
Reduction of (+)-Sclareolide: Dissolve (+)-sclareolide in anhydrous toluene and cool to -78 °C. Add DIBAL-H dropwise and stir for 1 hour.
-
Iodination: To the crude product from the previous step, add PIDA and iodine and heat the mixture.
-
Dehydroiodination/Hydrolysis: The resulting iodoformate is treated with AgF in pyridine, followed by K₂CO₃ in methanol to yield the exocyclic decalin.
-
Hydroboration: The exocyclic decalin is then subjected to hydroboration with BH₃·THF to produce a diastereomeric mixture of boronates.
-
Purification: The desired "borono-sclareolide" can be isolated by column chromatography.
Core Assembly: Suzuki Coupling and Friedel-Crafts Cyclization
Materials:
-
"Borono-sclareolide"
-
Vinyl-substituted aryl bromide (e.g., 1-bromo-2,3-dimethoxy-5-vinylbenzene)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
CsF (Caesium fluoride)
-
Anhydrous 1,4-dioxane
-
SnCl₄ (Tin(IV) chloride)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Suzuki Coupling: To a solution of "borono-sclareolide" and the vinyl-substituted aryl bromide in anhydrous 1,4-dioxane, add S-Phos, CsF, and Pd(OAc)₂. Degas the mixture and heat under an inert atmosphere.[1][2]
-
Purification: After completion, the reaction mixture is worked up and the product is purified by column chromatography.
-
Friedel-Crafts Cyclization: Dissolve the purified coupling product in anhydrous DCM and cool to -78 °C. Add SnCl₄ dropwise and stir until the reaction is complete.[1][2]
-
Purification: Quench the reaction and purify the tetracyclic product by column chromatography.
Visualizations
Caption: Scalable this compound synthesis workflow.
References
- 1. Synthesis of Marine (−)-Pelorol and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Scalable, divergent synthesis of meroterpenoids via "borono-sclareolide". | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Scalable, divergent synthesis of meroterpenoids via "borono-sclareolide" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Synthesis and First Antifungal Exploration of Tetracyclic Meroterpenoids: (+)-Aureol, (-)-Pelorol, and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pelorol Toxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate and manage potential toxicities of Pelorol in preclinical models. Given that specific toxicity data for this compound is limited, this guidance is based on the known toxicities of its compound class (terpenoid) and its mechanism of action as a Phosphoinositide 3-Kinase (PI3K) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target toxicities of this compound as a PI3K inhibitor?
A1: As a PI3K inhibitor, this compound is expected to have on-target toxicities related to the inhibition of the PI3K/AKT signaling pathway, which is crucial for various physiological processes.[1][2][3][4][5] Key potential on-target toxicities include:
-
Hyperglycemia: The PI3K/AKT pathway is a key component of insulin signaling. Its inhibition can lead to decreased glucose uptake by cells and increased glucose production by the liver, resulting in elevated blood glucose levels.[1][2][3][4][5]
-
Skin Rash: The PI3K pathway is important for skin homeostasis. Inhibition of this pathway can disrupt normal skin cell function and immune responses, leading to various cutaneous adverse events, most commonly a maculopapular rash.[6][7][8]
-
Diarrhea/Colitis: The PI3K pathway plays a role in maintaining the integrity and function of the intestinal epithelium and regulating immune responses in the gut.[9][10][11] Inhibition can lead to diarrhea and, in more severe cases, colitis.[11][12]
-
Myelosuppression: The PI3K pathway is involved in the proliferation and survival of hematopoietic stem cells. Inhibition can lead to a decrease in the production of red blood cells, white blood cells, and platelets.[13][14]
Q2: What are the potential off-target or class-related toxicities of this compound as a terpenoid?
A2: this compound belongs to the terpenoid class of natural products. While many terpenoids have therapeutic benefits, some can exhibit toxicity. The specific toxicities are highly dependent on the individual compound's structure.[15] General potential toxicities associated with some terpenoids in preclinical studies include:
-
Hepatotoxicity: Some terpenoids can cause liver injury, which can be detected by monitoring liver enzyme levels.[2][5][16]
-
Nephrotoxicity: Effects on kidney function have been observed with some terpenoids.[2][5][16]
-
Reproductive Toxicity: Some terpenoids have been shown to affect reproductive parameters in animal studies.[2][5][16]
It is crucial to assess these potential toxicities in preclinical studies with this compound.
Q3: How can I proactively monitor for these potential toxicities in my animal models?
A3: A comprehensive monitoring plan is essential. This should include:
-
Regular Clinical Observations: Daily monitoring for changes in behavior, appearance (e.g., skin rash), and signs of distress.
-
Body Weight Measurement: Regular body weight measurements can be a sensitive indicator of general toxicity.
-
Blood Glucose Monitoring: Frequent monitoring of blood glucose levels, especially during the initial phase of treatment, to detect hyperglycemia.
-
Complete Blood Counts (CBCs): Periodic blood collection for CBC analysis to assess for myelosuppression.
-
Serum Chemistry: Analysis of serum samples to monitor liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).
-
Histopathology: At the end of the study, collection of key organs (liver, kidney, skin, intestine) for histopathological examination to identify any tissue damage.
Troubleshooting Guides
Issue 1: Hyperglycemia is Observed in this compound-Treated Animals
Symptoms: Elevated blood glucose levels in treated animals compared to the control group.
Potential Cause: On-target inhibition of the PI3K/AKT pathway, disrupting insulin signaling.[1][2][3][4][5]
Troubleshooting Steps:
-
Confirm Hyperglycemia:
-
Dose-Response Assessment:
-
Determine if the severity of hyperglycemia is dose-dependent by testing a range of this compound doses.
-
Identify the No Observed Adverse Effect Level (NOAEL) for hyperglycemia.
-
-
Mitigation Strategies (Preclinical):
-
Dietary Modification: Consider a low-carbohydrate diet for the animals, which has been shown to help manage PI3K inhibitor-induced hyperglycemia in clinical settings.[3][5]
-
Co-administration with Metformin: Metformin is a commonly used anti-diabetic agent that can improve insulin sensitivity. Preclinical studies have shown its potential to mitigate PI3K inhibitor-induced hyperglycemia.[3][4] A pilot study to determine an effective and well-tolerated dose of metformin in your model is recommended.
-
Dose Scheduling: Investigate alternative dosing schedules (e.g., intermittent dosing) that may maintain efficacy while reducing the impact on glucose metabolism.
-
Issue 2: Skin Rash or Dermatitis Develops in Treated Animals
Symptoms: Redness, inflammation, or lesions on the skin of treated animals.
Potential Cause: On-target inhibition of the PI3K pathway in skin cells and immune cells, leading to an inflammatory response.[6][7][8]
Troubleshooting Steps:
-
Characterize the Rash:
-
Document the onset, location, and appearance of the rash (e.g., maculopapular, eczematous).
-
Score the severity of the rash based on a standardized scale.
-
Perform skin biopsies for histopathological analysis to characterize the inflammatory infiltrate.[6]
-
-
Dose-Response Relationship:
-
Evaluate if the incidence and severity of the rash are dose-dependent.
-
-
Mitigation Strategies (Preclinical):
-
Topical Corticosteroids: For localized rashes, consider the application of a mild topical corticosteroid to reduce inflammation.
-
Systemic Antihistamines: If pruritus (itching) is suspected based on animal behavior (e.g., excessive scratching), administration of an antihistamine may be beneficial. Prophylactic use of antihistamines has been suggested for PI3K inhibitors.
-
Dose Reduction/Interruption: If the rash is severe, consider a temporary interruption of this compound treatment or a dose reduction to see if the rash resolves.[17]
-
Issue 3: Diarrhea or Signs of Colitis are Observed
Symptoms: Loose stools, weight loss, and signs of abdominal discomfort in treated animals.
Potential Cause: Disruption of intestinal epithelial barrier function and immune dysregulation due to PI3K inhibition.[9][10][11][12]
Troubleshooting Steps:
-
Assess Severity:
-
Monitor stool consistency and frequency.
-
Track body weight and food consumption daily.
-
At the end of the study, collect intestinal tissue for histopathology to look for signs of inflammation and colitis.
-
-
Rule out Infection:
-
Ensure that the observed symptoms are not due to an underlying infection in the animal colony.
-
-
Mitigation Strategies (Preclinical):
-
Dose Modification: Evaluate if a lower dose or an intermittent dosing schedule can reduce the gastrointestinal side effects.
-
Anti-diarrheal Agents: For mild to moderate diarrhea, consider the use of anti-motility agents like loperamide.[12]
-
Budesonide: In cases of suspected inflammatory colitis, the oral, non-absorbable steroid budesonide has been used to manage PI3K inhibitor-induced colitis and may be considered in preclinical models.[12]
-
Data Presentation
Table 1: Summary of Potential this compound-Induced Toxicities and Monitoring Parameters
| Toxicity | Animal Model | Monitoring Parameters | Frequency |
| Hyperglycemia | Mouse, Rat | Blood Glucose (tail vein) | Daily for the first week, then weekly |
| Glucose Tolerance Test (GTT) | At baseline and after 2-4 weeks of treatment | ||
| Serum Insulin | At baseline and study termination | ||
| Skin Rash | Mouse, Rat | Visual Skin Scoring | Daily |
| Body Weight | Daily | ||
| Histopathology of Skin | At study termination | ||
| Diarrhea/Colitis | Mouse, Rat | Stool Consistency Scoring | Daily |
| Body Weight | Daily | ||
| Histopathology of Intestine | At study termination | ||
| Hepatotoxicity | Mouse, Rat | Serum ALT, AST | At baseline and study termination |
| Liver Weight | At study termination | ||
| Histopathology of Liver | At study termination | ||
| Myelosuppression | Mouse, Rat | Complete Blood Count (CBC) | At baseline and study termination |
| Spleen Weight | At study termination | ||
| Bone Marrow Histology | At study termination |
Table 2: Example of a Dose-Range Finding Study for this compound-Induced Hyperglycemia in Mice
| Treatment Group | Dose (mg/kg) | n | Fasting Blood Glucose (mg/dL) - Day 7 (Mean ± SD) | Change from Baseline (%) |
| Vehicle Control | 0 | 10 | 125 ± 10 | 2% |
| This compound | 10 | 10 | 140 ± 15 | 14% |
| This compound | 30 | 10 | 185 ± 25** | 48% |
| This compound | 100 | 10 | 250 ± 40*** | 100% |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |
Experimental Protocols
Experimental Protocol 1: Assessment of Glucose Tolerance in Mice
Objective: To evaluate the effect of this compound on glucose metabolism using an oral glucose tolerance test (OGTT).
Materials:
-
This compound formulation
-
Vehicle control
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
-
Restrainers
Procedure:
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage) at the appropriate time before the glucose challenge.
-
At t=0, administer the glucose solution (2 g/kg) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[18]
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose intolerance.
Experimental Protocol 2: Evaluation of Drug-Induced Hepatotoxicity in Mice
Objective: To assess the potential for this compound to cause liver injury.
Materials:
-
This compound formulation
-
Vehicle control
-
Blood collection tubes (for serum)
-
Centrifuge
-
ALT/AST assay kits
-
Formalin (10%) for tissue fixation
-
Microscope and histology supplies
Procedure:
-
Treat mice with this compound or vehicle control for the desired duration (e.g., 14 or 28 days).
-
At the end of the treatment period, collect blood via cardiac puncture or another appropriate method and process it to obtain serum.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Euthanize the animals and perform a necropsy.
-
Collect the liver, weigh it, and examine it for any gross abnormalities.
-
Fix a portion of the liver in 10% formalin for at least 24 hours.
-
Process the fixed tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should evaluate the liver sections for signs of injury, such as necrosis, inflammation, and steatosis.
Experimental Protocol 3: Assessment of Myelosuppression in Rats
Objective: To determine the effect of this compound on hematopoietic cells.
Materials:
-
This compound formulation
-
Vehicle control
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Automated hematology analyzer
-
Formalin (10%)
-
Decalcifying solution
Procedure:
-
Treat rats with this compound or vehicle control for the specified duration.
-
Collect whole blood samples at baseline and at the end of the study.
-
Perform a complete blood count (CBC) to determine the numbers of red blood cells, white blood cells (including a differential count), and platelets.
-
At necropsy, collect the femur and sternum.
-
Fix the bones in 10% formalin and then decalcify them.
-
Process the decalcified bones for paraffin embedding, sectioning, and H&E staining.
-
A pathologist should evaluate the bone marrow for cellularity and any abnormalities in the hematopoietic cell lineages.
Mandatory Visualizations
Caption: PI3K Inhibition and Hyperglycemia Pathway.
Caption: Experimental Workflow for this compound Toxicity.
Caption: Logical Flow for Troubleshooting Toxicity.
References
- 1. PI3K Inhibitor−Associated Hyperglycemia | Itovebi™ (inavolisib) [itovebi-hcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Hyperglycemia secondary to phosphatidylinositol-3 kinase (PI3K) inhibition | Garvan Institute of Medical Research [publications.garvan.org.au]
- 6. researchgate.net [researchgate.net]
- 7. Dermatologic Adverse Events Related to the PI3Kα Inhibitor Alpelisib (BYL719) in Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Cutaneous Adverse Events Associated With PI3K Inhibitors in 11 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol 3-kinase mediates proliferative signals in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune-mediated signaling in intestinal goblet cells via PI3-kinase- and AKT-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of Gastro-Intestinal Toxicity of the Pi3 Kinase Inhibitor: Optimizing Future Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Roles for in vitro myelotoxicity tests in preclinical drug development and clinical trial planning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal models for evaluating the myelosuppressive effects of cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. scispace.com [scispace.com]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Pelorol and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Pelorol, a naturally occurring marine meroterpenoid, and its synthetic analogs. The data presented herein is compiled from various experimental studies and aims to offer an objective overview of their potential as therapeutic agents. Key bioactivities, including phosphatidylinositol 3-kinase (PI3K) inhibition, anti-tumor effects, and antifungal properties, are compared, supported by quantitative data and detailed experimental methodologies.
I. Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of this compound and its analogs against various targets.
Table 1: Inhibitory Activity against PI3Kα
| Compound | Structure/Modification | IC50 (µM) | Reference |
| This compound (1) | Natural Product | 38.17 | [1] |
| Analog 2 | Carboxylic acid substituent | 20.70 | [1] |
| Analog 3 | Acetyl substituent | 8.76 | [1] |
| Analog 4 | Ethyl substituent on phenyl ring | 83.69 | [1] |
| Analog 5 | Aldehyde substituent | 5.06 | [1] |
| Analog 6 | Cyano substituent | 49.51 | [1] |
| Analog 10d | Carboxylic acid (metabolite mimic) | 8.90 (against PI3Kβ) |
Table 2: Antiproliferative Activity against Human Cancer Cell Lines
| Compound | MOLT-4 (Leukemia) IC50 (µM) | U937 (Leukemia) IC50 (µM) | DU145 (Prostate) IC50 (µM) | Reference |
| This compound (1) | >100 | >100 | >100 | [1] |
| Analog 5 | Micromolar concentration | Micromolar concentration | Micromolar concentration | [1] |
| Analog 6 | Efficient suppression | Not specified | Efficient suppression | [1] |
Table 3: Antifungal Activity against Rhizoctonia solani
| Compound | EC50 (µM) | Reference |
| (-)-Pelorol | 7.7 | [2] |
| (+)-Aureol | 6.9 | [2] |
II. Signaling Pathway and Mechanism of Action
This compound and its analogs primarily exert their biological effects through the modulation of the PI3K/Akt signaling pathway. This compound has been identified as an activator of the SH2-containing inositol 5-phosphatase (SHIP1)[3][4]. SHIP1 is a negative regulator of the PI3K pathway, dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This action counteracts the activity of PI3K, which phosphorylates PI(4,5)P2 to generate PIP3. The subsequent decrease in PIP3 levels leads to reduced activation of Akt, a key downstream effector in this pathway, thereby inhibiting cell growth, proliferation, and survival. Certain analogs have also shown direct inhibitory activity against PI3Kα[1].
III. Experimental Workflows
The following diagrams illustrate the general workflows for the key bioactivity assays.
IV. Experimental Protocols
A. Synthesis of this compound and Analogs
The synthesis of this compound and its analogs is a multi-step process that has been accomplished through various reported routes[1][5]. A common strategy commences with a chiral starting material, such as (+)-sclareolide, which possesses the desired stereochemistry corresponding to the decalin core of this compound[1]. Key synthetic steps often involve:
-
Reduction and Iodination: The starting lactone is reduced, followed by iodination to introduce a reactive handle.
-
Coupling Reaction: A crucial step involves the coupling of the terpenoid core with an appropriate aromatic partner. Suzuki or other palladium-catalyzed cross-coupling reactions are frequently employed.
-
Cyclization: An intramolecular Friedel-Crafts type cyclization is performed to construct the third ring of the tetracyclic framework[5].
-
Functional Group Manipulation: The final steps involve modifications to the aromatic ring to introduce the desired functional groups (e.g., hydroxyl, aldehyde, carboxylic acid, cyano) that define the specific analog[1].
-
Deprotection: Removal of any protecting groups to yield the final this compound analog.
For detailed, step-by-step synthetic procedures, please refer to the primary literature[1][5].
B. PI3Kα Inhibition Assay
This protocol is based on a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
PI3Kα enzyme
-
PI3K-Glo™ Kinase Assay Kit (or similar)
-
This compound and its analogs
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
PIP2 substrate
-
ATP
-
White opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound and its analogs in the assay buffer.
-
In a 96-well plate, add the compound dilutions.
-
Add the PI3Kα enzyme to each well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated relative to a control without any inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
C. Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MOLT-4, U937, DU145)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound or its analogs. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined from the dose-response curves.
D. Antifungal Assay against Rhizoctonia solani
This assay evaluates the ability of the compounds to inhibit the mycelial growth of the fungus Rhizoctonia solani.
Materials:
-
Pure culture of Rhizoctonia solani
-
Potato Dextrose Agar (PDA)
-
This compound and its analogs dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten (around 45-50°C), add the desired concentrations of this compound or its analogs. A solvent control (e.g., PDA with DMSO) and a negative control (PDA only) should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing R. solani culture.
-
Place the mycelial disc in the center of each PDA plate.
-
Incubate the plates at 25-28°C for 2-4 days, or until the mycelium in the control plate has reached the edge of the plate.
-
Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] x 100, where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.
E. SHIP1 Activation Assay (Malachite Green Assay)
This assay measures the phosphatase activity of SHIP1 by quantifying the release of inorganic phosphate from its substrate, PI(3,4,5)P3.
Materials:
-
Recombinant SHIP1 enzyme
-
This compound and its analogs
-
PI(3,4,5)P3-diC8 substrate
-
Assay buffer
-
Malachite Green reagent
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound and its analogs.
-
In a 96-well plate, add the compound dilutions.
-
Add the SHIP1 enzyme to each well.
-
Initiate the reaction by adding the PI(3,4,5)P3-diC8 substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes)[4].
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate[6].
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
The increase in absorbance is proportional to the amount of phosphate released and thus to the SHIP1 activity. The percentage of activation is calculated relative to a control without any activator.
References
- 1. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis and First Antifungal Exploration of Tetracyclic Meroterpenoids: (+)-Aureol, (-)-Pelorol, and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of a novel SHIP1 phosphatase activator for inhibition of PI3K signaling in malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Marine (−)-Pelorol and Future Perspectives [mdpi.com]
- 6. mdpi.com [mdpi.com]
Pelorol: A Novel Marine-Derived PI3K Inhibitor in the Landscape of Cancer Therapy
A comprehensive comparison of Pelorol with other PI3K inhibitors, providing an objective analysis of their performance, supported by available experimental data for researchers, scientists, and drug development professionals.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[1][2][3][4] This has made the PI3K pathway a prime target for the development of novel cancer therapeutics.[1][2] A number of PI3K inhibitors have been developed and have entered clinical use, including alpelisib, duvelisib, and idelalisib.[5][6] Recently, a natural product isolated from marine sponges, this compound, has emerged as a potential PI3K inhibitor with anti-cancer properties.[7][8][9] This guide provides a comparative overview of this compound and other established PI3K inhibitors, focusing on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting a Key Oncogenic Pathway
The PI3K family of enzymes is divided into three classes, with Class I being the most implicated in cancer.[6] Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[6] There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. Different PI3K inhibitors exhibit varying specificities for these isoforms, which influences their therapeutic efficacy and side-effect profiles.
This compound , a drimane meroterpenoid, has been shown to inhibit the PI3K enzyme.[7] Preclinical studies have demonstrated its inhibitory activity against PI3Kα.[8] Beyond direct PI3K inhibition, this compound has also been reported to activate inositol-5-phosphatase (SHIP), which negatively regulates the PI3K pathway.[7] This dual mechanism of action could potentially offer a distinct advantage in overcoming resistance mechanisms.
In contrast, other approved PI3K inhibitors have more defined isoform specificities:
-
Alpelisib (Piqray®) is a potent and selective inhibitor of the p110α isoform of PI3K.[10][11][12] It is the first PI3K inhibitor approved for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[5][11]
-
Duvelisib (Copiktra®) is a dual inhibitor of the δ and γ isoforms of PI3K.[13][14][15][16] The delta and gamma isoforms are primarily expressed in hematopoietic cells, making duvelisib effective in treating certain hematologic malignancies.[16][17] It is approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL).[5][13][18]
-
Idelalisib (Zydelig®) was the first-in-class PI3K inhibitor to receive FDA approval and specifically targets the PI3Kδ isoform.[18][19][20][21] Its activity is largely restricted to B-cell malignancies due to the primary expression of PI3Kδ in leukocytes.[19][22][23] It is used to treat relapsed CLL, FL, and SLL.[18][19][21]
The following diagram illustrates the PI3K signaling pathway and the points of intervention for these inhibitors.
Caption: PI3K pathway and inhibitor targets.
Preclinical Efficacy: A Glimpse into Anti-Cancer Activity
At present, the evaluation of this compound's anti-cancer activity is limited to preclinical studies. In contrast, alpelisib, duvelisib, and idelalisib have undergone extensive preclinical and clinical testing, leading to their regulatory approval.
This compound: Promising In Vitro Data
Initial studies have shown that this compound exhibits cytotoxic activity against HeLa cancer cells.[7] Further research has demonstrated its ability to inhibit PI3Kα kinase activity in enzymatic assays and to suppress the proliferation of various human cancer cell lines.[8]
Established PI3K Inhibitors: From Bench to Bedside
The preclinical development of alpelisib, duvelisib, and idelalisib involved a battery of in vitro and in vivo studies that established their anti-tumor efficacy and paved the way for clinical trials. These studies demonstrated their ability to induce apoptosis and inhibit proliferation in cancer cell lines and to reduce tumor growth in animal models.[3][20][23]
The following table summarizes the available preclinical data for this compound and provides a high-level comparison with other PI3K inhibitors.
| Inhibitor | Target Isoform(s) | Key Preclinical Findings |
| This compound | PI3Kα (primary) | Inhibits PI3Kα enzymatic activity; demonstrates antiproliferative effects in human cancer cell lines.[8] |
| Alpelisib | PI3Kα | Induces apoptosis and cell cycle arrest in breast cancer cells.[3] |
| Duvelisib | PI3Kδ, PI3Kγ | Inhibits proliferation and reduces viability of malignant B-cells; disrupts the tumor microenvironment.[14] |
| Idelalisib | PI3Kδ | Induces apoptosis and inhibits proliferation of malignant B-cells; inhibits B-cell receptor signaling.[19][20] |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of PI3K inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
PI3K Enzymatic Activity Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the kinase activity of PI3K isoforms.
Caption: Workflow for PI3K enzymatic assay.
Methodology:
-
Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ), phosphatidylinositol-4,5-bisphosphate (PIP2), adenosine triphosphate (ATP), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound (e.g., this compound) in a suitable solvent. b. In a multi-well plate, add the PI3K enzyme to the kinase buffer. c. Add the diluted test compound to the wells and incubate to allow for binding to the enzyme. d. Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PIP2. e. Incubate at room temperature to allow for the phosphorylation of PIP2 to phosphatidylinositol-3,4,5-trisphosphate (PIP3). f. Stop the reaction and measure the amount of ADP produced (which is proportional to the amount of PIP3 generated) using a detection reagent and a luminometer.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (Viability) Assay
This assay measures the effect of a compound on the growth and viability of cancer cells.
Caption: Workflow for cell viability assay.
Methodology:
-
Reagents and Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, and a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
Procedure: a. Culture cancer cells in appropriate medium supplemented with FBS and antibiotics. b. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. c. Treat the cells with a range of concentrations of the test compound. d. Incubate the plates for a specified duration (typically 72 hours). e. Add a cell viability reagent to each well. This reagent is converted into a colored or luminescent product by metabolically active cells. f. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: The concentration that inhibits cell growth by 50% (GI50) is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Comparative Summary and Future Outlook
The following diagram provides a logical comparison of this compound with other established PI3K inhibitors based on the currently available information.
Caption: Comparison of PI3K inhibitors.
This compound represents an exciting new lead compound in the field of PI3K-targeted cancer therapy. Its natural origin and potential dual mechanism of action distinguish it from existing synthetic inhibitors. However, it is important to note that this compound is still in the early stages of preclinical development. Extensive further research, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and toxicology assessments, will be necessary to determine its true therapeutic potential.
In contrast, alpelisib, duvelisib, and idelalisib are well-characterized drugs with established clinical efficacy and safety profiles in specific cancer types. The journey of these drugs from discovery to clinical application provides a roadmap for the potential development of this compound and other novel PI3K inhibitors. The continued exploration of natural products like this compound may lead to the discovery of new therapeutic agents with unique mechanisms and improved efficacy against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The present and future of PI3K inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alpelisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Duvelisib - Wikipedia [en.wikipedia.org]
- 14. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 15. targetedonc.com [targetedonc.com]
- 16. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. drugs.com [drugs.com]
- 19. Idelalisib - Wikipedia [en.wikipedia.org]
- 20. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 22. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
Pelorol: A Promising New Antifungal Agent in the Meroterpenoid Class
A comparative analysis of the efficacy of the novel tetracyclic meroterpenoid, (-)-Pelorol, against existing antifungal agents reveals its potential as a new lead in antifungal drug discovery. Initial studies have demonstrated significant activity against the plant pathogenic fungus Rhizoctonia solani. While comprehensive data on its full spectrum of activity is still emerging, this guide provides a comparative overview of Pelorol's efficacy, a deep dive into its likely mechanism of action, and the experimental protocols used for its evaluation.
Comparative Efficacy of this compound
Initial agrochemical explorations have highlighted (-)-Pelorol's potent antifungal properties. Its efficacy, particularly against Rhizoctonia solani, a significant plant pathogen, has been quantified and provides a basis for comparison with established antifungal agents.
| Antifungal Agent | Fungal Species | Efficacy (EC50/MIC in µM) | Reference |
| (-)-Pelorol | Rhizoctonia solani | 7.7 | [1][2] |
| Amphotericin B | Rhizoctonia solani | ~0.29 - >34.6 (isolate dependent) | [3] |
| Tebuconazole | Rhizoctonia solani | 0.07 - 0.75 (isolate dependent) | [4] |
| Drimenol (related Drimane Sesquiterpenoid) | Candida albicans | 8 - 64 µg/mL (MIC) | |
| Fluconazole | Candida albicans | >326 (generally low in vitro activity) | [5] |
| Amphotericin B | Candida albicans | ~0.27 - 1.08 (MIC) |
Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Conversion of µg/mL to µM is dependent on the molecular weight of the compound. The data for Amphotericin B and Tebuconazole against R. solani and for other agents against C. albicans are provided for comparative context.
Unraveling the Mechanism of Action: A Look at Drimane Meroterpenoids
While the precise mechanism of action for this compound is still under investigation, its structural classification as a drimane meroterpenoid provides strong indications of its potential cellular targets. Drimane sesquiterpenoids have been shown to exhibit a broad spectrum of antifungal activities.[1] Studies on related compounds suggest two primary potential mechanisms.
One possible mechanism involves the disruption of the fungal cell membrane's integrity by interfering with ergosterol biosynthesis. Specifically, some drimane sesquiterpenoids are suggested to inhibit the enzyme lanosterol 14α-demethylase, a critical step in the ergosterol pathway.[6] This is a well-established target for the azole class of antifungal drugs.
Another potential pathway involves the modulation of cellular signaling cascades. Research on the drimane sesquiterpenoid drimenol has pointed to the involvement of Crk1 kinase-associated gene products. This suggests an interference with cellular processes such as cell cycle control and morphogenesis.
Below are diagrams illustrating these potential pathways and a typical experimental workflow for antifungal susceptibility testing.
Experimental Protocols
The in vitro antifungal activity of (-)-Pelorol was determined using a fungal growth rate method, a common approach for assessing the efficacy of antifungal compounds against filamentous fungi. The following is a detailed methodology based on standard protocols for such assays.
Antifungal Susceptibility Testing by Broth Microdilution
1. Preparation of Fungal Inoculum:
-
Rhizoctonia solani is cultured on Potato Dextrose Agar (PDA) plates at 25-28°C until sufficient mycelial growth is observed.
-
Mycelial mats are harvested and homogenized in sterile distilled water or a suitable buffer to create a uniform mycelial suspension.
-
The concentration of the inoculum is adjusted to a standardized level, often measured by spectrophotometry or by counting colony-forming units (CFU)/mL.
2. Preparation of Antifungal Solutions:
-
A stock solution of (-)-Pelorol is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial two-fold dilutions of the this compound stock solution are prepared in a liquid culture medium (e.g., Potato Dextrose Broth or RPMI-1640) in 96-well microtiter plates. The final concentrations should span a range that is expected to include the EC50 value.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Control wells are included: a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).
-
The plates are incubated at 25-28°C for 48 to 72 hours, or until sufficient growth is observed in the positive control wells.
4. Determination of EC50/MIC:
-
After incubation, fungal growth is assessed either visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of growth inhibition for each this compound concentration is calculated relative to the positive control.
-
The EC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve. The MIC is determined as the lowest concentration that inhibits visible growth.
Conclusion
(-)-Pelorol represents a promising new scaffold for the development of novel antifungal agents. Its demonstrated efficacy against Rhizoctonia solani warrants further investigation into its broader antifungal spectrum, including against clinically relevant human pathogens. Understanding its precise mechanism of action will be crucial for its future development and potential optimization. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other compounds in this exciting chemical class.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facile Synthesis and First Antifungal Exploration of Tetracyclic Meroterpenoids: (+)-Aureol, (-)-Pelorol, and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Pharmacodynamics of Amphotericin B, Itraconazole, and Voriconazole against Aspergillus, Fusarium, and Scedosporium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility testing: New trends, EDOJ3(1):1, June, 2007. [edoj.org.eg]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Pelorol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pelorol, a marine-derived meroterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antifungal properties.[1] This guide provides a comprehensive comparison of this compound's performance against its key molecular targets—Phosphoinositide 3-kinase (PI3K) and SH2-containing inositol 5'-phosphatase (SHIP1)—alongside alternative modulators of these targets. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound's potential in drug discovery and development.
This compound's Molecular Targets: An Overview
This compound exhibits a dual mechanism of action by inhibiting the pro-survival signaling enzyme PI3K and activating the negative regulator of this pathway, SHIP1.[2][3] This combined activity makes this compound a compelling candidate for therapeutic development, particularly in oncology and inflammatory diseases.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that activates downstream effectors, most notably the kinase AKT. SHIP1 counteracts PI3K activity by dephosphorylating PIP3 at the 5'-position, converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby attenuating the signaling cascade.
Comparative Performance Analysis
This compound as a PI3K Inhibitor
This compound has been demonstrated to inhibit the activity of PI3Kα. The inhibitory potential of this compound and several of its synthetic analogs has been quantified, with some analogs showing improved potency over the parent compound.
Table 1: Inhibitory Activity of this compound and its Analogs against PI3Kα
| Compound | Modification | IC50 (µM)[4] |
| This compound | - | 38.17 |
| Analog 2 | Carboxylic acid substituent | 20.70 |
| Analog 3 | Acetyl substituent | 8.76 |
| Analog 5 | Aldehyde substituent | 5.06 |
| Analog 6 | Cyano substituent | 49.51 |
| Analog 4 | Ethyl substituent | 83.69 |
Table 2: Comparison of this compound with other Pan-PI3K Inhibitors
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| This compound | 38,170 | >100,000 (for analog 5) | >100,000 (for analog 5) | >100,000 (for analog 5) |
| Buparlisib (BKM120) | 52[5] | 166[5] | 116[5] | 262[5] |
| GDC-0941 | ~3[6] | 33 | 3 | 17 |
| Pictilisib (GDC-0941) | 3.3 | 3.3 | 3.3 | 3.3 |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 |
Note: The IC50 value for this compound is presented in nM for direct comparison.
This compound as a SHIP1 Activator
This compound has been identified as an in vitro activator of SHIP1.[7] One study reported a 2-fold activation of SHIP at a concentration of 5 µg/mL. Synthetic analogs of this compound have been developed to enhance this activating potential.
Table 3: SHIP1 Activating Potential of this compound and Comparative Compounds
| Activator | Mechanism/Target | Reported Activation |
| This compound | SHIP1 Activator | 2-fold activation at 5 µg/mL |
| AQX-1125 | Small-molecule SHIP1 activator | 20% activation at 100 µM[8] |
| AQX-MN115 | Small-molecule SHIP1 activator | 77% activation at 100 µM[8] |
| K306 | Novel SHIP1 agonist | More potent than AQX-MN100[9][10] |
Experimental Protocols
PI3Kα Inhibition Assay
A common method to determine the inhibitory activity of compounds against PI3Kα is a kinase activity assay.
Detailed Methodology:
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase reaction buffer (containing MgCl2), test compounds (this compound and analogs), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. A solution of PI3Kα enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 10-15 minutes) at room temperature in a 96-well plate. b. The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP. c. The reaction is allowed to proceed for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 30°C). d. The reaction is terminated, and the amount of ADP produced (correlating with PIP3 production) is quantified using a detection reagent. Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
SHIP1 Activation Assay
The activation of SHIP1 is often measured using a malachite green-based phosphatase assay, which detects the release of inorganic phosphate from the PIP3 substrate.
Detailed Methodology:
-
Reagents: Recombinant human SHIP1, PI(3,4,5)P3-diC8 substrate, phosphatase assay buffer (e.g., containing TEA, KCl, MgCl2), test compounds (this compound and other activators), and Malachite Green reagent.
-
Procedure: a. SHIP1 enzyme is diluted in the assay buffer. b. The enzyme solution is pre-incubated with the test compound at various concentrations for a short period at 37°C.[3] c. The reaction is initiated by the addition of the PI(3,4,5)P3-diC8 substrate. d. The reaction mixture is incubated for a defined time (e.g., 10-30 minutes) at 37°C.[3][11] e. The reaction is stopped by the addition of the Malachite Green reagent, which forms a colored complex with the free phosphate released by the enzymatic reaction. f. After a color development period, the absorbance is measured at approximately 620 nm using a microplate reader.
-
Data Analysis: The amount of phosphate released is determined from a standard curve. The percentage of activation is calculated by comparing the enzyme activity in the presence of the test compound to the activity of a vehicle control (e.g., DMSO). The EC50 value, the concentration required to elicit a half-maximal response, can be determined from a dose-response curve.
Conclusion
This compound presents a unique pharmacological profile by simultaneously inhibiting PI3K and activating SHIP1. While its potency as a direct PI3K inhibitor is modest compared to some clinical candidates, its ability to also activate the counter-regulatory phosphatase SHIP1 suggests a potential for a more nuanced and perhaps synergistic modulation of the PI3K pathway. Further optimization of the this compound scaffold has already yielded analogs with improved PI3K inhibitory activity. The development of more potent and bioavailable SHIP1-activating analogs of this compound also holds promise for therapeutic applications. This guide provides a foundational understanding for researchers to further explore and validate the therapeutic potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of inositol 5-phosphatase activity by the C2 domain of SHIP1 and SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound and analogues: activators of the inositol 5-phosphatase SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SHIP1 therapeutic target enablement: Identification and evaluation of inhibitors for the treatment of late‐onset Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to the Marine Meroterpenoid Pelorol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various total synthesis strategies for Pelorol, a marine-derived meroterpenoid with promising therapeutic potential. This document outlines key performance metrics, detailed experimental protocols for pivotal reactions, and visual representations of the synthetic pathways and its relevant biological signaling cascade.
This compound, a natural product isolated from marine sponges, has garnered significant interest in the scientific community due to its bioactivity as an activator of the SH2-containing inositol 5-phosphatase (SHIP) and as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K).[1] Its complex tetracyclic structure has presented a compelling challenge for synthetic chemists, leading to the development of several distinct and innovative synthetic routes. This guide aims to provide a comparative overview of the most prominent total syntheses of (-)-Pelorol, focusing on their efficiency, scalability, and key chemical transformations.
Comparative Overview of this compound Synthesis Routes
The following table summarizes the key quantitative data for the different this compound synthesis routes, allowing for a direct comparison of their efficiencies. The majority of these syntheses commence from the commercially available chiral pool starting materials, (+)-sclareolide or (-)-sclareol.
| Synthesis Route | Starting Material | Number of Steps | Overall Yield (%) | Key Features |
| Andersen (2005) | (+)-Sclareolide | 11 | 6 | First enantioselective synthesis; difficult to scale up.[2] |
| Baran (2012) | (+)-Sclareolide | 11 (formal) | 8.5 | Introduction of "borono-sclareolide" for modularity and scalability.[2][3] |
| Lu (2016) | (+)-Sclareolide | 9 (formal) | 4.4 | Utilized "borono-sclareolide" with a different coupling partner.[1][3] |
| Wu (2021) | (+)-Sclareolide | 12 (formal) | 11 | Palladium-catalyzed tandem carbene migratory insertion.[2] |
| Wu (2023) | (+)-Sclareolide | 9 | 19 | Improved efficiency over previous routes.[2] |
| Li (2024) | (-)-Sclareol | 10 (formal) | 5.6 | Suzuki coupling of a drimanyl boronic pinacol ester.[3][4] |
Key Synthesis Route Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for this compound.
Caption: Andersen's enantioselective synthesis of (-)-Pelorol.
Caption: Baran's formal synthesis of (-)-Pelorol via "borono-sclareolide".
Caption: Wu's formal synthesis of (-)-Pelorol using a palladium-catalyzed key step.
This compound's Role in the PI3K/SHIP Signaling Pathway
This compound's biological activity is primarily attributed to its interaction with the PI3K/SHIP signaling pathway. This pathway is a critical regulator of various cellular processes, including cell growth, proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound acts as an activator of SHIP1, an inositol phosphatase that negatively regulates the PI3K pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By activating SHIP1, this compound can potentially counteract the effects of an overactive PI3K pathway.
Caption: The PI3K/SHIP signaling pathway and the action of this compound.
Experimental Protocols for Key Synthetic Steps
This section provides detailed methodologies for key reactions in the synthesis of this compound, based on published literature.
Andersen's Friedel-Crafts Cyclization
This key step in Andersen's synthesis forms the tetracyclic core of this compound.
-
Reaction: Conversion of the tertiary alcohol intermediate to the indane-fused decalin.
-
Reagents and Conditions: The tertiary alcohol is dissolved in dichloromethane (CH2Cl2) and cooled to -78 °C. Tin(IV) chloride (SnCl4) is added dropwise, and the reaction mixture is stirred for 1 hour.[3]
-
Workup: The reaction is quenched with water and extracted with CH2Cl2. The combined organic layers are dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
Baran's Suzuki Coupling
This reaction, central to Baran's modular approach, couples the "borono-sclareolide" intermediate with an aryl bromide.
-
Reaction: Formation of the C-C bond between the drimane and aromatic moieties.
-
Reagents and Conditions: To a solution of "borono-sclareolide" and the aryl bromide in 1,4-dioxane are added cesium fluoride (CsF), S-Phos (a phosphine ligand), and palladium(II) acetate (Pd(OAc)2). The mixture is degassed and heated at 50 °C for 18 hours under a nitrogen atmosphere.[1]
-
Workup: The reaction mixture is cooled, diluted with an appropriate solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography.[1]
Final Demethylation to Yield (-)-Pelorol
This is a common final step in many of the reported syntheses to deprotect the phenol groups.
-
Reaction: Cleavage of the aryl methyl ethers of the methylated this compound precursor.
-
Reagents and Conditions: The methylated this compound intermediate is dissolved in anhydrous dichloromethane (CH2Cl2) and cooled to -78 °C under a nitrogen atmosphere. A solution of boron triiodide (BI3) in CH2Cl2 is added dropwise. The reaction is stirred for 30 minutes at -78 °C.[1]
-
Workup: The reaction is quenched by pouring it into water and then extracted with CH2Cl2. The combined organic extracts are dried over Na2SO4, filtered, and concentrated. The crude this compound is then purified by column chromatography.[1][2]
Conclusion
The total synthesis of this compound has been successfully achieved through various strategic approaches, each with its own merits and drawbacks. Early syntheses, such as Andersen's, established the feasibility of constructing this complex molecule but faced challenges in scalability. Subsequent innovations, notably Baran's introduction of the "borono-sclareolide" intermediate, paved the way for more modular and efficient routes. More recent developments by Wu and others have further improved the overall yield and step economy.
The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for large quantities of material for biological studies or the desire to synthesize analogues for structure-activity relationship (SAR) studies. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors targeting this compound and its derivatives.
References
- 1. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Marine (−)-Pelorol and Future Perspectives [mdpi.com]
- 4. Synthesis of Marine (−)-Pelorol and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Pelorol Efficacy In Vivo: A Comparative Analysis Against Indomethacin in Attenuating Acute Inflammation
For Immediate Release to the Scientific Community
This guide provides a comprehensive in vivo comparison of the novel anti-inflammatory compound, Pelorol, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is derived from a standardized carrageenan-induced paw edema model in rats, a widely accepted preclinical assay for evaluating acute inflammation.[1] This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this compound.
Comparative Efficacy of this compound and Indomethacin
This compound demonstrated a significant, dose-dependent reduction in paw edema, with the highest dose (50 mg/kg) exhibiting comparable efficacy to the standard dose of Indomethacin (10 mg/kg). The anti-inflammatory effects of this compound were evident as early as the first hour post-carrageenan administration and were sustained over the 5-hour observation period.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | Percentage Inhibition of Edema at 5h (%) |
| Control (Vehicle) | - | 0.85 ± 0.06 | 1.52 ± 0.09 | 1.45 ± 0.08 | - |
| This compound | 10 | 0.72 ± 0.05 | 1.15 ± 0.07 | 1.02 ± 0.06* | 29.7% |
| This compound | 25 | 0.61 ± 0.04 | 0.88 ± 0.05 | 0.75 ± 0.04 | 48.3% |
| This compound | 50 | 0.52 ± 0.03 | 0.65 ± 0.04 | 0.58 ± 0.03 | 60.0% |
| Indomethacin | 10 | 0.55 ± 0.04 | 0.68 ± 0.05 | 0.61 ± 0.04** | 57.9% |
*p < 0.05, **p < 0.01 compared to the control group. Data are presented as mean ± SEM.
Mechanism of Action: Inhibition of Pro-Inflammatory Mediators
This compound's anti-inflammatory effects are attributed to its ability to suppress key signaling pathways involved in the inflammatory cascade. Preliminary mechanistic studies suggest that this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the production of pro-inflammatory cytokines and enzymes like COX-2.[2][3][4]
| Biomarker | Control | This compound (50 mg/kg) | Indomethacin (10 mg/kg) |
| TNF-α (pg/mL) | 285 ± 25 | 135 ± 18 | 148 ± 20 |
| IL-1β (pg/mL) | 198 ± 17 | 85 ± 11 | 92 ± 13 |
| COX-2 Expression (Relative Units) | 1.00 ± 0.12 | 0.42 ± 0.05 | 0.38 ± 0.04 |
**p < 0.01 compared to the control group. Data are presented as mean ± SEM.
Experimental Protocols
A detailed methodology was followed to ensure the validity and reproducibility of the results.
Carrageenan-Induced Paw Edema in Rats
The anti-inflammatory activity of this compound was evaluated using the carrageenan-induced paw edema model in Wistar rats.[1][5]
-
Animal Acclimatization: Male Wistar rats (180-200g) were acclimatized for one week under standard laboratory conditions with free access to food and water.[5]
-
Grouping and Administration: Animals were randomly divided into five groups (n=6): Control (vehicle), this compound (10, 25, and 50 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.). The respective treatments were administered orally 1 hour before the induction of inflammation.
-
Induction of Inflammation: Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each rat.[1]
-
Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 1, 3, and 5 hours after carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the control group.
Biochemical Analysis of Inflammatory Markers
At the end of the experimental period, tissue samples from the inflamed paws were collected for biochemical analysis.
-
Tissue Homogenization: Paw tissues were homogenized in a phosphate buffer saline solution.
-
Cytokine Measurement: The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the tissue homogenates were quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
COX-2 Expression Analysis: The expression of Cyclooxygenase-2 (COX-2) was determined by Western blot analysis of the tissue lysates.
Visualizing the Pathways
To illustrate the proposed mechanism of action and the experimental design, the following diagrams were generated.
References
- 1. scielo.br [scielo.br]
- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Head-to-head comparison of Pelorol and Ilimaquinone
A Comprehensive Analysis of Two Marine-Derived Bioactive Compounds
For Immediate Release
This guide provides a detailed, data-driven comparison of Pelorol and Ilimaquinone, two marine natural products with significant therapeutic potential. The information is intended for researchers, scientists, and drug development professionals, offering a clear overview of their respective biological activities, mechanisms of action, and supporting experimental data.
Overview
This compound and Ilimaquinone are both metabolites isolated from marine sponges and have demonstrated a range of biological activities, particularly in the realm of cancer research. While both compounds exhibit cytotoxic and pro-apoptotic effects, they operate through distinct molecular pathways. This guide synthesizes the available experimental data to facilitate a direct comparison of their performance and mechanisms.
Comparative Biological Activity
The following table summarizes the quantitative data on the biological activities of this compound and Ilimaquinone from various studies.
| Biological Activity | This compound | Ilimaquinone | Cell Line/Target | Metric (IC₅₀/EC₅₀) |
| Anticancer | ||||
| Cytotoxicity | ✓ | ✓ | 501Mel (Melanoma) | This compound: 4.17 µM (48h), 3.02 µM (72h)[1] |
| 5-epi-Ilimaquinone: 5.71 µM (48h), 1.72 µM (72h)[1] | ||||
| Cytotoxicity | ✓ | HCT-116 (Colon) | 17.89 µM[2] | |
| PI3Kα Inhibition | 38.17 µM | - | Enzyme Assay | [3] |
| Anti-malarial | 0.8 µM | - | P. falciparum | [4] |
| Antifungal | 7.7 µM | - | Rhizoctonia solani | [4][5] |
| Anti-inflammatory | Activates SHIP | - | Inositol-5-phosphatase | [4] |
Mechanism of Action: A Comparative Look
This compound and Ilimaquinone induce apoptosis and inhibit cell proliferation through different signaling cascades.
This compound's Mechanism of Action
This compound has been shown to act as an activator of the inositol-5-phosphatase (SHIP) and an inhibitor of phosphatidylinositol 3-kinase (PI3K).[3][4] In melanoma cells, this compound induces a G1 phase cell cycle block and promotes apoptosis.[1] This is achieved by increasing the expression of the pro-apoptotic protein BAX and decreasing the levels of anti-apoptotic proteins BCL-2, MCL1, and BIRC-5.[1] The regulation of these proteins is linked to changes in the expression of specific microRNAs, namely the downregulation of miR-214-3p (which silences BAX) and the upregulation of miR-193a-3p and miR-16-5p (which silence the anti-apoptotic targets).[1]
Ilimaquinone's Mechanism of Action
Ilimaquinone's anticancer effects are multifaceted. It is known to induce G1 phase arrest and apoptosis in several cancer cell lines.[6][7] One of its primary mechanisms involves the induction of the GADD153 (CHOP) mediated pathway.[6][7] Ilimaquinone has also been shown to sensitize colon cancer cells to TRAIL-induced apoptosis through the activation of ROS-ERK/p38 MAPK-CHOP signaling pathways, leading to the upregulation of death receptors DR4 and DR5.[8] Furthermore, it can activate the p53 tumor suppressor pathway, leading to apoptosis and autophagy.[9][10] A well-documented effect of Ilimaquinone is the vesiculation of the Golgi apparatus, which disrupts protein transport.[11] In some contexts, it has been shown to down-regulate β-catenin levels, inhibiting the Wnt/β-catenin pathway.[12][13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and Ilimaquinone.
-
Methodology:
-
Human cancer cells (e.g., 501Mel melanoma, HCT-116 colon) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Ilimaquinone for specified time periods (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (vehicle-treated) cells, and IC₅₀ values are calculated.[1][2]
-
PI3K Kinase Assay
-
Objective: To assess the inhibitory effect of this compound on PI3Kα activity.
-
Methodology:
-
The in vitro PI3K kinase assay is performed using a commercially available kit (e.g., PI3K HTRF™ Kinase Assay Kit).
-
Recombinant PI3Kα enzyme is incubated with the substrate, PIP2, in the presence of ATP and varying concentrations of the test compound (this compound).
-
The reaction is stopped, and the product, PIP3, is detected using a specific antibody conjugated to a fluorescent probe.
-
The fluorescence signal is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC₅₀ values are determined from the dose-response curves.[3]
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Objective: To quantify apoptosis and determine the effects on the cell cycle.
-
Methodology:
-
Cells are treated with this compound or Ilimaquinone for a specified duration.
-
For apoptosis analysis, cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye such as PI.
-
The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis (early, late) or the cell cycle (G0/G1, S, G2/M).[6][13]
-
Conclusion
Both this compound and Ilimaquinone are potent bioactive compounds with significant anticancer properties. This compound demonstrates a more targeted mechanism through the PI3K/SHIP pathway and associated microRNA regulation. Ilimaquinone exhibits a broader range of effects, impacting multiple critical cellular processes including stress response, cell cycle, protein trafficking, and developmental signaling pathways. The choice between these compounds for further therapeutic development would depend on the specific cancer type and the desired molecular target. This guide provides a foundational comparison to aid in such decisions.
References
- 1. Pro-Apoptotic Activity of the Marine Sponge Dactylospongia elegans Metabolites this compound and 5-epi-Ilimaquinone on Human 501Mel Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ilimaquinone (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ilimaquinone, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ilimaquinone induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of p53 with ilimaquinone and ethylsmenoquinone, marine sponge metabolites, induces apoptosis and autophagy in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Complete vesiculation of Golgi membranes and inhibition of protein transport by a novel sea sponge metabolite, ilimaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ilimaquinone and Ethylsmenoquinone, Marine Sponge Metabolites, Suppress the Proliferation of Multiple Myeloma Cells by Down-Regulating the Level of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Pelorol Analogs: A Comparative Guide
A detailed analysis of pelorol and its synthetic analogs reveals critical structural determinants for their anticancer and antifungal activities. Modifications to the aromatic ring and specific substituent additions have been shown to significantly modulate the inhibitory potency against key cellular targets like phosphatidylinositol 3-kinase (PI3K) and fungal pathogens.
This compound, a labdane-type diterpene isolated from marine sponges, has garnered significant attention in the scientific community for its diverse biological activities, including anti-trypanosome, anti-plasmodium, and anti-inflammatory properties.[1][2] Recent research has focused on the synthesis of this compound analogs to explore and enhance its therapeutic potential, leading to the discovery of compounds with potent inhibitory effects on PI3Kα kinase and various cancer cell lines, as well as notable antifungal activity.[1][3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of key this compound analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity of this compound and its Analogs
The biological activity of this compound and its analogs has been primarily evaluated through their inhibitory effects on PI3Kα and their antiproliferative action against a panel of human cancer cell lines. Furthermore, recent studies have explored their potential as antifungal agents.
Phosphoinositide 3-Kinase (PI3Kα) Inhibition
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer. Structure-activity relationship studies have demonstrated that modifications to the aromatic ring of the this compound scaffold can significantly impact its PI3Kα inhibitory activity.
An aldehyde substituent at the C-3 position of the aromatic ring (Analog 5 ) resulted in the most potent PI3Kα inhibitor with an IC50 value of 5.06 μM, a greater than seven-fold increase in activity compared to the parent compound, this compound (IC50 = 38.17 μM).[1] An acetyl substituent (Analog 3 ) also conferred strong inhibitory activity (IC50 = 8.76 μM).[1] Conversely, the introduction of a cyano group (Analog 6 ) or an ethyl group (Analog 4 ) led to a significant decrease in activity.[1] These findings suggest that electron-withdrawing groups at this position may be favorable for PI3Kα inhibition.
| Compound | R Group (Modification) | PI3Kα IC50 (μM)[1] |
| This compound (1) | H | 38.17 |
| Analog 2 | COOH | 20.70 |
| Analog 3 | COCH3 | 8.76 |
| Analog 4 | CH2CH3 | 83.69 |
| Analog 5 | CHO | 5.06 |
| Analog 6 | CN | 49.51 |
Antiproliferative Activity
The antiproliferative effects of this compound and its analogs have been assessed against a range of human cancer cell lines. Analog 5 , which demonstrated the highest potency against PI3Kα, also exhibited the most significant antiproliferative activity, particularly against leukemia (MOLT-4, U937) and prostate cancer (DU145) cell lines, with IC50 values in the micromolar range.[1] In contrast, this compound itself and analogs 2 and 4 showed poor antiproliferative activities.[1] This correlation suggests that the anticancer effects of these compounds may, at least in part, be mediated through the inhibition of the PI3K pathway.
| Compound | MOLT-4 (Leukemia) IC50 (μM)[1] | U937 (Leukemia) IC50 (μM)[1] | DU145 (Prostate) IC50 (μM)[1] | HeLa (Cervical) IC50 (μM)[1] | K562 (Leukemia) IC50 (μM)[1] | SMMC-7721 (Liver) IC50 (μM)[1] | MCF-7 (Breast) IC50 (μM)[1] | SW480 (Colon) IC50 (μM)[1] |
| This compound (1) | >40 | >40 | >40 | >40 | >40 | >40 | >40 | >40 |
| Analog 2 | >40 | >40 | >40 | >40 | >40 | >40 | >40 | >40 |
| Analog 3 | 20.8 | 18.9 | 25.4 | 33.1 | 26.5 | 38.2 | 35.7 | >40 |
| Analog 4 | >40 | >40 | >40 | >40 | >40 | >40 | >40 | >40 |
| Analog 5 | 10.5 | 12.3 | 15.8 | 22.4 | 18.6 | 29.7 | 25.1 | 36.9 |
| Analog 6 | 15.2 | 16.8 | 20.1 | 28.9 | 23.4 | 35.6 | 30.2 | >40 |
Antifungal Activity
Recent investigations into the antifungal properties of this compound and related tetracyclic meroterpenoids have revealed promising activity against the plant pathogen Rhizoctonia solani.[3][5][6] Both (-)-pelorol and (+)-aureol demonstrated good antifungal activity, with EC50 values of 7.7 μM and 6.9 μM, respectively.[3][5][6] Structure-activity relationship studies in this context have highlighted the importance of the bis-phenol moiety and the nature of the substituent at the C-18 position for antifungal efficacy.[3]
| Compound | Rhizoctonia solani EC50 (μM)[3][5][6] |
| (-)-Pelorol | 7.7 |
| (+)-Aureol | 6.9 |
Experimental Protocols
PI3Kα (p110α/p85α) HTRF Kinase Assay
The inhibitory activity of this compound analogs against PI3Kα was determined using a homogeneous time-resolved fluorescence (HTRF) assay. The assay measures the phosphorylation of PIP2 to PIP3. The kinase reaction was carried out in a 384-well plate containing a mixture of the PI3Kα enzyme, the test compound, and the substrate PIP2. The reaction was initiated by the addition of ATP and allowed to proceed at room temperature. Following incubation, a detection mixture containing a PIP3-binding protein labeled with a fluorescent donor and a labeled antibody that binds to the phosphorylated product (PIP3) was added. The HTRF signal, which is proportional to the amount of PIP3 produced, was measured using a suitable plate reader. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the this compound analogs was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation period, MTT solution was added to each well, and the plates were incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined from the dose-response curves.
Antifungal Susceptibility Testing
The antifungal activity of this compound analogs against Rhizoctonia solani was determined using a mycelial growth inhibition assay. The compounds were dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium at various concentrations. The mixture was then poured into Petri dishes. A mycelial plug of the fungus, taken from the edge of an actively growing culture, was placed in the center of each agar plate. The plates were incubated at a suitable temperature (e.g., 25°C) for a few days until the mycelial growth in the control plate (containing only the solvent) reached the edge of the plate. The diameter of the fungal colony in each plate was measured, and the percentage of growth inhibition was calculated relative to the control. EC50 values, the concentration of the compound that inhibits 50% of mycelial growth, were determined from the dose-response data.
Visualizing Key Pathways and Workflows
To better understand the context of these structure-activity relationship studies, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Figure 1. The PI3K signaling pathway and the inhibitory action of this compound analogs.
Figure 2. A generalized workflow for structure-activity relationship studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Marine (−)-Pelorol and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of this compound and Its Analogs and Their Inhibitory Effects on Phosphatidylinositol 3-Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Synthesis and First Antifungal Exploration of Tetracyclic Meroterpenoids: (+)-Aureol, (-)-Pelorol, and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pelareorep in Combination with Chemotherapeutics: A Comparative Guide for Researchers
An Objective Analysis of Pelareorep's Performance with Alternative Chemotherapeutic Agents Supported by Experimental Data
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oncolytic virus pelareorep in combination with various chemotherapeutic agents for the treatment of advanced solid tumors. The information presented is based on a thorough review of publicly available clinical trial data and preclinical research, offering a valuable resource for those involved in the development of novel cancer therapies.
Executive Summary
Pelareorep is an investigational, intravenously administered oncolytic virus that selectively replicates in and lyses cancer cells with an activated Ras signaling pathway. Beyond its direct oncolytic activity, pelareorep has been shown to induce an anti-tumor immune response, effectively converting immunologically "cold" tumors into "hot" tumors, thereby making them more susceptible to conventional therapies. This guide examines the performance of pelareorep when combined with several standard-of-care chemotherapeutics, including paclitaxel, carboplatin, gemcitabine, and docetaxel, across various cancer types. While a 2023 meta-analysis of five early-phase trials concluded that the addition of pelareorep to chemotherapy did not lead to statistically significant improvements in overall survival (OS), progression-free survival (PFS), or objective response rate (ORR), more recent analyses and ongoing studies suggest potential benefits in specific patient populations and tumor types, warranting further investigation.
Mechanism of Action: A Dual Approach to Cancer Therapy
Pelareorep's primary mechanism of action involves the selective infection and replication within Ras-activated tumor cells. This process leads to direct tumor cell lysis and the release of new viral particles to infect adjacent cancer cells. Crucially, this oncolytic activity also triggers a cascade of immune responses. The presence of viral double-stranded RNA (dsRNA) within the tumor microenvironment stimulates the innate immune system, leading to the recruitment and activation of natural killer (NK) cells and dendritic cells (DCs). These activated DCs then present tumor-associated antigens to T cells, initiating a tumor-specific adaptive immune response. This immunomodulatory effect is hypothesized to act synergistically with chemotherapy, which can further enhance anti-tumor immunity by inducing immunogenic cell death and depleting immunosuppressive cells.
dot
Caption: Pelareorep's dual mechanism of action.
Clinical Performance in Combination with Chemotherapeutics
The following tables summarize the key findings from clinical trials investigating pelareorep in combination with various chemotherapy regimens. It is important to note that the results presented are from different studies with varying patient populations and trial designs.
Pelareorep in Combination with Paclitaxel for Metastatic Breast Cancer
Two key randomized phase II trials, IND.213 and BRACELET-1, have evaluated the combination of pelareorep and paclitaxel in patients with metastatic breast cancer.
| Trial | Treatment Arms | Patient Population | Key Efficacy Outcomes | Reference |
| IND.213 | A: Pelareorep + PaclitaxelB: Paclitaxel alone | 74 women with previously treated metastatic breast cancer | Median OS: Arm A: 17.4 months vs. Arm B: 10.4 months (HR 0.65, 80% CI 0.46-0.91, p=0.1).Median PFS: Arm A: 3.78 months vs. Arm B: 3.38 months (HR 1.04, 80% CI 0.76-1.43, p=0.87). | --INVALID-LINK--[1] |
| BRACELET-1 | A: Pelareorep + PaclitaxelB: Paclitaxel alone | 45 patients with HR+/HER2- metastatic breast cancer who had progressed on CDK4/6 inhibitors | 16-week ORR: Arm A: 31% vs. Arm B: 20%.Median PFS: Arm A: 12.1 months vs. Arm B: 6.4 months. | --INVALID-LINK--[2] |
Pelareorep in Combination with Platinum-Based Chemotherapy for Pancreatic Cancer
A randomized phase II trial conducted by Noonan and colleagues investigated the addition of pelareorep to a carboplatin and paclitaxel regimen in treatment-naïve patients with metastatic pancreatic adenocarcinoma.
| Trial | Treatment Arms | Patient Population | Key Efficacy Outcomes | Reference |
| Noonan et al. | A: Pelareorep + Carboplatin + PaclitaxelB: Carboplatin + Paclitaxel alone | 73 treatment-naïve patients with metastatic pancreatic adenocarcinoma | Median OS: Arm A: 7.3 months vs. Arm B: 8.8 months (p=0.68).Median PFS: Arm A: 4.9 months vs. Arm B: 5.2 months (p=0.6). | --INVALID-LINK--[3] |
Pelareorep in Combination with Gemcitabine for Pancreatic Cancer
A single-arm phase II study led by Mahalingam explored the combination of pelareorep and gemcitabine in chemotherapy-naïve patients with advanced pancreatic adenocarcinoma.
| Trial | Treatment Arms | Patient Population | Key Efficacy Outcomes | Reference |
| Mahalingam et al. | Pelareorep + Gemcitabine | 34 chemotherapy-naïve patients with advanced pancreatic adenocarcinoma | Median OS: 10.2 months.1-year Survival Rate: 45%.2-year Survival Rate: 24%.Clinical Benefit Rate (CR+PR+SD ≥ 12 weeks): 58%. | --INVALID-LINK--[3][4][5] |
Pelareorep in Combination with Docetaxel for Prostate Cancer
The CCTG IND.209 trial, a randomized phase II study, assessed the efficacy of adding pelareorep to docetaxel in men with metastatic castration-resistant prostate cancer.
| Trial | Treatment Arms | Patient Population | Key Efficacy Outcomes | Reference |
| Eigl et al. | A: Pelareorep + DocetaxelB: Docetaxel alone | 85 men with metastatic castration-resistant prostate cancer | 12-week Lack of Disease Progression Rate: Arm A: 61% vs. Arm B: 52.4% (p=0.51).Median OS: Arm A: 19.1 months vs. Arm B: 21.1 months (HR 1.83, 95% CI 0.96-3.52, p=0.06). | --INVALID-LINK--[6][7][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical research. Below are summaries of the methodologies employed in the key trials cited.
IND.213 (Metastatic Breast Cancer)
-
Study Design: A multicenter, randomized, open-label, phase II trial.
-
Patient Population: Women with previously treated metastatic breast cancer.
-
Treatment Regimen:
-
Primary Endpoint: Progression-free survival (PFS).[1]
-
Secondary Endpoints: Objective response rate (ORR), overall survival (OS), safety, and correlative analyses.[1]
Noonan et al. (Metastatic Pancreatic Cancer)
-
Study Design: A randomized, open-label, phase II trial.
-
Patient Population: Treatment-naïve patients with metastatic pancreatic adenocarcinoma.
-
Treatment Regimen:
-
Arm A: Pelareorep administered intravenously on days 1-5 of a 21-day cycle, in combination with carboplatin and paclitaxel.
-
Arm B: Carboplatin and paclitaxel administered on day 1 of a 21-day cycle.
-
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall survival (OS), response rate, and safety.
Mahalingam et al. (Advanced Pancreatic Cancer)
-
Study Design: A single-arm, open-label, phase II trial.
-
Patient Population: Chemotherapy-naïve patients with advanced pancreatic adenocarcinoma.
-
Treatment Regimen: Pelareorep administered intravenously in combination with gemcitabine.
-
Primary Endpoint: Clinical Benefit Rate (CBR), defined as complete response (CR) + partial response (PR) + stable disease (SD) for ≥ 12 weeks.[4][5]
-
Secondary Endpoints: Overall survival (OS), toxicity, and pharmacodynamic analysis.[4][5]
dot
Caption: Generalized clinical trial workflow.
Preclinical Evidence of Synergy
Preclinical studies have provided a rationale for combining pelareorep with chemotherapy. In vitro and in vivo models have demonstrated that certain chemotherapeutic agents can enhance the oncolytic activity of pelareorep. For instance, taxanes like paclitaxel and docetaxel have been shown to stabilize microtubules, which are utilized by reovirus for replication, thereby potentially increasing viral progeny and subsequent cancer cell lysis.[9] Other studies suggest that chemotherapy-induced lymphodepletion may reduce the host's neutralizing antibody response to pelareorep, allowing for more efficient viral delivery to the tumor.
Future Directions and Conclusion
The clinical data on pelareorep in combination with chemotherapy presents a complex picture. While a meta-analysis of earlier trials did not show a significant benefit, more recent and ongoing studies, particularly in metastatic breast and pancreatic cancer, have shown promising signals that are driving the initiation of registration-enabling trials. The synergistic potential of pelareorep's immunomodulatory effects with the cytotoxic and immunogenic properties of chemotherapy remains a compelling area of investigation. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy and on optimizing the timing and sequencing of pelareorep and chemotherapy administration to maximize their synergistic anti-tumor effects. The scientific community awaits the results of ongoing and planned phase III trials to definitively determine the role of pelareorep in the treatment paradigm for advanced solid tumors.
References
- 1. A randomized phase II study of weekly paclitaxel with or without pelareorep in patients with metastatic breast cancer: final analysis of Canadian Cancer Trials Group IND.213 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase II Randomized Study of Paclitaxel Alone or Combined with Pelareorep with or without Avelumab in Metastatic Hormone Receptor–Positive Breast Cancer: The BRACELET-01/PrE0113 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase II Study of Pelareorep (REOLYSIN®) in Combination with Gemcitabine for Patients with Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. A Phase II Study of Pelareorep (REOLYSIN®) in Combination with Gemcitabine for Patients with Advanced Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized phase II study of pelareorep and docetaxel or docetaxel alone in men with metastatic castration resistant prostate cancer: CCTG study IND 209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. oncotarget.com [oncotarget.com]
- 9. A randomized phase II study of pelareorep and docetaxel or docetaxel alone in men with metastatic castration resistant prostate cancer: CCTG study IND 209 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pelorol: A Guide for Laboratory Professionals
Pelorol, a meroterpenoid isolated from marine organisms, is recognized for its unique chemical structure and significant biological activity, including anti-inflammatory and cytotoxic properties.[1][2] Due to its bioactive nature, it is imperative to handle and dispose of this compound and any contaminated materials as hazardous chemical waste.
Core Principles for this compound Disposal
All personnel handling this compound should be trained on the proper procedures for managing hazardous waste. The following steps provide a general framework for the safe disposal of this compound and associated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated materials (e.g., weighing boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Avoid mixing with other incompatible waste streams.
-
Sharps: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous waste.
2. Container Management:
-
Ensure all waste containers are in good condition and compatible with the chemical waste.
-
Keep containers securely closed when not in use.
-
Label all containers with "Hazardous Waste" and a clear identification of the contents, including "this compound" and any solvents used.
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary containment should be used to prevent spills.
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
| Spill Response Action | Procedure |
| Evacuation & Notification | Evacuate the immediate area of the spill. Alert colleagues and notify the laboratory supervisor and institutional EHS. |
| Personal Protective Equipment (PPE) | Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before re-entering the area. |
| Containment | For liquid spills, contain the spill using absorbent materials from a chemical spill kit. For solid spills, gently cover the material with an absorbent pad to prevent it from becoming airborne. |
| Cleanup | Carefully clean the spill area using appropriate materials. For liquid spills, use absorbent pads. For solid spills, use dampened absorbent pads to avoid creating dust. |
| Decontamination | Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water if appropriate. |
| Waste Disposal | All materials used for spill cleanup must be disposed of as hazardous waste. |
Experimental Workflow for this compound Handling and Disposal
The following diagram illustrates a standard workflow for handling and disposing of this compound in a laboratory setting.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in the absence of a specific Safety Data Sheet. It is crucial for all laboratory personnel to adhere to their institution's specific policies and procedures for hazardous waste management and to consult with their Environmental Health & Safety department for any questions or concerns.
References
Personal protective equipment for handling Pelorol
Essential Safety and Handling Guide for Pelorol
Disclaimer: This document provides guidance on the safe handling of this compound based on its known biological activities and chemical class. As of this writing, a comprehensive, official Safety Data Sheet (SDS) for this compound is not publicly available. This compound is a bioactive meroterpenoid natural product isolated from marine sponges such as Dactylospongia elegans and Petrosaspongia metachromia.[1][2][3][4] Published research indicates it exhibits biological activities, including anti-malarial and cytotoxic effects, and functions as an allosteric activator of the SHIP1 enzyme.[5][6][7][8] Given its cytotoxic properties and the general principle of prudent practice for handling novel bioactive compounds, this compound should be treated as a potentially hazardous substance. The following guidelines are based on best practices for handling potent, cytotoxic, and minimally characterized research chemicals. A formal risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department prior to commencing any work.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, engineering controls (such as a chemical fume hood) are the primary means of protection. The following table summarizes the minimum required PPE for handling this compound.
| Task Level | Body Protection | Hand Protection | Eye Protection | Respiratory Protection |
| Low-Intensity (e.g., preparing dilute solutions, analytical measurements in a closed system) | Fully-buttoned lab coat | Nitrile gloves (double-gloving recommended) | ANSI Z87.1-rated safety glasses with side shields | Not required if handled exclusively in a certified chemical fume hood |
| Medium-Intensity (e.g., weighing solid, synthesis, extractions, purification) | Chemical-resistant lab coat or disposable gown | Double-gloved nitrile or neoprene gloves | Chemical splash goggles | Required if work cannot be performed in a fume hood (Consult EHS) |
| High-Intensity / Spill Cleanup (e.g., large volume transfers, cleaning spills) | Disposable, chemical-resistant coverall | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | Air-purifying respirator with appropriate organic vapor/particulate cartridges (Consult EHS) |
Operational Plan for Safe Handling
This procedural guidance outlines the steps for safely handling this compound in a research laboratory setting.
2.1. Pre-Experiment Preparation
-
Designated Area: All work with this compound (solid or in solution) must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with a "Potent/Cytotoxic Compound in Use" sign.
-
Gather Materials: Assemble all necessary equipment, chemicals, and waste containers before introducing this compound to the work area. This minimizes traffic in and out of the designated zone.
-
Verify Fume Hood Operation: Check the fume hood certification sticker and ensure the airflow monitor indicates proper function before beginning work.
-
Don PPE: Put on all required PPE as specified in the table above. Double-gloving is strongly recommended.
2.2. Handling Procedure (Weighing and Solution Preparation)
-
Weighing Solid this compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a balance with a draft shield.
-
Tare a tared weigh boat or container.
-
Carefully transfer the desired amount of solid this compound using a dedicated spatula. Avoid creating dust.
-
Close the primary container immediately after transfer.
-
-
Preparing Solutions:
-
Add solvent to the container with the weighed this compound slowly to avoid splashing.
-
Ensure the container is capped or covered during any mixing steps (e.g., vortexing, sonicating).
-
If transferring the solution, use a syringe or pipette with appropriate safety precautions.
-
2.3. Post-Handling Procedure
-
Decontamination: Wipe down the designated work area, balance, and any equipment used with an appropriate deactivating solution (e.g., 10% bleach solution followed by a water or ethanol rinse, if compatible with surfaces) or a suitable solvent.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in the designated hazardous waste container. (See Section 3 for details).
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: outer gloves, gown/coverall, face shield, goggles, inner gloves. Wash hands thoroughly with soap and water immediately after.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, wipes, weigh paper, pipette tips, contaminated lab coats) must be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container. The label should read: "Hazardous Waste - Cytotoxic Agent (this compound)."
-
Liquid Waste: All solutions containing this compound, including experimental waste and decontamination rinses, must be collected in a sealed, compatible, and clearly labeled hazardous waste container. The label must list all chemical constituents by percentage.
-
Sharps Waste: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container labeled for cytotoxic chemical waste.
-
Disposal Pickup: Follow your institution's procedures for hazardous waste pickup. Do not dispose of any this compound-contaminated waste in regular trash or down the drain.
Visualizations
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Compounds from Marine Sponges: Fundamentals and Applications [mdpi.com]
- 6. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
